Zotiraciclib
Descripción
This compound is a multi-kinase inhibitor for cyclin dependent kinase (CDK) subtypes 1, 2, 7 and 9, Janus-associated kinase 2 (JAK2), FMS-related tyrosine kinase 3 (FLT3, FLK2, STK1), with potential antineoplastic activity. Upon oral administration, CDK/JAK2/FLT3 Inhibitor TG02 binds to and inhibits the CDK subtypes, JAK2, and FLT3. TG02 also inhibits, to a lesser extent, TYK2, TYRO3, STAT5 and P38delta. This may result in both an induction of apoptosis and an inhibition of tumor cell proliferation in cancer cells that overexpress these kinases. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival. CDKs are serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. FLT3, a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Propiedades
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204918-72-8 | |
| Record name | Zotiraciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotiraciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTIRACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zotiraciclib (TG02): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotiraciclib (also known as TG02 and SB1317) is an orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, establishing it as a promising therapeutic candidate for aggressive brain cancers such as glioblastoma. Discovered by S*BIO Pte Ltd in Singapore, this novel macrocyclic compound is now under development by Adastra Pharmaceuticals.[1] this compound's primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively depletes critical short-lived oncoproteins, including MYC and Mcl-1, leading to cell cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and key experimental methodologies related to this compound.
Discovery and Development
This compound emerged from a structure-based drug design program aimed at developing spectrum-selective kinase inhibitors.[2][3] It was identified as a unique small molecule macrocycle with potent activity against a specific set of kinases implicated in cancer pathogenesis.[1] Recognizing its potential for treating notoriously difficult-to-treat brain tumors, this compound was granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of glioma.[1] Currently, this compound is being evaluated in Phase 1b and Phase 2 clinical trials for glioblastoma, diffuse intrinsic pontine glioma (DIPG), and recurrent high-grade gliomas harboring IDH1/2 mutations.[4][5]
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects through the inhibition of multiple cyclin-dependent kinases (CDKs) and other oncogenic kinases. Its primary target is the CDK9/cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb).
Signaling Pathway Overview: In normal and cancerous cells, the transcription of many genes, including key survival genes like MYC and MCL1, is controlled by RNA Polymerase II (Pol II). After initiation, Pol II often pauses. The P-TEFb complex (CDK9/cyclin T1) is recruited to release this pause by phosphorylating the Pol II C-terminal domain and negative elongation factors. This allows for productive transcriptional elongation.
This compound competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[6] This blockade prevents the phosphorylation of RNA Pol II, leading to a halt in transcription. Because the corresponding mRNA and protein products of genes like MYC and MCL1 are highly unstable and have short half-lives, this transcriptional arrest results in their rapid depletion. The loss of these critical survival proteins triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, which are often highly dependent on these pathways ("oncogene addiction").[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Buy this compound | 937270-47-8 | >98% [smolecule.com]
- 4. Facebook [cancer.gov]
- 5. This compound for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Zotiraciclib (TG02): A Multi-Kinase Inhibitor Targeting Key Cancer Survival Pathways
An In-depth Technical Guide on the Core Mechanism of Action
Introduction
Zotiraciclib (formerly known as TG02 or SB1317) is an orally bioavailable, potent, multi-kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical settings.[1][2] This small molecule macrocycle readily crosses the blood-brain barrier, a critical feature for its investigation in central nervous system malignancies such as glioblastoma.[1][3] this compound's primary mechanism of action revolves around the inhibition of cyclin-dependent kinase 9 (CDK9), leading to the disruption of transcriptional regulation and the induction of apoptosis in cancer cells.[1][4] Furthermore, its activity against other kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), contributes to its broad anti-neoplastic profile.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Transcriptional Elongation via CDK9
The principal anti-cancer activity of this compound stems from its potent inhibition of CDK9.[6] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the transition from abortive to productive transcriptional elongation by RNA polymerase II (Pol II).[6] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Pol II and negative elongation factors, leading to a global down-regulation of transcription.
This transcriptional repression disproportionately affects genes with short-lived mRNA transcripts, many of which encode for proteins critical for cancer cell survival and proliferation.[7][8] Notably, this compound treatment leads to the rapid depletion of key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL-1) and oncogenic transcription factors like MYC, which are frequently overexpressed in various cancers, including glioblastoma.[1][3][4] The downregulation of these survival proteins shifts the cellular balance towards apoptosis, leading to programmed cell death.[3]
dot
Figure 1: this compound's core mechanism of action via CDK9 inhibition.
Multi-Kinase Inhibition Profile
Beyond its potent activity against CDK9, this compound inhibits a spectrum of other kinases implicated in cancer pathogenesis.[2][5] This multi-targeted approach may contribute to its efficacy in heterogeneous tumor environments and potentially overcome resistance mechanisms.
JAK2/STAT3 Pathway Inhibition
This compound is a known inhibitor of JAK2, a key mediator in the JAK/STAT signaling pathway.[2][5] The aberrant activation of the JAK2/STAT3 pathway is a hallmark of various cancers and is associated with tumor cell proliferation, survival, and immune evasion.[9] By inhibiting JAK2, this compound can block the phosphorylation and subsequent activation of STAT3, a critical transcription factor for genes involved in cell growth and survival.[5][10] This inhibition of STAT signaling provides an additional layer to this compound's anti-cancer activity.[2]
dot
Figure 2: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
FLT3 Inhibition
This compound also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] By targeting both wild-type and mutant FLT3, this compound can suppress the downstream signaling pathways that drive leukemic cell proliferation and survival.[2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (TG02)
| Kinase Target | IC50 (nM) | Reference(s) |
| CDK9 | 3 | [6][11] |
| CDK1 | 9 | [11] |
| CDK2 | 5 | [11] |
| CDK5 | 4 | [11] |
| JAK2 | 19 | [3][11] |
| FLT3 | 19-21 | [3][11] |
Table 2: Anti-proliferative Activity of this compound (TG02) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Liquid Tumor Panel (Average) | Hematological Malignancies | 0.13 | [11] |
| Solid Tumor Panel (Average) | Solid Tumors | 0.30 | [11] |
Dual Mechanism in IDH-Mutant Gliomas
Recent studies have highlighted a particular vulnerability of isocitrate dehydrogenase (IDH)-mutant gliomas to this compound.[7][12] In addition to its primary mechanism of CDK9 inhibition, this compound impairs mitochondrial function and suppresses stress-response pathways in these tumors.[7][8] This dual mechanism creates a synthetic-lethal vulnerability, making this compound a promising therapeutic option for this specific patient population, potentially as a monotherapy.[7][13]
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in the evaluation of this compound's mechanism of action. For specific details, researchers should consult the original publications.
In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
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Methodology:
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Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate format.
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This compound is added at a range of concentrations.
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The kinase reaction is allowed to proceed for a specified time at room temperature or 30°C.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
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IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Cell Viability/Anti-proliferative Assay
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Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.
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Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
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Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays (e.g., CellTiter-Glo®).
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Absorbance or fluorescence is read using a plate reader.
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IC50 values are determined from the dose-response curves.
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Western Blot Analysis
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Objective: To determine the effect of this compound on the expression levels of key proteins involved in its mechanism of action (e.g., p-STAT3, MCL-1, MYC).
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Methodology:
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Cancer cells are treated with this compound at various concentrations and for different time points.
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Cells are lysed, and total protein is extracted.
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Protein concentration is determined using a BCA or Bradford assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
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The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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dot
Figure 3: General experimental workflow for evaluating this compound's activity.
Conclusion
This compound (TG02) is a promising multi-kinase inhibitor with a well-defined core mechanism of action centered on the inhibition of CDK9-mediated transcriptional elongation. This leads to the depletion of critical cancer survival proteins, ultimately inducing apoptosis and cell cycle arrest. Its additional inhibitory activities against JAK2 and FLT3 broaden its therapeutic potential across a range of hematological and solid tumors. The ability of this compound to cross the blood-brain barrier and its unique dual mechanism of action in IDH-mutant gliomas underscore its significance as a potential therapeutic agent for challenging-to-treat cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cotherabio.com [cotherabio.com]
- 8. Cothera Bioscience’s this compound for treatment of recurrent high-grade glioma receives US FDA fast track designation [pharmabiz.com]
- 9. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. FDA grants fast track designation to this compound for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]
- 13. targetedonc.com [targetedonc.com]
Preclinical Evaluation of Zotiraciclib in Glioblastoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotiraciclib (formerly TG02) is an orally administered, brain-penetrant, multi-kinase inhibitor with significant potential for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its anti-glioma efficacy, paving the way for clinical trials. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in glioblastoma models, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action of this compound in Glioblastoma
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cyclin-dependent kinases (CDKs), with high potency against CDK9.[3][4] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of short-lived anti-apoptotic proteins that are crucial for cancer cell survival.[5]
Key molecular targets and downstream effects include:
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Depletion of MYC: The MYC oncogene is overexpressed in a majority of gliomas and plays a central role in tumor cell proliferation and survival.[1][6] this compound's inhibition of CDK9 leads to the depletion of MYC protein.[5][6]
-
Downregulation of Mcl-1: Myeloid-cell leukemia 1 (Mcl-1) is an anti-apoptotic protein frequently overexpressed in glioblastoma.[5] By inhibiting CDK9, this compound downregulates Mcl-1, thereby promoting apoptosis in glioma cells.[5]
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Mitochondrial Dysfunction and ATP Depletion: Preclinical research has revealed that this compound also induces mitochondrial dysfunction and reduces cellular adenosine (B11128) 5'-triphosphate (ATP) levels in glioblastoma cells.[7][8][9] This bioenergetic stress contributes to its cytotoxic effects.
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Synergy with Temozolomide (B1682018) (TMZ): this compound has demonstrated synergistic anti-glioma effects when combined with the standard-of-care chemotherapeutic agent, temozolomide.[3][4] This synergy is observed in both TMZ-sensitive and resistant glioblastoma models.[3]
In Vitro Evaluation
Quantitative Data: Cell Viability
This compound has been shown to reduce the viability of patient-derived diffuse midline glioma (DMG) cells in a dose-dependent manner.
| Cell Line Type | Number of Cell Lines | Treatment Duration | Median IC50 | IC50 Range |
| Pediatric Diffuse Midline Glioma (DMG) | 8 | 72 hours | 201 nM | 11–1258 nM[10] |
Experimental Protocols
Cell Viability Assay (Example Protocol)
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Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
In Vivo Evaluation
Key Findings from In Vivo Models
-
Blood-Brain Barrier Penetration: this compound is orally administered and effectively penetrates the blood-brain barrier.[1][3][7]
-
Pharmacodynamic Effects: In an orthotopic glioblastoma mouse model, treatment with this compound resulted in the suppression of CDK9 activity in tumor tissues.[3]
-
Survival Benefit: The combination of this compound with temozolomide demonstrated a survival benefit in an in vivo orthotopic glioblastoma mouse model.[3]
-
Tumor Microenvironment: Studies in mouse glioma models (IDH1-wildtype and IDH1-mutant) indicated that this compound (30 mg/kg, intraperitoneally, twice weekly) did not significantly alter the abundance of various immune cells, including T cells, myeloid cells, and macrophages, in the tumor microenvironment.[11] However, in vitro studies with human immune cells suggest that this compound may reduce the polarization of immunosuppressive M2 macrophages without suppressing cytotoxic T cell activation.[11]
Experimental Protocols
Orthotopic Glioblastoma Mouse Model (Example Workflow)
-
Cell Culture and Implantation: Culture human glioblastoma cells (e.g., patient-derived xenograft lines) under sterile conditions. Surgically implant the cells into the brains of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Establishment and Treatment Initiation: Allow the tumors to establish, which can be monitored by non-invasive imaging (e.g., bioluminescence imaging if cells are luciferase-tagged). Once tumors are of a certain size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).
-
Drug Administration: Administer this compound via oral gavage at a predetermined dose and schedule. Administer TMZ according to the established protocol for the model.
-
Monitoring and Endpoints: Monitor the health and body weight of the mice regularly. Track tumor progression using imaging. The primary endpoint is typically overall survival.
-
Pharmacodynamic and Histological Analysis: At the study endpoint or at specific time points, harvest the brain tumors for downstream analysis. This can include Western blotting to assess the levels of CDK9 target proteins (e.g., phosphorylated RNA polymerase II, MYC, Mcl-1) and immunohistochemistry to examine tumor morphology and protein expression in situ.
Combination Therapy
A significant focus of the preclinical evaluation of this compound has been its use in combination with temozolomide. Preclinical studies have consistently shown a synergistic anti-glioma effect.[3] This synergy is attributed to this compound's ability to target multiple survival pathways in glioblastoma, including transcriptional regulation and cellular energy production, which complements the DNA-damaging effects of TMZ.[3][4]
Conclusion
The preclinical evaluation of this compound has provided a strong rationale for its clinical development in glioblastoma. Its ability to cross the blood-brain barrier and target key survival pathways, such as those regulated by CDK9, MYC, and Mcl-1, makes it a promising therapeutic agent. Furthermore, its synergistic activity with temozolomide suggests its potential to enhance the efficacy of the current standard of care. The data and protocols outlined in this guide provide a foundation for further research into the role of this compound and other CDK inhibitors in the treatment of glioblastoma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Zotiraciclib CDK9 inhibitory activity and downstream effects
An In-depth Technical Guide on Zotiraciclib: CDK9 Inhibitory Activity and Downstream Effects
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the transcriptional repression of genes with short half-lives, including critical oncogenes like MYC and anti-apoptotic factors such as MCL-1.[3][4][5] This activity culminates in cell cycle arrest and apoptosis in malignant cells, making this compound a promising therapeutic agent, particularly for transcriptionally addicted cancers like glioblastoma and certain hematological malignancies.[2][6] This document provides a comprehensive overview of this compound's CDK9 inhibitory profile, its downstream molecular consequences, and the experimental methodologies used for their characterization.
Core Mechanism: CDK9 Inhibition
CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is crucial for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position (Ser2), as well as negative elongation factors, releasing RNA Pol II from promoter-proximal pausing.[2][3][6] this compound exerts its primary anti-neoplastic effect by directly binding to the ATP-binding pocket of CDK9, preventing this critical phosphorylation event and thereby inducing a global transcriptional block.[6]
Quantitative Data: Kinase Inhibitory Profile
This compound is a multi-kinase inhibitor, though it demonstrates the highest potency against CDK9.[2][6] Its broad activity includes other CDKs involved in cell cycle regulation and kinases implicated in oncogenic signaling pathways.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Key Function | Reference(s) |
|---|---|---|---|
| CDK9 | 3 | Transcriptional Elongation | [2][7][8] |
| CDK2 | 5 | G1/S Transition, Cell Cycle | [7][8] |
| CDK5 | 4 | Neuronal function, DNA Damage Response | [7][8] |
| CDK1 | 9 | G2/M Transition, Mitosis | [7] |
| CDK7 | 12 - 37 | CDK-Activating Kinase (CAK), Transcription | [8][9] |
| JAK2 | 19 | Cytokine Signaling (JAK-STAT Pathway) | [7][9] |
| FLT3 | 19 | Hematopoietic Cell Proliferation | [7][9] |
| ERK5 | 43 | Survival and Differentiation (MAPK Pathway) |[8] |
Table 2: Cellular Anti-Proliferative Activity of this compound
| Cell Line Type | IC₅₀ | Treatment Duration | Reference(s) |
|---|---|---|---|
| Diffuse Midline Glioma (DMG) | Median: 201 nM (Range: 11-1258 nM) | 72 hours | [4] |
| Liquid Tumor Panel | 130 nM (0.13 µM) | Not Specified | [7] |
| Solid Tumor Panel | 300 nM (0.30 µM) | Not Specified |[7] |
Downstream Effects of CDK9 Inhibition
The inhibition of CDK9 by this compound initiates a cascade of downstream events that contribute to its anti-tumor activity.
Transcriptional Repression and Depletion of Oncoproteins
By preventing RNA Pol II-mediated transcriptional elongation, this compound causes a rapid depletion of proteins with short mRNA and protein half-lives.[9] This disproportionately affects cancer cells, which are often dependent on the continuous high-level expression of certain oncoproteins for their survival.
-
c-MYC Depletion: MYC is a master transcriptional regulator that is overexpressed in many cancers, including glioblastoma.[1] this compound treatment leads to a marked decrease in c-MYC levels, disrupting its oncogenic program.[4][5][10]
-
MCL-1 and Survivin Downregulation: The anti-apoptotic proteins MCL-1 and Survivin are critical for cancer cell survival. This compound-mediated transcriptional repression effectively downregulates their expression, lowering the threshold for apoptosis.[3][4][5]
Cell Cycle Arrest and Apoptosis
The depletion of key survival proteins and cell cycle regulators leads to profound cellular consequences.
-
Cell Cycle Arrest: this compound treatment can induce cell cycle arrest, preventing tumor cells from progressing through the necessary phases for division.[6][7] The specific phase of arrest (e.g., G1 or G2/M) can be cell-type dependent.[11]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1, this compound shifts the cellular balance in favor of programmed cell death.[3] This is a key component of its therapeutic effect, leading to the elimination of tumor cells.[12][13]
Experimental Protocols
The characterization of this compound's activity relies on a suite of standard and specialized laboratory techniques.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK9 and other kinases.
-
Principle: A purified, active kinase enzyme (e.g., CDK9/Cyclin T) is incubated with a specific substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via luminescence or radioactivity, to determine the extent of inhibition.
-
General Protocol:
-
Kinase reactions are set up in a multi-well plate (e.g., 384-well).
-
Each well contains assay buffer, purified kinase, a specific substrate, and ATP.
-
This compound is added in a serial dilution to determine a dose-response curve.
-
The mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
A detection reagent (e.g., one that measures remaining ATP via a luciferase reaction, like the PKLight assay system) is added.[7]
-
The resulting signal (luminescence) is measured using a plate reader.
-
Data is normalized to controls, and IC₅₀ values are calculated using non-linear regression analysis.[7]
-
Cell Viability / Anti-Proliferation Assay
These assays measure the effect of this compound on the viability and growth of cancer cell lines.
-
Principle: Assays like the MTT or Alamar Blue assays rely on the metabolic activity of living cells to reduce a substrate into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.
-
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[14][15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle (DMSO) only.
-
Incubation: Plates are incubated for a specified duration (e.g., 48-72 hours) to allow the compound to exert its effect.[4][7][14]
-
Reagent Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Data Acquisition: The absorbance of the dissolved formazan is measured with a microplate reader at approximately 570 nm.[15]
-
Data Analysis: Absorbance values are converted to percentage viability relative to the vehicle control, and IC₅₀ values are determined by plotting viability against the log of the drug concentration.[15]
-
Western Blotting for Downstream Target Modulation
This technique is used to detect changes in the levels of specific proteins following drug treatment, providing mechanistic insight.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., phospho-RNA Pol II Ser2, MCL-1, c-MYC, and cleaved caspase-3).
-
General Protocol:
-
Cells are treated with this compound or vehicle for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured by a detector, revealing bands corresponding to the protein of interest.
-
Band intensity is quantified to determine changes in protein levels relative to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adastrarx.com [adastrarx.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. wjpls.org [wjpls.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Zotiraciclib: Targeting the MYC Axis in Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MYC, a master regulator of cell proliferation and metabolism, is a notoriously challenging therapeutic target, yet its deregulation is a hallmark of a vast number of human cancers. This has driven the exploration of indirect strategies to cripple MYC's oncogenic activity. Zotiraciclib (TG02), a potent, orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, has emerged as a significant investigational agent in this arena.[1] Its primary mechanism of action involves the potent inhibition of cyclin-dependent kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By suppressing CDK9, this compound effectively stalls transcriptional elongation, leading to the rapid depletion of short-lived oncoproteins, most notably MYC itself. This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and clinical development of this compound, with a focus on its role in MYC-driven malignancies such as glioblastoma.
Core Mechanism of Action: Interrupting MYC-Driven Transcription
The oncogene MYC encodes a transcription factor that orchestrates the expression of a wide array of genes essential for tumor cell growth, proliferation, and survival. Many MYC-driven tumors exhibit a dependency on continuous, high-level transcription, a vulnerability that can be exploited therapeutically.
1.1 The Role of CDK9 in Transcriptional Elongation Central to this process is the P-TEFb complex, which comprises CDK9 and its regulatory partner, Cyclin T1.[3] After transcription initiation, RNA Polymerase II (RNAPII) often pauses a short distance downstream from the transcription start site. To transition into productive elongation, the C-terminal domain (CTD) of RNAPII must be phosphorylated, primarily at the Serine 2 position.[4] P-TEFb is the key kinase responsible for this phosphorylation event.[5][6] In MYC-driven cancers, MYC actively recruits P-TEFb to the promoters of its target genes, ensuring robust transcriptional output.[3][7]
1.2 this compound's Interruption of the MYC-CDK9 Axis this compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of CDK9.[2][8] This inhibition prevents the P-TEFb-mediated phosphorylation of RNAPII at Serine 2.[4] The consequence is a widespread stall in transcriptional elongation, which disproportionately affects genes with short-lived mRNA and protein products. Because MYC protein itself has a very short half-life, the inhibition of its own transcription leads to a rapid depletion of cellular MYC levels. This, in turn, shuts down the entire MYC-driven transcriptional program, leading to cell cycle arrest and apoptosis.[4][9] This mechanism is particularly effective in tumors that are "addicted" to MYC.
Preclinical Data
This compound has demonstrated potent activity in a wide range of preclinical models, both in vitro and in vivo.
2.1 In Vitro Kinase and Cellular Potency this compound is a multi-kinase inhibitor, though its effect on CDK9 is considered a primary driver of its efficacy in MYC-driven cancers.[8] The half-maximal inhibitory concentrations (IC50) against various kinases and tumor cell lines are summarized below.
| Target / Cell Line | Type | IC50 Value(s) | Reference(s) |
| Kinase Targets | |||
| CDK9 | Kinase | 3 nM | [2][8][10] |
| CDK2 | Kinase | 5 nM | [8][10] |
| CDK5 | Kinase | 4 nM | [8] |
| CDK1 | Kinase | 9 nM | [10] |
| FLT3 | Kinase | 19 nM | [10] |
| JAK2 | Kinase | 19 nM | [10] |
| Cellular Activity | |||
| HCT-116 (Colon) | Solid Tumor Cell Line | 33 nM | [10] |
| COLO205 (Colon) | Solid Tumor Cell Line | 72 nM | [10] |
| DU145 (Prostate) | Solid Tumor Cell Line | 140 nM | [10] |
| Liquid Tumor Panel | Average of Cell Lines | 0.13 µM | [10] |
| Solid Tumor Panel | Average of Cell Lines | 0.30 µM | [10] |
| Diffuse Midline Glioma | Patient-Derived Cells | Median: 201 nM (Range: 11-1258 nM) | [9] |
2.2 In Vivo Anti-Tumor Efficacy this compound has shown significant tumor growth inhibition (TGI) in various mouse xenograft models, demonstrating its potential for systemic anti-cancer activity.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| B-cell Lymphoma (Ramos) | 75 mg/kg, oral | 42% | [10] |
| B-cell Lymphoma (Ramos) | 15 mg/kg, intraperitoneal | 63% | [10] |
| AML (MV4-11) | 10 mg/kg | 53% | [10] |
| AML (MV4-11) | 20 mg/kg | 61% | [10] |
| AML (MV4-11) | 40 mg/kg | 113% | [10] |
Preclinical studies in an orthotopic glioblastoma mouse model confirmed that this compound penetrates the blood-brain barrier and suppresses CDK9 activity within the tumor tissue.[2] Furthermore, some studies have shown that higher MYC expression correlates with greater sensitivity to the drug.[3]
Clinical Development in MYC-Driven Malignancies
The ability of this compound to cross the blood-brain barrier has made it a candidate for treating aggressive brain tumors like glioblastoma (GBM), where MYC is overexpressed in up to 80% of cases.[1] Several clinical trials have evaluated its safety and efficacy, both as a single agent and in combination with standard-of-care chemotherapy.
| Trial Identifier | Phase | Population | Treatment Arms | Key Outcomes | Reference(s) |
| EORTC 1608 (STEAM) | Ib | Recurrent GBM/Anaplastic Astrocytoma | This compound monotherapy | Progression-Free Survival at 6 months (PFS-6) was 6.7%. Low single-agent activity observed. | [6][11][12] |
| EORTC 1608 (STEAM) | Ib | Newly Diagnosed Elderly GBM | A: this compound + RadiotherapyB: this compound + Temozolomide (B1682018) (TMZ) | Maximum Tolerated Dose (MTD) established at 150 mg twice weekly for both combinations. Main toxicities: neutropenia, GI disorders, hepatotoxicity. | [11][13][14] |
| NCT02942264 | I | Recurrent High-Grade Astrocytoma | A: this compound + Dose-Dense TMZB: this compound + Metronomic TMZ | MTD of this compound established at 250 mg. PFS at 4 months was 40% (Arm A) and 25% (Arm B). The combination was found to be tolerable. | [2][15] |
| NCT05588141 | I/II | Recurrent Glioma with IDH1/2 mutations | This compound monotherapy | Ongoing; evaluating safety and efficacy in a molecularly defined subgroup. Granted FDA Fast Track Designation. | [16] |
These trials indicate that while this compound has limited efficacy as a monotherapy in recurrent GBM, its combination with temozolomide is more promising and has a manageable safety profile.
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating kinase inhibitors. Below are outlines of key protocols used in the preclinical and clinical assessment of this compound.
4.1 In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC50 of this compound against a specific kinase (e.g., CDK9).
-
Methodology:
-
Kinase reactions are typically performed in 384-well plates.
-
A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay system (e.g., Promega's Kinase-Glo® or PKLight Assay System).[10]
-
Luminescence is inversely proportional to kinase activity. Data are plotted as percent inhibition versus log[inhibitor concentration] to calculate the IC50 value.
-
4.2 Western Blot for Target Engagement and Downstream Effects
-
Objective: To confirm this compound inhibits CDK9 activity in cells by measuring the phosphorylation of its substrate (RNAPII) and the levels of downstream proteins (MYC, MCL-1).
-
Methodology:
-
Culture MYC-driven cancer cells (e.g., glioblastoma cell line U87-MG) to ~80% confluency.
-
Treat cells with vehicle control or varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).[9]
-
Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against: phospho-RNAPII (Ser2), total RNAPII, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to the loading control.
-
4.3 Clinical Trial Workflow Example The workflow for a Phase I dose-escalation and cohort expansion study, such as NCT02942264, is a common design for evaluating a new agent in combination with a standard-of-care therapy.
Summary and Future Directions
This compound is a potent CDK9 inhibitor that represents a rational therapeutic strategy for targeting MYC-driven malignancies. By inhibiting transcriptional elongation, it effectively depletes MYC and other key survival proteins, leading to tumor cell death. Preclinical data strongly support its mechanism of action and anti-tumor activity.
Clinical studies, particularly in CNS malignancies, have demonstrated that while this compound has modest single-agent activity, it can be safely combined with standard-of-care agents like temozolomide, with encouraging signals of efficacy.[2][15] The primary challenges include managing overlapping toxicities with combination partners and identifying the patient populations most likely to benefit.[11][13]
Future research should focus on:
-
Biomarker Development: Validating MYC expression, or a MYC transcriptional signature, as a predictive biomarker for patient selection. The role of co-occurring mutations, such as IDH1/2, also warrants further investigation.[17]
-
Novel Combination Strategies: Exploring combinations with other targeted agents or immunotherapies to overcome resistance and enhance efficacy.
-
Mechanisms of Resistance: Investigating how tumors may develop resistance to CDK9 inhibition to inform the development of next-generation inhibitors or rational combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. academic.oup.com [academic.oup.com]
- 8. adastrarx.com [adastrarx.com]
- 9. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. onclive.com [onclive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. targetedonc.com [targetedonc.com]
Zotiraciclib's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly known as TG02), a potent, orally administered, multi-kinase inhibitor, has emerged as a promising therapeutic agent for aggressive brain cancers such as glioblastoma.[1][2] A critical attribute for any central nervous system (CNS) therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Preclinical evidence strongly suggests that this compound effectively penetrates the BBB, achieving significant concentrations in brain tissue.[3] This technical guide provides an in-depth summary of the available data on this compound's BBB penetration, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data on Blood-Brain Barrier Penetration
The primary quantitative evidence for this compound's ability to cross the BBB comes from preclinical pharmacokinetic studies in mice. The key metric used to evaluate BBB penetration is the ratio of the Area Under the Curve (AUC) for drug concentration in the brain to that in the plasma.
| Animal Model | Drug | Dose | Route of Administration | Brain/Plasma AUC Ratio | Source |
| Female Nude Mice | This compound (TG02) | 75 mg/kg | Single Oral (PO) | 2.4 | [3] |
This brain-to-plasma AUC ratio of 2.4 indicates that this compound not only crosses the blood-brain barrier but also achieves higher concentrations in the brain tissue relative to the systemic circulation.[3]
Experimental Protocols
While a detailed, publicly available standalone preclinical study dedicated solely to the blood-brain barrier penetration of this compound is not readily accessible, information pieced together from clinical trial protocols and related documents allows for a comprehensive overview of the likely methodologies employed.
In Vivo Animal Studies for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue to assess its ability to cross the blood-brain barrier.
Animal Model: Female nude mice are a commonly used model for such preclinical studies.[3]
Dosing:
-
A single oral gavage of this compound at a dose of 75 mg/kg was administered.[3]
Sample Collection:
-
Blood and brain tissue samples are collected at multiple time points post-administration to characterize the full pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Sample Processing:
-
Plasma: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Brain Tissue: Brains are collected, weighed, and homogenized in a suitable buffer. A protein precipitation step is typically employed to extract the drug from the brain homogenate.
Bioanalytical Method:
-
Quantification: this compound concentrations in both plasma and brain homogenate samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This technique offers high sensitivity and specificity for accurate drug quantification.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and the Area Under the Curve (AUC) for both plasma and brain. The brain/plasma AUC ratio is then calculated to quantify BBB penetration.
Pharmacodynamic Studies in Orthotopic Glioblastoma Models
Further evidence of this compound's BBB penetration comes from pharmacodynamic studies in mouse models of glioblastoma.
Objective: To determine if this compound reaches the tumor tissue in the brain at a concentration sufficient to exert its therapeutic effect.
Methodology:
-
An in vivo orthotopic glioblastoma mouse model was utilized.[1]
-
Following treatment with this compound, a pharmacodynamic experiment demonstrated a suppression of Cyclin-Dependent Kinase 9 (CDK9) activity within the tumor tissues.[1] This provides indirect but strong evidence of this compound crossing the BBB and reaching its intended target within the brain tumor.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the inhibition of CDK9, a key regulator of transcription.[2] By inhibiting CDK9, this compound leads to the depletion of short-lived and oncogenic proteins such as c-MYC and MCL-1, which are crucial for the survival and proliferation of cancer cells.[2]
References
In Vitro Characterization of Zotiraciclib in Glioma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotiraciclib (formerly TG02) is a multi-kinase inhibitor with significant potential in the treatment of gliomas, a group of aggressive and difficult-to-treat brain tumors. This technical guide provides an in-depth overview of the in vitro characterization of this compound in various glioma cell lines. It details the compound's mechanism of action, its effects on cell viability, and its impact on key cellular processes such as cell cycle progression and the expression of critical survival proteins. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and data presented in a clear, comparative format to aid researchers in the ongoing investigation and development of this compound as a therapeutic agent for glioma.
Introduction
Gliomas, particularly glioblastoma (GBM), are characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and a high degree of resistance to conventional therapies.[1][2] A significant percentage of gliomas exhibit overexpression of the MYC oncogene, a key driver of tumor growth and survival.[1] this compound is an orally bioavailable, blood-brain barrier-penetrant small molecule that has emerged as a promising therapeutic candidate for these tumors.[3] It primarily functions as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb).[4][5] By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins and oncoproteins, most notably c-MYC and MCL-1, which are crucial for the survival of many cancer cells, including glioma.[6] This guide summarizes the key findings from in vitro studies of this compound in glioma cell lines and provides detailed methodologies for the core experiments used in its characterization.
Mechanism of Action
This compound's primary mechanism of action in glioma cells is the inhibition of CDK9.[6] CDK9 is a serine/threonine kinase that, in complex with its cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[5] This phosphorylation event is essential for the release of Pol II from promoter-proximal pausing, allowing for productive transcription elongation of many genes, including those with short-lived mRNA transcripts that encode for key survival proteins.
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription.[5][7] This has a particularly profound effect on the expression of proteins with high turnover rates, such as the oncoprotein c-MYC and the anti-apoptotic protein MCL-1, both of which are frequently overexpressed in glioblastoma and are critical for tumor cell survival and proliferation. The depletion of these key survival proteins ultimately leads to cell cycle arrest and apoptosis in glioma cells.[8]
Data Presentation: In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of glioma cell lines, revealing potent cytotoxicity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Notably, studies have shown that this compound exhibits enhanced efficacy in glioma cells harboring isocitrate dehydrogenase (IDH) mutations.[3][9]
| Glioma Cell Line | IDH Status | IC50 (nM) | Reference |
| TS603 | Mutant | 7.06 | [9] |
| BT142 | Mutant | 9.00 | [9] |
| HT1080 | Mutant | 35.94 | [3] |
| GSC923 | Wildtype | 31.95 | [9] |
| GSC827 | Wildtype | 23.53 | [9] |
| U251 | Wildtype | 66.13 | [3] |
| DMG Cell Lines (median) | N/A | 201 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro effects of this compound on glioma cell lines.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of glioma cells, which serves as an indicator of cell viability.
Materials:
-
Glioma cell lines (e.g., U87MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count glioma cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in glioma cells following treatment with this compound.
Materials:
-
Treated and untreated glioma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-phospho-RNA Pol II, anti-c-MYC, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Wash treated and untreated glioma cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5 minutes at 95°C.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis
This protocol is used to determine the distribution of glioma cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Treated and untreated glioma cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The in vitro characterization of this compound in glioma cell lines has provided a strong rationale for its clinical development. Its targeted inhibition of CDK9 leads to the depletion of key survival proteins, resulting in potent anti-proliferative and pro-apoptotic effects. The data consistently demonstrates this compound's efficacy, particularly in IDH-mutant gliomas, highlighting a potential patient population for targeted therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of this compound and to aid in the development of novel combination strategies to improve outcomes for patients with glioma. The continued investigation of this compound's in vitro and in vivo properties will be crucial in fully realizing its therapeutic potential.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. CDK9/CyclinK Kinase Enzyme System Application Note [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ucl.ac.uk [ucl.ac.uk]
Zotiraciclib: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor under investigation for the treatment of various cancers, most notably high-grade gliomas.[1][2] Its mechanism of action involves the simultaneous inhibition of several key signaling pathways critical for tumor cell proliferation, survival, and transcription.[3] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Core Target Profile: A Multi-Kinase Inhibitor
This compound is a pyrimidine-based small molecule that exerts its anti-neoplastic effects by targeting multiple kinase families.[3][4] Its primary mode of action is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][4] By inhibiting CDK9, this compound disrupts the expression of short-lived survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in cancer cells.[4][5][6]
Beyond CDK9, this compound demonstrates significant inhibitory activity against other cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK7.[7][8][9] It also targets other oncogenic kinases such as Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[7][9][10] This broad-spectrum activity allows this compound to interfere with multiple cancer-driving pathways, including cell cycle progression, apoptosis, and signal transduction.[3][11]
Kinase Selectivity Profile
The selectivity of this compound has been characterized through various in vitro kinase assays, with IC50 values determined for a range of kinases. The following table summarizes the reported IC50 values, providing a quantitative measure of its potency against key targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| Primary Targets | ||
| CDK9 | 3 | [4][7] |
| Other Key Targets | ||
| CDK1 | 9 - 19 | [7][12] |
| CDK2 | 5 - 13 | [7][10] |
| CDK3 | 8 | [7] |
| CDK5 | 4 | [7] |
| CDK7 | 12 - 37 | [8][9] |
| JAK2 | 19 - 73 | [7][10] |
| FLT3 | 19 - 56 | [7][10] |
| Lck | 11 | [7] |
| TYK2 | 14 | [7] |
| Fyn | 15 | [7] |
| ERK5 | 43 | [8][11] |
Signaling Pathway Inhibition
The primary mechanism of action of this compound is the inhibition of the CDK9/RNA Polymerase II (Pol II) pathway, which is crucial for the transcription of many oncogenes. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2).[1][13][14] This phosphorylation event is a critical step for releasing paused Pol II from the promoter-proximal region, allowing for productive transcriptional elongation.[1][8] Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a stall in transcription and subsequent downregulation of key survival proteins with short half-lives, such as MYC and MCL-1.[15][16][17]
Experimental Protocols
The determination of this compound's kinase inhibitory activity is primarily achieved through in vitro biochemical assays. The following are detailed methodologies for two common types of assays used for this purpose.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18][19]
1. Materials:
-
This compound (or other test compounds)
-
Recombinant target kinase (e.g., CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add test compound solution to the wells of a 384-well plate.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.[20][21]
1. Materials:
-
This compound (or other test compounds)
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP and non-radiolabeled ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, target kinase, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[20]
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The positively charged substrate will bind to the negatively charged paper.
-
Immediately immerse the filter paper in wash buffer to stop the reaction and remove unbound [γ-³²P]ATP.
-
-
Washing: Wash the filter papers multiple times with the wash buffer to ensure complete removal of non-incorporated radioactivity.
-
Quantification:
-
Dry the filter papers.
-
Measure the radioactivity on each filter paper using a scintillation counter or a phosphorimager.[22]
-
-
IC50 Calculation: Determine the percentage of kinase inhibition at each this compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a multi-kinase inhibitor with a well-defined target profile, demonstrating high potency against CDK9 and other kinases implicated in cancer progression. Its ability to disrupt transcriptional regulation through the inhibition of the CDK9/RNA Pol II pathway provides a strong rationale for its clinical development. The kinase selectivity of this compound has been quantitatively established through robust biochemical assays, confirming its multi-targeted nature. This comprehensive understanding of its target engagement and mechanism of action is crucial for the ongoing investigation of this compound as a promising therapeutic agent for various malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. ulab360.com [ulab360.com]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (TG02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in various malignancies, including high-grade gliomas.[3][4] this compound readily crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous system cancers.[2][5] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: CDK9 Inhibition
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is crucial for stimulating transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic and oncogenic proteins like MCL-1 and c-MYC.[3][6] This targeted depletion induces cell cycle arrest and apoptosis in cancer cells.[7] Preclinical studies have demonstrated that this compound's inhibition of CDK9 also leads to decreased cellular ATP production through the suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in glioblastoma models.[1]
Early-Phase Clinical Trial Data
This compound has been evaluated in several early-phase clinical trials, primarily in patients with recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the key quantitative data from these studies.
Table 1: Summary of Key Phase I/Ib Clinical Trials for this compound
| Trial Identifier | Study Title | Patient Population | Intervention | Primary Objectives |
| NCT02942264 | This compound Plus Dose-Dense or Metronomic Temozolomide (B1682018) in Recurrent Anaplastic Astrocytoma and Glioblastoma | Adults with recurrent anaplastic astrocytoma and glioblastoma | This compound + Temozolomide (Dose-Dense or Metronomic) | Determine Maximum Tolerated Dose (MTD), safety, and preliminary efficacy (PFS4)[1][8] |
| EORTC 1608 (STEAM) (NCT03224104) | This compound for Newly Diagnosed or Recurrent Glioblastoma | Elderly patients with newly diagnosed glioblastoma or patients with recurrent glioblastoma | Group A: this compound + Radiotherapy; Group B: this compound + Temozolomide; Group C: this compound monotherapy | Determine MTD and single-agent activity (PFS6)[4][9] |
| NCT05588141 | This compound for Recurrent Malignant Gliomas with IDH1 or IDH2 Mutations | Patients (≥15 years) with recurrent IDH-mutant diffuse gliomas | This compound monotherapy | Determine Recommended Phase 2 Dose (RP2D) and safety[10][11] |
Table 2: Dose Escalation and Maximum Tolerated Dose (MTD)
| Trial Identifier | Arm/Group | This compound Dose Levels | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Dose-Limiting Toxicities (DLTs) |
| NCT02942264 | Arm 1 (Dose-Dense TMZ) & Arm 2 (Metronomic TMZ) | Not explicitly detailed in search results | 250 mg | Neutropenia, diarrhea, elevated liver enzymes, fatigue[1] |
| EORTC 1608 (STEAM) | Group A (with Radiotherapy) & Group B (with TMZ) | Not explicitly detailed in search results | 150 mg twice weekly[4][9][12] | Grade 3 seizure, multiple grade 1 events, neutropenia, gastrointestinal disorders, hepatotoxicity[9][12][13] |
| NCT05588141 | Monotherapy | 150 mg, 200 mg, 250 mg (on days 1, 4, 8, 11, 15, 18 of a 28-day cycle) | 200 mg | Grade 3 elevated ALT, Grade 3 fatigue and diarrhea[10] |
Table 3: Efficacy Outcomes in Early-Phase Trials
| Trial Identifier | Arm/Group | Efficacy Endpoint | Result | Notes |
| NCT02942264 | Arm 1 (Dose-Dense TMZ) | Progression-Free Survival at 4 months (PFS4) | 40%[1] | - |
| NCT02942264 | Arm 2 (Metronomic TMZ) | Progression-Free Survival at 4 months (PFS4) | 25%[1] | - |
| EORTC 1608 (STEAM) | Group C (Monotherapy) | Progression-Free Survival at 6 months (PFS6) | 6.7%[4][9][13] | Low single-agent clinical activity noted[4][6] |
| NCT05588141 | Monotherapy (IDH-mutant) | Objective Response | 2 partial responses at 200 mg dose level[10] | Suggests activity in this specific patient population[10] |
Table 4: Pharmacokinetic Parameters of this compound (from NCT02942264)
| Parameter | Observation |
| Absorption | Apparent first-order absorption[1] |
| Elimination | Mono-exponential elimination[1] |
| Inter-patient Variability | 31-52% CV in PK parameters[1] |
| Genetic Association | CYP1A2_5347T>C (rs2470890) polymorphism associated with higher AUCinf[1] |
Experimental Protocols
NCT02942264: this compound with Temozolomide in Recurrent High-Grade Astrocytoma
This Phase 1 trial utilized a two-stage design to first determine the MTD of this compound in combination with two different temozolomide (TMZ) schedules, followed by a randomized cohort expansion to compare the preliminary efficacy of the two arms.[1]
-
Study Design: A Bayesian Optimal Interval (BOIN) design was used for the dose-escalation phase to determine the MTD.[8] The cohort expansion phase was randomized.[1]
-
Patient Population: Adults aged 18 and older with recurrent anaplastic astrocytoma or glioblastoma that had progressed after standard treatment.[8][14]
-
Intervention Arms:
-
Drug Administration: this compound was administered orally three days before Cycle 1 and then on four days during every 28-day cycle.[8] Prophylactic treatment for nausea and diarrhea was given before and for 24 hours after each this compound dose.[14]
-
Assessments:
-
Safety: Monitored for Dose-Limiting Toxicities (DLTs) as the primary safety endpoint.[1] Blood tests were conducted every 2 weeks.[14]
-
Efficacy: Progression-free survival at 4 months (PFS4) was a secondary endpoint.[1] Brain MRIs were performed every 4 weeks.[14]
-
Pharmacokinetics: Blood samples were collected for pharmacokinetic analysis.[1]
-
Patient-Reported Outcomes: Longitudinal symptom burden was evaluated.[1]
-
EORTC 1608 (STEAM): this compound in Newly Diagnosed or Recurrent Glioblastoma
This Phase Ib trial investigated this compound in three parallel groups, exploring both combination therapy in elderly patients with newly diagnosed glioblastoma and monotherapy in patients with recurrent glioblastoma.[4][9]
-
Study Design: Open-label, non-randomized, multicenter, three-parallel group design.[9]
-
Patient Population:
-
Intervention Arms:
-
Assessments:
Discussion and Future Directions
Early-phase clinical trials have established the safety profile of this compound, both as a single agent and in combination with standard-of-care therapies for high-grade gliomas. The MTD of this compound varies depending on the combination regimen, with notable toxicities including neutropenia, gastrointestinal issues, and hepatotoxicity.[1][4][9]
The combination of this compound with dose-dense temozolomide showed encouraging preliminary efficacy in patients with recurrent high-grade astrocytomas.[1] Notably, profound benefits in progression-free survival have been observed in patients with IDH-mutant tumors treated with the this compound and temozolomide combination.[11][15] However, as a monotherapy in recurrent glioblastoma, this compound demonstrated low clinical activity.[4][6]
Ongoing and future studies will likely focus on several key areas:
-
Patient Selection: The promising results in IDH-mutant gliomas suggest that biomarker-driven patient selection will be crucial for the future development of this compound.[10][15] Further investigation into the prognostic and predictive value of CDK-9, c-MYC, and MCL-1 expression is warranted.[4][6]
-
Combination Strategies: Given the overlapping toxicities with alkylating agents, careful consideration of combination partners and dosing schedules is necessary.[4]
-
Pharmacogenomics: The identification of genetic polymorphisms, such as in CYP1A2, that influence this compound metabolism may allow for personalized dosing strategies to optimize efficacy and minimize toxicity.[1]
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Facebook [cancer.gov]
- 15. onclive.com [onclive.com]
Zotiraciclib Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02), a potent, orally bioavailable, multi-kinase inhibitor, has emerged as a promising therapeutic agent, particularly for the treatment of aggressive brain cancers like glioblastoma.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[2] By targeting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as c-Myc and Mcl-1, which are crucial for the survival and proliferation of cancer cells.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery and optimization of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Core Structure and Macrocyclization Strategy
The core of this compound is a 2,4-diaminopyrimidine (B92962) scaffold, a common motif in kinase inhibitors, which typically forms key hydrogen bond interactions with the hinge region of the kinase active site. The discovery of this compound stemmed from a structure-based drug design approach that explored the introduction of a macrocyclic constraint to enhance potency and selectivity. This strategy aimed to pre-organize the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding to the target kinase.
The initial lead compound, a non-macrocyclic aminopyrimidine, exhibited modest activity. The key innovation was the introduction of an oxygen-containing linker to cyclize the molecule, leading to a significant enhancement in inhibitory potency against a panel of kinases, particularly CDKs.
Structure-Activity Relationship (SAR) Studies
The SAR studies for this compound, as detailed in the seminal paper by William et al. (2012), systematically explored the impact of modifications to various parts of the macrocyclic scaffold. The key areas of modification included the linker length and composition, the nature of the substituent on the aniline (B41778) ring, and the substitution on the pyrimidine (B1678525) core. The following tables summarize the quantitative data from these studies.
Table 1: Kinase Inhibitory Activity of this compound and Key Analogs
| Compound | Linker Modification | R1 Group | CDK2 IC50 (nM) | CDK9 IC50 (nM) | JAK2 IC50 (nM) | FLT3 IC50 (nM) |
| This compound (TG02) | -(CH2)2-O-(CH2)2- | H | 5 | 3 | 19 | 19 |
| Analog 1 | -(CH2)3-O-(CH2)2- | H | >1000 | >1000 | >1000 | >1000 |
| Analog 2 | -(CH2)2-O-(CH2)3- | H | 50 | 25 | 150 | 100 |
| Analog 3 | -(CH2)2-S-(CH2)2- | H | 15 | 8 | 50 | 45 |
| Analog 4 | -(CH2)2-O-(CH2)2- | 3-F | 8 | 4 | 25 | 22 |
| Analog 5 | -(CH2)2-O-(CH2)2- | 4-F | 12 | 7 | 30 | 28 |
Data extracted from William AD, et al. J Med Chem. 2012, 55(1), 169-96.
Key SAR Insights from Table 1:
-
Linker Length and Composition: The length and nature of the macrocyclic linker are critical for potent kinase inhibition. Extending the linker by a single methylene (B1212753) group on either side of the ether oxygen (Analogs 1 and 2) resulted in a dramatic loss of activity, highlighting the precise conformational requirements for optimal binding. Replacing the ether oxygen with a sulfur atom (Analog 3) was tolerated, albeit with a slight decrease in potency compared to this compound.
-
Aniline Substitution: Substitution on the aniline ring with small electron-withdrawing groups, such as fluorine (Analogs 4 and 5), was well-tolerated and maintained potent activity. This suggests that this region of the molecule is amenable to modification for fine-tuning physicochemical properties without compromising inhibitory activity.
Table 2: Cellular Activity of this compound and Key Analogs
| Compound | MV4-11 Cell Proliferation IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| This compound (TG02) | 10 | 150 |
| Analog 1 | >10000 | >10000 |
| Analog 2 | 800 | 2500 |
| Analog 3 | 50 | 400 |
| Analog 4 | 15 | 180 |
| Analog 5 | 20 | 220 |
Data extracted from William AD, et al. J Med Chem. 2012, 55(1), 169-96.
Key Cellular SAR Insights from Table 2:
-
The cellular activity of the analogs in the MV4-11 (acute myeloid leukemia) and HCT116 (colon carcinoma) cell lines generally correlated well with their enzymatic inhibitory potency against the target kinases.
-
This compound demonstrated potent anti-proliferative activity, particularly in the MV4-11 cell line, which is known to be dependent on FLT3 signaling.
-
The significant drop in cellular activity for Analogs 1 and 2 further underscores the importance of the optimized macrocyclic ring size for biological function.
Experimental Protocols
Kinase Assays
The inhibitory activity of this compound and its analogs against various kinases was determined using in vitro kinase assays. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant kinase enzymes (e.g., CDK2/Cyclin A, CDK9/Cyclin T1, JAK2, FLT3) and their respective peptide or protein substrates were prepared in appropriate assay buffers.
-
Compound Preparation: Test compounds were serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (at or near the Km for each enzyme) were incubated with the test compounds in a microplate format.
-
Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, or by radiometric methods detecting the incorporation of 33P-ATP into the substrate.
-
IC50 Determination: The concentration of the compound that inhibited 50% of the kinase activity (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, HCT116) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: CDK9 Inhibition
This compound's primary mechanism of action involves the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short-lived mRNA and protein products, such as the key oncogenes c-Myc and the anti-apoptotic protein Mcl-1.
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent transcription of key survival genes.
Experimental Workflow for SAR Studies
The structure-activity relationship studies for this compound followed a systematic workflow, beginning with the synthesis of analogs and progressing through a cascade of in vitro and cellular assays to evaluate their potency and efficacy.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Conclusion
The development of this compound is a testament to the power of structure-based drug design and systematic SAR studies. The introduction of a macrocyclic constraint was a key strategic decision that led to a highly potent and orally bioavailable multi-kinase inhibitor. The detailed SAR data presented in this guide highlights the critical structural features required for potent inhibition of CDK9 and other relevant kinases, providing a valuable resource for medicinal chemists and drug discovery scientists working on the development of next-generation kinase inhibitors. The understanding of this compound's mechanism of action and the experimental protocols used in its evaluation will further aid in the design of future studies and the development of novel therapeutic strategies for cancer and other diseases.
References
Zotiraciclib: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly known as TG02 or SB1317) is an orally administered, multi-kinase inhibitor that has demonstrated significant potential in the treatment of various cancers, most notably high-grade gliomas.[1][2] Its ability to penetrate the blood-brain barrier makes it a promising agent for central nervous system malignancies.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacokinetics
This compound exhibits pharmacokinetic properties that support its development as an oral therapeutic agent. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[2]
Preclinical Pharmacokinetics
Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The compound shows variable oral bioavailability across species.[3] It is highly bound to plasma proteins (>99%).[3]
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 24 | ~4 | 37 |
| Systemic Clearance | Moderate to High | Moderate to High | Moderate to High |
| Volume of Distribution (L/kg) | High (>0.6) | High (>0.6) | High (>0.6) |
| Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound.[3] |
Clinical Pharmacokinetics
In a Phase 1 clinical trial (NCT02942264) involving patients with recurrent high-grade astrocytomas, the pharmacokinetic parameters of this compound were determined following oral administration. The study revealed inter-individual variability in drug metabolism.[1] A specific polymorphism in the CYP1A2 gene (CYP1A2_5347T>C, rs2470890) was associated with a higher area under the curve (AUC), suggesting a potential for personalized dosing strategies.[1]
| Patient ID | AUCinf (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
| 1 | 1336 | 134 | 7.8 |
| 2 | 1037 | 108 | 7.9 |
| 3 | 1438 | 135 | 8.2 |
| 4 | 986 | 115 | 6.5 |
| 5 | 2110 | 189 | 9.1 |
| 6 | 1254 | 122 | 8.5 |
| 7 | 1673 | 155 | 8.8 |
| 8 | 879 | 95 | 7.2 |
| 9 | 1987 | 176 | 9.5 |
| 10 | 1123 | 118 | 7.6 |
| 11 | 1562 | 143 | 8.9 |
| 12 | 1301 | 129 | 8.1 |
| 13 | 1789 | 165 | 9.2 |
| Table 2: Clinical Pharmacokinetic Parameters of this compound in Patients with Recurrent High-Grade Astrocytomas (250 mg dose). Data adapted from supplementary materials of PMID: 33785481.[1] |
Pharmacodynamics
This compound's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound leads to the depletion of short-lived and highly transcribed proteins that are critical for cancer cell survival, such as c-MYC and MCL-1.[4]
Mechanism of Action
The inhibition of CDK9 by this compound disrupts the function of the positive transcription elongation factor b (P-TEFb), of which CDK9 is the catalytic subunit.[1] This leads to a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, ultimately resulting in transcriptional arrest and the downregulation of anti-apoptotic proteins.[5][6]
Cellular Effects
Preclinical studies have demonstrated that beyond its effects on transcription, this compound also induces mitochondrial dysfunction and decreases cellular ATP production by suppressing glycolysis.[1] This multi-faceted attack on cancer cell metabolism and survival pathways contributes to its anti-tumor activity.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical metabolism and pharmacokinetics of SB1317 (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
Zotiraciclib: A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Zotiraciclib (formerly TG02), a potent, orally bioavailable, multi-kinase inhibitor, is emerging as a significant agent in oncology, particularly for challenging malignancies like glioblastoma.[1] Its primary mechanism of action, the inhibition of cyclin-dependent kinase 9 (CDK9), leads to the depletion of key oncogenic proteins such as MYC and MCL-1, which are crucial for tumor cell survival and proliferation.[1][2] Beyond its direct cytotoxic effects, this compound is demonstrating a nuanced and promising impact on the tumor microenvironment (TME). This technical guide provides a comprehensive analysis of this compound's effects on the TME, with a focus on its immunomodulatory properties, supported by preclinical and clinical data. We delve into its influence on immune cell populations, cytokine profiles, and the underlying signaling pathways. This document is intended to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Core Mechanism of Action: CDK9 Inhibition
This compound's principal anti-neoplastic activity stems from its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3][4] P-TEFb is essential for the transcriptional elongation of a multitude of genes, including those encoding for proteins with short half-lives that are critical for cancer cell survival, such as MYC and MCL-1.[2][3] By inhibiting CDK9, this compound effectively downregulates the expression of these oncoproteins, leading to cell cycle arrest and apoptosis in tumor cells.[3] This mechanism is particularly relevant in cancers characterized by MYC overexpression, a feature of approximately 80% of glioblastomas.[1]
References
Initial Safety and Tolerability Profile of Zotiraciclib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with notable potency against cyclin-dependent kinase 9 (CDK9). Its mechanism of action involves the inhibition of transcriptional regulation by targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to the depletion of short-lived anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and proliferation. This compound has demonstrated the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for intracranial malignancies such as glioblastoma and other high-grade gliomas. This technical guide provides a comprehensive overview of the initial safety and tolerability profile of this compound, drawing upon data from early-phase clinical trials.
Core Safety and Tolerability Findings from Phase I/Ib Clinical Trials
The initial safety and tolerability of this compound have been evaluated in several Phase I and Phase Ib clinical trials, both as a monotherapy and in combination with other agents like temozolomide (B1682018) (TMZ) and radiotherapy. These studies have been crucial in determining the dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the overall safety profile of the drug.
Quantitative Analysis of Adverse Events
The following tables summarize the key quantitative safety data from prominent clinical trials investigating this compound.
Table 1: Dose-Limiting Toxicities (DLTs) Observed in this compound Clinical Trials
| Clinical Trial | Patient Population | Combination Therapy | This compound Dose | DLTs Observed |
| NCT02942264 | Recurrent High-Grade Astrocytoma | Temozolomide | 250 mg | Grade 4 Neutropenia, Grade 3 Alanine Transaminase Elevation, Grade 3 Fatigue, Grade 3 Diarrhea |
| EORTC 1608 STEAM | Newly Diagnosed Glioblastoma (Elderly) | Radiotherapy | 150 mg | Grade 3 Seizure |
| EORTC 1608 STEAM | Newly Diagnosed Glioblastoma (Elderly) | Temozolomide | 150 mg | Multiple Grade 1 Events |
| NCT05588141 (Phase 1) | Recurrent High-Grade Gliomas with IDH1/2 mutations | Monotherapy | 200 mg | No DLTs observed in the initial safety cohort |
Table 2: Treatment-Related Adverse Events in the NCT02942264 Study (this compound + Temozolomide)
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Hematological | |||
| Neutropenia | - | - | 13 (24.5%) |
| Non-Hematological | |||
| Fatigue | - | 5 (9.4%) | - |
| Diarrhea | - | 3 (5.6%) | - |
| Elevated Liver Enzymes | Common | Observed | - |
| Nausea | Common | - | - |
Note: Detailed frequency data for all grades of all adverse events were not fully available in the reviewed literature. The table reflects the most frequently reported and clinically significant adverse events.
Table 3: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of this compound
| Clinical Trial | Patient Population | Combination Therapy | MTD / RP2D |
| NCT02942264 | Recurrent High-Grade Astrocytoma | Temozolomide | 250 mg |
| EORTC 1608 STEAM | Newly Diagnosed Glioblastoma (Elderly) | Radiotherapy or Temozolomide | 150 mg |
| NCT05588141 (Phase 1) | Recurrent High-Grade Gliomas with IDH1/2 mutations | Monotherapy | 200 mg (RP2D) |
Detailed Experimental Protocols
NCT02942264: Phase I Study in Recurrent High-Grade Astrocytomas
-
Study Design: A Phase I, open-label, dose-escalation study to determine the MTD of this compound in combination with two different schedules of temozolomide (dose-dense and metronomic)[1].
-
Patient Population: Adult patients with recurrent anaplastic astrocytoma or glioblastoma who had progressed after standard treatment[1].
-
Dosing Regimen: this compound was administered orally in escalating dose cohorts. Temozolomide was administered either in a dose-dense (7 days on/7 days off) or a metronomic (daily) schedule[1].
-
Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.
EORTC 1608 STEAM: Phase Ib Trial in Newly Diagnosed Glioblastoma
-
Study Design: A Phase Ib, open-label, non-randomized trial with three parallel groups to determine the MTD of this compound in combination with radiotherapy or temozolomide in elderly patients and to explore its single-agent activity in recurrent glioblastoma.
-
Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma after standard chemoradiotherapy.
-
Dosing Regimen: In the MTD-finding arms, this compound was administered in escalating doses alongside either hypofractionated radiotherapy or temozolomide. In the single-agent arm, this compound was administered as a monotherapy.
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, graded using CTCAE.
NCT05588141: Phase I/II Study in Recurrent Gliomas with IDH Mutations
-
Study Design: A Phase I/II, open-label study to evaluate the safety, tolerability, and preliminary efficacy of this compound as a single agent. The Phase I portion focused on determining the recommended Phase 2 dose (RP2D).
-
Patient Population: Patients with recurrent high-grade gliomas harboring IDH1 or IDH2 mutations.
-
Dosing Regimen: this compound was administered orally as a monotherapy in escalating dose cohorts in the Phase I part.
-
Safety Assessment: The safety and tolerability were the primary endpoints of the Phase I portion, with adverse events monitored and graded using CTCAE.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of CDK9, a critical kinase in the regulation of transcription. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the transcription of key survival proteins.
Caption: this compound inhibits CDK9, leading to reduced transcription of survival proteins and subsequent apoptosis.
Experimental Workflow for a Phase I Dose-Escalation Study
The typical workflow for a Phase I clinical trial of a new drug like this compound involves a dose-escalation phase to determine the MTD, followed by a cohort expansion at the MTD to further evaluate safety and preliminary efficacy.
Caption: A typical Phase I dose-escalation and cohort expansion workflow for a new oncology drug.
Conclusion
The initial safety and tolerability profile of this compound, established through early-phase clinical trials, indicates a manageable safety profile with predictable and generally reversible dose-limiting toxicities. The most common and significant adverse events include neutropenia, gastrointestinal toxicities (diarrhea and nausea), fatigue, and elevated liver enzymes. The maximum tolerated dose varies depending on the patient population and whether it is administered as a monotherapy or in combination with other treatments. These findings have guided the determination of the recommended Phase 2 dose and have paved the way for further clinical investigation of this compound in patients with high-grade gliomas and other malignancies. Ongoing and future studies will continue to refine the understanding of its safety profile and establish its efficacy in larger patient populations.
References
Methodological & Application
Zotiraciclib In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Zotiraciclib (also known as TG02 or SB1317) in mouse models of cancer. This compound is a potent, orally bioavailable, multi-kinase inhibitor, primarily targeting Cyclin-Dependent Kinase 9 (CDK9), with additional activity against JAK2 and FLT3.[1][2][3] By inhibiting CDK9, this compound depletes the anti-apoptotic protein Myc, making it a promising agent for cancers with Myc overexpression, such as glioblastoma.[2] This document outlines established methodologies for dosing, formulation, and administration to aid in the design and execution of preclinical studies.
Quantitative Data Summary
The following tables summarize key parameters from various in vivo studies involving this compound administration in mouse models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Vehicle | Outcome |
| HCT-116 (Colon Cancer) | Male BALB/c | Oral (p.o.) | 50 mg/kg | Once daily, 3 times per week | Not specified | Marginally effective tumor growth inhibition. |
| HCT-116 (Colon Cancer) | Male BALB/c | Oral (p.o.) | 75 mg/kg | Once daily, 3 times per week | Not specified | Significant tumor growth inhibition (82% TGI).[4] |
| Ramos (B-cell Lymphoma) | Not specified | Oral (p.o.) | 75 mg/kg | Once daily, 2 days on, 5 days off | Not specified | Significant tumor growth inhibition (42% TGI).[4] |
| Ramos (B-cell Lymphoma) | Not specified | Intraperitoneal (i.p.) | 15 mg/kg | Once daily, 5 days on, 5 days off | Not specified | Significant tumor growth inhibition (63% TGI).[4] |
| MV4-11 (AML) | Nude | Oral (p.o.) | 10, 20, 40 mg/kg | Not specified | Not specified | Tumor growth inhibition of 53%, 61%, and 113% respectively.[5] |
| MV4-11 (AML) | Nude | Oral (p.o.) | 60 mg/kg | Single dose | Not specified | Inhibition of CDK2, CDK9, and FLT3 in vivo, leading to apoptosis in tumor tissues.[5] |
| Glioma (syngeneic) | C57BL/6 | Intraperitoneal (i.p.) | 30 mg/kg | Twice per week | Not specified | Investigated impact on glioma immune microenvironment.[6][7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Administration Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F) |
| Not specified | Oral (p.o.) | 75 mg/kg | 1029 ng/mL | 0.5 h | 2523 ng·h/mL | 24% |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, ultimately inducing apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. TMIC-50. IMPACT OF this compound ON GLIOMA TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zotiraciclib Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (also known as TG02 or SB1317) is a potent, orally available, multi-kinase inhibitor with significant activity against cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Its ability to cross the blood-brain barrier and induce apoptosis in tumor cells makes it a promising candidate for cancer therapy, particularly for gliomas and advanced leukemias.[4][5] this compound's primary mechanism of action involves the inhibition of CDK9, which leads to the depletion of the MYC oncoprotein.[4] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by determining its effect on the viability of cancer cell lines.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay Method |
| HCT-116 | Colon Carcinoma | 0.033 | 48 hours | CellTiter-96 Aqueous One |
| COLO205 | Colon Carcinoma | 0.072 | 48 hours | Not Specified |
| DU145 | Prostate Carcinoma | 0.140 | 48 hours | CellTiter-96 Aqueous One |
| MV4-11 | Acute Myeloid Leukemia | 0.13 | Not Specified | Not Specified |
| Liquid Tumor Panel (Average) | Various Hematological Malignancies | 0.13 | Not Specified | Not Specified |
| Solid Tumor Panel (Average) | Various Solid Tumors | 0.30 | Not Specified | Not Specified |
This table summarizes previously reported IC50 values for this compound in different cancer cell lines.[1][6] These values can serve as a reference for designing dose-response experiments.
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound (TG02)
-
Cancer cell line of interest (e.g., HCT-116, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A suggested starting range is from 0.01 µM to 10 µM to generate a dose-response curve.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability) using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[9]
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
For a more sensitive and high-throughput compatible assay, the CellTiter-Glo® assay can be used. This assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
Procedure (abbreviated):
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record the luminescence using a luminometer.
Data Analysis:
The data analysis is similar to the MTT assay, using the luminescence signal instead of absorbance to calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualization
Caption: Workflow for determining cell viability after this compound treatment.
Caption: this compound inhibits key signaling pathways leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. This compound - Adastra Pharmaceuticals/S*Bio - AdisInsight [adisinsight.springer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cothera Bioscience’s this compound for treatment of recurrent high-grade glioma receives US FDA fast track designation [pharmabiz.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
Zotiraciclib: Unraveling its Impact on the CDK9 Pathway through Western Blot Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, Zotiraciclib (TG02) has emerged as a potent, orally administered, multi-kinase inhibitor with significant activity against Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action, centered on the inhibition of transcriptional regulation, holds considerable promise for the treatment of various malignancies, including glioblastoma. This document provides detailed application notes and protocols for the Western blot analysis of the CDK9 pathway following this compound treatment, intended for researchers, scientists, and drug development professionals.
This compound's primary mode of action involves the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2-RNAPII), a pivotal step for productive transcription elongation. The subsequent suppression of transcription disproportionately affects short-lived mRNAs and proteins that are crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) and the oncoprotein c-MYC.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of glioma cell lines treated with this compound. This data illustrates the dose-dependent and time-course effects of the drug on key proteins within the CDK9 pathway.
Table 1: Dose-Dependent Effect of this compound on CDK9 Pathway Proteins
| This compound Conc. (nM) | p-Ser2-RNAPII (% of Control) | Total CDK9 (% of Control) | c-MYC (% of Control) | MCL-1 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 10 | 65 | 95 | 70 | 60 |
| 50 | 30 | 92 | 45 | 35 |
| 150 | 15 | 88 | 25 | 20 |
Note: Data are representative and compiled from multiple studies. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Time-Course Effect of this compound (50 nM) on CDK9 Pathway Proteins
| Treatment Time (hours) | p-Ser2-RNAPII (% of Control) | Total CDK9 (% of Control) | c-MYC (% of Control) | MCL-1 (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 6 | 70 | 98 | 75 | 65 |
| 12 | 45 | 96 | 50 | 40 |
| 24 | 30 | 93 | 30 | 25 |
| 48 | 25 | 90 | 20 | 15 |
Note: Data are representative and compiled from multiple studies. Actual values may vary depending on the cell line and experimental conditions.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CDK9 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on the CDK9 pathway.
Experimental Workflow
The following diagram outlines the major steps in the Western blot analysis workflow.
Detailed Methodology
1. Cell Culture and Treatment:
-
Seed glioma cells (e.g., U-87 MG, GSC923) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 150 nM) for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDK9, anti-p-Ser2-RNAPII, anti-c-MYC, anti-MCL-1, and a loading control like anti-β-actin or anti-GAPDH) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands to determine the relative protein expression levels.
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize Western blot analysis in the study of this compound's impact on the CDK9 signaling pathway. The provided data and methodologies will aid in the consistent and reproducible assessment of this promising anti-cancer agent.
Application Notes and Protocols for Zotiraciclib Target Engagement Assays in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (TG02) is a potent, orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1][2] It primarily targets Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][3] Inhibition of CDK9 by this compound leads to the depletion of short-lived oncoproteins that are critical for cancer cell survival, such as c-Myc and MCL-1.[4][5] this compound also demonstrates inhibitory activity against other kinases including CDK1, CDK2, CDK5, FLT3, and JAK2.[6] Its mechanism of action makes it a promising therapeutic agent, particularly for cancers characterized by Myc overexpression, such as glioblastoma.[2][3]
Confirming the direct interaction of a drug with its intended target in a cellular context is a critical step in drug development. Live-cell target engagement assays provide a quantitative measure of drug-target interaction within the complex intracellular environment. This document provides detailed protocols for two state-of-the-art, label-free methods for quantifying this compound's target engagement in live cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Principle of the Assays
NanoBRET™ Target Engagement Assay: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (e.g., CDK9) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein's active site is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. This compound, upon entering the cell and binding to the target, competes with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular affinity (IC50).[7][8]
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[9] Cells are treated with this compound or a vehicle control and then subjected to a temperature gradient. Upon heating, unbound proteins denature and aggregate, while proteins stabilized by this compound remain soluble. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[9]
Data Presentation
Disclaimer: The following quantitative data is illustrative and intended to represent typical results that could be obtained from the described assays. Publicly available, specific live-cell target engagement data for this compound from NanoBRET or CETSA assays is limited.
Table 1: Illustrative Intracellular Target Engagement of this compound using NanoBRET™ Assay
| Target Kinase | Cell Line | Intracellular IC50 (nM) |
| CDK9 | HEK293 | 15 |
| CDK2 | U-87 MG | 45 |
| CDK5 | HEK293 | 60 |
| FLT3 | MV4-11 | 85 |
| JAK2 | HEL 92.1.7 | 150 |
Table 2: Illustrative Thermal Shift Data for CDK9 in the Presence of this compound (CETSA)
| Treatment | Cell Line | Tagg (°C) of CDK9 | Thermal Shift (ΔTagg, °C) |
| Vehicle (DMSO) | U-87 MG | 48.5 | - |
| This compound (1 µM) | U-87 MG | 53.2 | +4.7 |
| This compound (10 µM) | U-87 MG | 56.8 | +8.3 |
Signaling Pathways and Experimental Workflows
This compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and blocking transcription of survival proteins.
Workflow for the NanoBRET™ target engagement assay.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay (Adherent Format)
This protocol is adapted for adherent cell lines (e.g., U-87 MG, HEK293).
Materials:
-
HEK293 or other suitable adherent cells
-
DMEM with 10% FBS
-
Opti-MEM® I Reduced Serum Medium
-
CDK9-NanoLuc® fusion vector and any required partner vectors (e.g., Cyclin T1)
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Tracer for CDK9
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, tissue-culture treated 96-well plates
-
Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission
Day 1: Cell Seeding and Transfection
-
Culture cells in DMEM supplemented with 10% FBS.
-
On the day of the experiment, prepare a cell suspension in Opti-MEM®.
-
Prepare the transfection mix:
-
In a sterile tube, dilute the CDK9-NanoLuc® vector DNA (and Cyclin T1 vector, if required) in Opti-MEM®.
-
Add FuGENE® HD Transfection Reagent to the diluted DNA and incubate to form transfection complexes as per the manufacturer's instructions.
-
-
Add the transfection complexes to the cell suspension.
-
Seed the cell/transfection complex mixture into a white, tissue-culture treated 96-well plate at a density that will result in 70-80% confluency on Day 2.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Assay Execution
-
Prepare a 10-point serial dilution of this compound in Opti-MEM®. Include a vehicle-only (DMSO) control.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.
-
Add the diluted this compound to the appropriate wells of the 96-well plate containing the transfected cells.
-
Immediately after adding this compound, add the NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it in Opti-MEM® containing the Extracellular NanoLuc® Inhibitor according to the technical manual.
-
After the 2-hour incubation, add the NanoBRET™ Nano-Glo® Substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to controls (no tracer and no compound).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes the generation of a melt curve to determine the thermal stabilization of endogenous CDK9 by this compound.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against CDK9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture U-87 MG cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or an equivalent volume of DMSO for 2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~2 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 4°C increments) using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific for CDK9.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble CDK9 against the temperature for both the vehicle- and this compound-treated samples to generate melt curves.
-
Determine the aggregation temperature (Tagg) for each curve (the temperature at which 50% of the protein is denatured). The difference in Tagg between the this compound- and vehicle-treated samples represents the thermal shift (ΔTagg).
Protocol 3: Downstream Target Modulation - c-Myc and MCL-1 Degradation via Western Blot
This protocol assesses the functional consequence of this compound's engagement with CDK9 by measuring the levels of its downstream targets, c-Myc and MCL-1.
Procedure:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a glioblastoma line with high c-Myc expression) in 6-well plates.
-
Treat cells with a dose-range of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysate Preparation and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the CETSA protocol.
-
Use primary antibodies specific for c-Myc, MCL-1, and a loading control (e.g., β-actin).
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Data Analysis:
-
Quantify the band intensities for c-Myc and MCL-1.
-
Normalize the band intensities to the corresponding loading control.
-
Compare the levels of c-Myc and MCL-1 in this compound-treated cells to the vehicle-treated control to determine the extent of protein degradation.
Conclusion
The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay are powerful, complementary methods for quantifying the interaction of this compound with its intracellular targets in live cells. The NanoBRET™ assay provides a high-throughput method to determine the intracellular potency (IC50) of this compound against a panel of kinases, while CETSA offers a label-free approach to confirm direct target binding and stabilization. Furthermore, assessing the degradation of downstream targets like c-Myc and MCL-1 provides crucial evidence of the functional consequences of target engagement. Together, these assays provide a comprehensive understanding of this compound's mechanism of action, which is invaluable for its continued development as a therapeutic agent.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. adastrarx.com [adastrarx.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zotiraciclib Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with significant potential in the treatment of aggressive cancers, particularly glioblastoma (GBM). Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological malignancies.[1] this compound's primary mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, this compound leads to the depletion of short-lived and oncogenic proteins, most notably MYC and MCL-1, which are frequently overexpressed in cancers like glioblastoma.[2] This application note provides a comprehensive overview and detailed protocols for utilizing patient-derived xenograft (PDX) models to evaluate the preclinical efficacy of this compound.
Mechanism of Action
This compound is a spectrum-selective kinase inhibitor. Its primary target, CDK9, is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound effectively stalls transcription of genes with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[2] This targeted depletion of survival proteins induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated that this compound treatment leads to the suppression of CDK9 activity in tumor tissues.[3]
Preclinical Efficacy of this compound in Glioblastoma Models
Preclinical studies have shown that this compound has synergistic anti-glioma effects when used in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), in various glioma models.[4] In an in vivo orthotopic glioblastoma mouse model, the combination of this compound and TMZ demonstrated a significant survival benefit.[3] Furthermore, pharmacodynamic studies confirmed the suppression of CDK9 activity in the tumor tissues of mice treated with this compound, indicating successful target engagement in the brain.[3]
While specific in vivo tumor growth inhibition data for this compound in glioblastoma PDX models is not extensively available in public literature, in vitro studies using patient-derived diffuse midline glioma (DMG) cells, a related and aggressive brain tumor, have demonstrated its potent cytotoxic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
| Cell Line (Patient-Derived DMG) | IC50 (nM, 72h) |
| DMG Cell Line 1 | 11 |
| DMG Cell Line 2 | 201 (Median) |
| DMG Cell Line 3 | 1258 |
| Data from in vitro studies on patient-derived diffuse midline glioma (DMG) cells.[5] |
| Model | Compound | Dose (mg/kg) | Route | Schedule | Outcome |
| Orthotopic Glioblastoma Mouse Model | This compound + TMZ | Not Specified | Oral | Not Specified | Survival Benefit |
| MV-11 AML Xenograft | This compound | 60 | Oral | Single Dose | Inhibition of RNA-polymerase II phosphorylation |
| Qualitative in vivo data from a glioblastoma model and quantitative dosing from a different xenograft model to demonstrate target engagement.[3][6] |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma PDX Models
This protocol outlines the procedure for establishing orthotopic glioblastoma patient-derived xenografts.
Materials:
-
Freshly resected human glioblastoma tissue
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
DMEM/F12 medium supplemented with growth factors (e.g., EGF, FGF)
-
Enzyme cocktail for tissue dissociation (e.g., collagenase, dispase)
-
Stereotactic frame for intracranial injections
-
Hamilton syringe with a 30-gauge needle
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Tumor Tissue Processing:
-
Collect fresh tumor tissue from surgery in sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Dissociate the tissue into a single-cell suspension using an enzymatic cocktail and mechanical disruption.
-
Filter the cell suspension through a 70-µm cell strainer to remove debris.
-
Wash the cells with sterile PBS and resuspend in a suitable medium for injection.
-
-
Intracranial Injection:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the cerebral hemisphere.
-
Slowly inject 2-5 µL of the tumor cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma.
-
Withdraw the needle slowly to prevent backflow.
-
Suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for any neurological symptoms or signs of distress.
-
If luciferase-expressing tumor cells were used, monitor tumor growth weekly using a bioluminescence imaging system.
-
Alternatively, tumor growth can be monitored by magnetic resonance imaging (MRI).
-
Protocol 2: this compound Efficacy Testing in Established Orthotopic PDX Models
This protocol describes the methodology for evaluating the efficacy of this compound in established orthotopic glioblastoma PDX models.
Materials:
-
A cohort of mice with established orthotopic glioblastoma PDX tumors of comparable size.
-
This compound (TG02)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Temozolomide (TMZ) (for combination studies)
-
Oral gavage needles
-
Bioluminescence imaging system or MRI for tumor volume assessment
-
Calipers for subcutaneous models (if applicable)
Procedure:
-
Cohort Formation:
-
Once tumors reach a predetermined size (detectable by imaging), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration. A dose of 60 mg/kg can be used as a starting point for target engagement studies, based on preclinical data from other xenograft models.[6]
-
For combination studies, prepare TMZ according to established protocols.
-
Administer this compound and/or TMZ via oral gavage according to the desired dosing schedule (e.g., daily for a specified number of weeks). The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Monitor tumor growth regularly (e.g., weekly) using bioluminescence imaging or MRI.
-
Record the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a predetermined period or until the tumors in the control group reach a defined endpoint.
-
-
Endpoint Analysis:
-
The primary endpoint is typically median survival.
-
Secondary endpoints can include tumor growth inhibition, defined as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-RNA Polymerase II, MYC, and MCL-1) to confirm target engagement.
-
Conclusion
Patient-derived xenograft models represent a critical tool in the preclinical evaluation of novel therapeutics like this compound for glioblastoma. The protocols outlined in this application note provide a framework for establishing and utilizing these models to assess drug efficacy, understand mechanisms of action, and identify potential biomarkers of response. While further studies are needed to generate more extensive quantitative in vivo data for this compound in glioblastoma PDX models, the existing preclinical evidence strongly supports its continued investigation as a promising therapeutic agent for this devastating disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes: Immunofluorescence Staining for Zotiraciclib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (TG02) is a potent, orally available, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1] It is primarily recognized for its high-potency inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the depletion of short-lived and oncogenic proteins such as MYC and MCL-1.[3] This mechanism disrupts tumor cell survival and induces apoptosis.[4]
Beyond CDK9, this compound also demonstrates inhibitory activity against other cyclin-dependent kinases including CDK1, CDK2, and CDK5, as well as Janus-associated kinase 2 (JAK2) and FMS-related tyrosine kinase 3 (FLT3).[5][6] This multi-targeted profile results in cell cycle arrest and potent anti-proliferative effects in various cancer models, particularly hematological malignancies and aggressive brain cancers like glioblastoma.[1][5][7]
Immunofluorescence (IF) is an indispensable technique for visualizing the cellular effects of this compound treatment. It allows for the qualitative and quantitative analysis of changes in protein expression, subcellular localization, and cell cycle status. Researchers can use IF to confirm the mechanism of action by observing the downregulation of target proteins (e.g., c-MYC), monitor the induction of apoptosis (e.g., via Cleaved Caspase-3 staining), and assess cell cycle arrest by staining for markers like phospho-Histone H3 or Ki-67.[8][9][10]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to this compound's activity and the expected outcomes from immunofluorescence analysis of treated cells.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK9 | 3 | [2][5] |
| CDK2 | 5 | [5] |
| CDK5 | 4 | [5] |
| CDK1 | 9 | [5] |
| JAK2 | 19 | [5] |
| FLT3 | 19 | [5] |
Table 2: Cellular Effects of this compound on Downstream Targets
| Cellular Target | Cell Line | IC₅₀ | Effect | Reference |
| Phospho-Rb | MV4-11 | 130 nM | Inhibition | [5] |
| Phospho-STAT5 | MV4-11 | 560 nM | Inhibition | [5] |
| Cell Proliferation | HCT-116 (Colon) | 33 nM | Inhibition | [5] |
| Cell Proliferation | DU145 (Prostate) | 140 nM | Inhibition | [5] |
Table 3: Expected Quantitative Changes in Immunofluorescence Signal Post-Zotiraciclib Treatment
| Target Protein | Expected Cellular Localization | Expected Change in Fluorescence Intensity | Rationale |
| c-MYC | Nucleus | Decrease | CDK9 inhibition downregulates c-MYC transcription.[3] |
| MCL-1 | Mitochondria, Cytoplasm | Decrease | CDK9 inhibition downregulates MCL-1 transcription.[3] |
| Phospho-Rb (S807/811) | Nucleus | Decrease | Inhibition of CDK2 activity.[5] |
| Ki-67 | Nucleus | Decrease | Indicates reduced cell proliferation. |
| Phospho-Histone H3 (S10) | Nucleus (in Mitosis) | Decrease | Indicates G2/M arrest due to CDK1 inhibition. |
| Cleaved Caspase-3 | Cytoplasm, Nucleus | Increase | Marker for apoptosis induction.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for immunofluorescence staining.
Caption: this compound mechanism of action targeting multiple kinase pathways.
Caption: Experimental workflow for immunofluorescence staining.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of cultured cells treated with this compound.
Materials and Reagents:
-
Cell Culture: Adherent cells of interest (e.g., glioblastoma, leukemia cell lines)
-
This compound (TG02): Prepare stock solution in DMSO.
-
Reagents for Staining:
-
Sterile glass coverslips (12 mm or 18 mm)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS[11]
-
Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS[11]
-
Primary antibodies (e.g., anti-c-MYC, anti-Cleaved Caspase-3, anti-phospho-Rb)
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)[9]
-
Antifade mounting medium
-
-
Equipment:
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Humidified chamber
-
Fluorescence or confocal microscope with appropriate filter sets
-
Protocol Steps:
-
Cell Seeding and Treatment: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will achieve 50-70% confluency at the time of fixation.[12] c. Allow cells to adhere and grow for 24 hours in a humidified incubator. d. Treat cells with the desired concentrations of this compound. Include a DMSO-treated vehicle control. e. Incubate for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS.[12] b. Add 4% PFA in PBS to each well, ensuring coverslips are fully submerged. Incubate for 15-20 minutes at room temperature.[8] c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization (for intracellular targets): a. Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.[9] b. Incubate for 10-15 minutes at room temperature.[8] This step is crucial for allowing antibodies to access intracellular antigens. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well to cover the coverslip. b. Incubate for at least 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. b. Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.[11]
-
Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[8] b. Dilute the appropriate fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect the solution from light. c. Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature in the dark.[11]
-
Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.[9] b. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[8] c. Wash the cells twice with PBS. d. Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium. e. Seal the edges of the coverslip with nail polish to prevent drying and store slides at 4°C, protected from light.[12]
-
Imaging and Analysis: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. For quantitative analysis, ensure that all images (control and treated) are acquired using identical settings (e.g., exposure time, gain, laser power).[13] c. Use image analysis software (e.g., ImageJ, CellProfiler) to measure the fluorescence intensity per cell.[10] Define regions of interest (e.g., the nucleus or whole cell) and subtract background fluorescence for accurate quantification.[13] d. Perform statistical analysis on data from multiple fields of view and biological replicates to determine significance.[13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. cotherabio.com [cotherabio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Biostatistical analysis of quantitative immunofluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Proteomic Analysis of Zotiraciclib's Cellular Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Zotiraciclib (also known as TG02) is an orally bioavailable, brain-penetrant multi-kinase inhibitor under investigation for the treatment of cancers, most notably high-grade gliomas.[1][2][3] Its primary mechanism of action involves the potent inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][4] By inhibiting CDK9, this compound suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, thereby disrupting tumor cell survival.[1][2][5] Additionally, this compound targets other kinases including CDK1, CDK2, CDK5, JAK2, and FLT3, and has been shown to impair mitochondrial function and decrease cellular ATP production.[4][6][7] This polypharmacology contributes to its synergistic anti-cancer effects.[4][8]
This application note provides a comprehensive overview and detailed protocols for utilizing mass spectrometry (MS)-based quantitative proteomics to elucidate the cellular mechanisms of this compound. This approach enables global, unbiased profiling of protein expression changes following drug treatment, offering critical insights into its mode of action, identifying potential biomarkers of response, and uncovering off-target effects.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects through the inhibition of multiple critical signaling pathways. Its primary target, CDK9, is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcription elongation. Inhibition of CDK9 leads to a rapid downregulation of key survival proteins with short half-lives.
Caption: this compound's primary mechanism via CDK9 inhibition.
Beyond its primary target, this compound's inhibition of other kinases and its impact on mitochondrial bioenergetics create a multi-pronged attack on cancer cell viability. This complex mechanism makes it an ideal candidate for proteomic investigation to fully map its effects.
Caption: Overview of this compound's multi-target cellular effects.
Quantitative Kinase Inhibition Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases, highlighting its potent and multi-targeted profile.
| Target Kinase | IC50 (nM) | Reference |
| CDK9 | 3 | [4][9] |
| CDK2 | 5 | [9] |
| CDK5 | 4 | [9] |
| CDK1 | 9 | [9] |
| JAK2 | 19 | [9] |
| FLT3 | 19 | [9] |
| Lck | 11 | [9] |
| TYK2 | 14 | [9] |
| Fyn | 15 | [9] |
Proteomics Experimental Workflow
A typical bottom-up proteomics workflow is employed to analyze protein expression changes.[10] This involves cell culture, drug treatment, protein extraction and digestion, peptide labeling for quantification, separation by liquid chromatography (LC), and analysis by tandem mass spectrometry (MS/MS).[11][12]
Caption: Standard workflow for quantitative proteomic analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture a relevant cell line (e.g., an IDH-mutant glioma cell line) in appropriate media to ~70-80% confluency.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., a concentration around the IC50 for cell proliferation, such as 100-300 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).[9] Use at least three biological replicates per condition.
-
Harvesting: After incubation, wash cells twice with ice-cold PBS. Harvest cells by scraping or trypsinization, then pellet by centrifugation. Flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors. Lyse cells using sonication on ice.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Reduction and Alkylation: Take an equal amount of protein from each sample (e.g., 100 µg). Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]
-
Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge. Dry the purified peptides in a vacuum centrifuge.
Protocol 3: Tandem Mass Tag (TMT) Labeling and Fractionation
-
Labeling: Reconstitute the dried peptides and label them with TMT reagents according to the manufacturer's protocol.[11] Each condition (e.g., control replicates, treated replicates) is labeled with a unique TMT isobaric tag.
-
Pooling: Quench the labeling reaction and combine all samples into a single tube.
-
Fractionation: To reduce sample complexity, fractionate the pooled, TMT-labeled peptides using high-pH reversed-phase liquid chromatography.[11] Collect fractions and dry them in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
-
Setup: Reconstitute each peptide fraction in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analysis: Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[11][12]
-
Method: Use a data-dependent acquisition (DDA) method. The MS1 scan acquires the mass-to-charge ratio of intact peptides. The most intense precursor ions are selected for fragmentation (MS2 scan), where the TMT reporter ions are generated and quantified.
Protocol 5: Data Analysis and Interpretation
-
Database Search: Process the raw MS data using a software package like Proteome Discoverer or MaxQuant.[11] Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.
-
Quantification: Calculate the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between this compound-treated and control samples.
-
Bioinformatics: Use bioinformatics tools (e.g., GSEA, DAVID, STRING) to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis on the list of significantly altered proteins.
Presentation of Quantitative Proteomic Data
The final output of the proteomic analysis is a list of identified and quantified proteins. This data should be summarized in a clear, tabular format to highlight the most significant changes induced by this compound. Below is a representative table showing hypothetical data for proteins known to be associated with this compound's mechanism of action.
| Protein Accession | Gene Name | Protein Name | Fold Change (this compound vs. Control) | p-value | Biological Function |
| P01106 | MYC | Myc proto-oncogene protein | -3.5 | <0.001 | Transcription Factor, Proliferation |
| Q07820 | MCL1 | Induced myeloid leukemia cell differentiation protein Mcl-1 | -4.2 | <0.001 | Anti-Apoptotic |
| P10721 | CDK1 | Cyclin-dependent kinase 1 | -1.1 | 0.450 | Cell Cycle Regulation |
| P24941 | CDK2 | Cyclin-dependent kinase 2 | -1.2 | 0.380 | Cell Cycle Regulation |
| P50750 | CDK9 | Cyclin-dependent kinase 9 | -1.0 | 0.890 | Transcriptional Regulation |
| P42345 | JAK2 | Tyrosine-protein kinase JAK2 | -1.3 | 0.210 | Signal Transduction (JAK/STAT) |
| Q9Y243 | PARP1 | Poly [ADP-ribose] polymerase 1 (Cleaved) | +2.8 | <0.01 | Apoptosis Marker |
| P04637 | TP53 | Cellular tumor antigen p53 | +1.8 | <0.05 | Tumor Suppressor, Apoptosis |
Note: This table contains hypothetical data for illustrative purposes. Fold changes for kinases themselves (e.g., CDK9) may not change significantly, as this compound inhibits their activity, not necessarily their expression level.
Conclusion
Mass spectrometry-based proteomics is a powerful and indispensable tool for characterizing the complex cellular effects of multi-kinase inhibitors like this compound. The protocols and workflow described here provide a robust framework for identifying regulated proteins and pathways, validating the drug's mechanism of action, and discovering novel therapeutic vulnerabilities. This approach can significantly accelerate the preclinical and clinical development of this compound and other targeted cancer therapies by providing a deep, systems-level understanding of their biological impact.
References
- 1. Cothera Bioscience’s this compound for treatment of recurrent high-grade glioma receives US FDA fast track designation [pharmabiz.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Clinical Trial Tests a Kind of Precision Medicine Treatment for IDH-Mutant Brain Tumors - NCI [cancer.gov]
- 4. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
Application Notes and Protocols: CRISPR Screen to Identify Zotiraciclib Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (TG02) is a multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9), leading to the depletion of the MYC oncoprotein, a key driver in many human cancers.[1][2][3] In addition to CDK9, this compound also targets other cyclin-dependent kinases such as CDK1, CDK2, and CDK7, as well as Janus-associated kinase 2 (JAK2) and FMS-related tyrosine kinase 3 (FLT3).[4][5] This broad activity profile suggests that the cellular response to this compound may be influenced by a complex network of signaling pathways. Understanding the genetic determinants of sensitivity and resistance to this compound is crucial for patient stratification, predicting therapeutic response, and developing effective combination strategies.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound. The protocol outlines the experimental workflow, from cell line selection and library transduction to data analysis and hit validation. Additionally, it includes templates for data presentation and diagrams of the key signaling pathways involved.
Signaling Pathways and Experimental Workflow
This compound's Primary Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including the proto-oncogene MYC. By inhibiting CDK9, this compound effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.
Caption: this compound inhibits CDK9, leading to decreased MYC expression and reduced cell proliferation.
CRISPR Screen Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers sensitivity or resistance to this compound. The general workflow involves transducing a Cas9-expressing cell line with a pooled single-guide RNA (sgRNA) library, treating the cell population with this compound, and then identifying sgRNAs that are depleted (indicating sensitization) or enriched (indicating resistance) in the drug-treated population compared to a control population.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound sensitivity genes.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line known to have high MYC expression, as these are more likely to be sensitive to this compound.[1] Glioblastoma or hematological malignancy cell lines are suitable candidates. Ensure the chosen cell line is amenable to lentiviral transduction and stable Cas9 expression.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cell line with a lentiviral vector encoding Cas9. Select for transduced cells using an appropriate antibiotic (e.g., blasticidin or puromycin) and verify Cas9 expression and activity.
sgRNA Library Selection and Lentivirus Production
-
Library Selection: Choose a genome-wide sgRNA library, such as the GeCKO or Brunello library, which offer high coverage and optimized guide RNA sequences.[6]
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids. Concentrate the viral supernatant to achieve a titer suitable for transduction.
CRISPR Screen Execution
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Population: Collect a sample of the cell population after selection to serve as the timepoint zero (T0) reference.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause approximately 50% inhibition of cell growth (IC50) over the course of the experiment.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Cell Harvesting: Harvest cells from both the control and this compound-treated populations at the end of the experiment.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA by PCR and prepare the amplicons for next-generation sequencing (NGS).
-
Data Processing: After sequencing, align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated population compared to the control.
Data Presentation
Quantitative data from the CRISPR screen should be summarized in clear and structured tables.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Description |
| Cell Line | Name of the cancer cell line used |
| Cas9 Expression Vector | Vector used for stable Cas9 expression |
| sgRNA Library | Name of the genome-wide sgRNA library |
| Number of sgRNAs | Total number of sgRNAs in the library |
| Transduction MOI | Multiplicity of infection used |
| Library Coverage | Number of cells per sgRNA |
| This compound Concentration | IC50 concentration used for the screen |
| Screen Duration | Duration of the drug treatment in days |
| Sequencing Platform | Platform used for next-generation sequencing |
| Analysis Software | Software used for hit identification |
Table 2: Top Gene Hits Conferring Sensitivity to this compound (Depleted Genes)
| Gene Symbol | Description | Log2 Fold Change | p-value | FDR |
| GENE_A | Gene A description | -2.5 | 1.2e-6 | 5.8e-5 |
| GENE_B | Gene B description | -2.1 | 3.5e-6 | 9.1e-5 |
| GENE_C | Gene C description | -1.9 | 8.9e-6 | 1.5e-4 |
| ... | ... | ... | ... | ... |
Table 3: Top Gene Hits Conferring Resistance to this compound (Enriched Genes)
| Gene Symbol | Description | Log2 Fold Change | p-value | FDR |
| GENE_X | Gene X description | 3.1 | 2.4e-7 | 7.2e-6 |
| GENE_Y | Gene Y description | 2.8 | 5.1e-7 | 1.1e-5 |
| GENE_Z | Gene Z description | 2.6 | 9.8e-7 | 1.9e-5 |
| ... | ... | ... | ... | ... |
Hit Validation
Genes identified as significant hits in the primary screen require further validation to confirm their role in modulating this compound sensitivity.
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using at least two independent sgRNAs per gene.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of this compound to confirm the sensitization or resistance phenotype.
-
Mechanism of Action Studies: Investigate the functional consequences of gene knockout on relevant cellular processes, such as cell cycle progression, apoptosis, and MYC expression levels, to elucidate the mechanism by which the gene influences the response to this compound.
By following these protocols, researchers can effectively utilize CRISPR-Cas9 screening technology to uncover the genetic landscape of this compound sensitivity, paving the way for more effective and personalized cancer therapies.
References
Zotiraciclib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for preclinical studies involving Zotiraciclib (TG02), a potent, orally bioavailable, multi-kinase inhibitor. This compound's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] This inhibition leads to the depletion of short-lived oncoproteins, most notably MYC, which is overexpressed in a variety of malignancies, including glioblastoma.[1][2] Furthermore, this compound has been shown to induce mitochondrial dysfunction and reduce cellular ATP production, highlighting its multi-faceted anti-cancer activity.[3]
This document outlines protocols for evaluating this compound in combination with other therapeutic agents, with a particular focus on temozolomide (B1682018) (TMZ), the standard-of-care chemotherapy for glioblastoma. The provided methodologies are intended to serve as a guide for researchers designing in vitro and in vivo studies to explore the synergistic potential and mechanisms of action of this compound-based combination therapies.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro inhibitory activity of this compound across various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9 | 3 |
| CDK1 | 9 |
| CDK2 | 5 |
| CDK5 | 4 |
| JAK2 | 19 |
| FLT3 | 19 |
Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 33 |
| COLO205 | Colon Carcinoma | 72 |
| DU145 | Prostate Carcinoma | 140 |
| Patient-Derived DMG Cells (median of 8 lines) | Diffuse Midline Glioma | 201 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.[4]
Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Action
This compound exerts its primary anti-tumor effect through the inhibition of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation of many genes, including the proto-oncogene MYC. By inhibiting CDK9, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis.
Synergistic Combination of this compound and Temozolomide
The combination of this compound with the alkylating agent temozolomide (TMZ) has shown synergistic anti-glioma effects.[3] TMZ induces DNA damage, primarily through methylation of guanine (B1146940) residues, which leads to futile DNA mismatch repair cycles and ultimately, apoptosis.[1][5] The rationale for this combination lies in the multi-pronged attack on tumor cell survival. This compound's inhibition of MYC, a key driver of proliferation and survival, coupled with TMZ-induced DNA damage, creates a scenario of overwhelming cellular stress that is more effective than either agent alone.
General Experimental Workflow for Combination Studies
A typical workflow for evaluating this compound combination therapy involves a series of in vitro and in vivo experiments to establish efficacy, synergy, and mechanism of action.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination with another therapeutic agent.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Temozolomide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Combination Treatment: To assess synergy, use a fixed-ratio combination design. Prepare serial dilutions of this compound and the combination agent, both individually and in combination at a constant molar ratio.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Target Modulation
This protocol is for assessing the effect of this compound on the expression of key proteins in the CDK9-MYC signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Mcl-1, anti-phospho-RNA Polymerase II Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of this compound on cell cycle progression.
Materials:
-
Treated cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol is for evaluating the in vivo efficacy of this compound combination therapy in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells expressing luciferase (e.g., U87MG-luc)
-
Stereotactic apparatus
-
This compound formulation for oral gavage
-
Combination agent formulation
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Tumor Cell Implantation: Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Tumor Establishment: Monitor tumor growth by bioluminescence imaging.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Dosing: Administer this compound and the combination agent according to a predetermined schedule (e.g., oral gavage for this compound, intraperitoneal injection for TMZ).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using bioluminescence imaging and/or caliper measurements for subcutaneous models.
-
Survival Analysis: Monitor the mice for signs of morbidity and record survival data.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker analysis (e.g., western blotting for MYC expression) to confirm target engagement.
Potential for Acquired Resistance
While specific mechanisms of acquired resistance to this compound have not been extensively reported, potential resistance mechanisms to CDK9 inhibitors, in general, may include:
-
Upregulation of anti-apoptotic proteins: Cells may compensate for MYC depletion by upregulating other survival proteins.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to maintain proliferation.
-
Drug efflux pumps: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
Further research is needed to elucidate the specific mechanisms of resistance to this compound, which will be crucial for the development of next-generation combination therapies and for overcoming clinical resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Synergy Assays with Zotiraciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is a multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are often overexpressed in various cancers, including glioblastoma.[3] Preclinical studies have provided a strong rationale for investigating this compound in combination with other therapeutic agents to enhance anti-cancer efficacy. Notably, a synergistic anti-glioma effect has been observed in preclinical models when this compound is combined with the alkylating agent temozolomide (B1682018) (TMZ).[2] This synergistic interaction has been demonstrated in both TMZ-sensitive and resistant glioblastoma models, providing the foundation for clinical trials.[2]
These application notes provide a detailed overview of the methodologies for assessing the in vitro synergy of this compound with other anti-cancer agents, using the combination with temozolomide as a primary example.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound prevents the transcription of genes crucial for cancer cell survival and proliferation, including MYC and MCL1.[3] This leads to cell cycle arrest and apoptosis. The synergistic effect with temozolomide, a DNA alkylating agent, is thought to arise from the dual assault on critical cellular processes: this compound's inhibition of transcriptional survival signals and TMZ's induction of DNA damage.
Caption: Signaling pathway of this compound and Temozolomide.
Quantitative Data Summary
The following tables present illustrative quantitative data from a representative in vitro synergy assay between this compound and Temozolomide in a glioblastoma cell line. This data is based on the established synergistic relationship and is intended to serve as an example for data presentation.[2]
Table 1: Single Agent IC50 Values
| Drug | Glioblastoma Cell Line (e.g., U87) IC50 |
| This compound | 100 nM |
| Temozolomide | 50 µM |
Table 2: Combination Index (CI) Values for this compound and Temozolomide
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Temozolomide (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 50 | 25 | 0.50 | 0.75 | Synergy |
| 100 | 50 | 0.75 | 0.68 | Synergy |
| 25 | 12.5 | 0.30 | 0.85 | Synergy |
| 150 | 75 | 0.90 | 0.62 | Strong Synergy |
Experimental Protocols
In Vitro Drug Synergy Assay Workflow
The general workflow for an in vitro drug synergy assay involves cell culture, treatment with single agents and combinations, assessment of cell viability, and data analysis to determine the nature of the interaction.
Caption: Experimental workflow for an in vitro drug synergy assay.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability following treatment with this compound and a combination agent, such as temozolomide.
Materials:
-
Glioblastoma cell lines (e.g., U87, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the glioblastoma cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and Temozolomide from stock solutions in complete growth medium.
-
For combination treatments, prepare a matrix of concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values.
-
Remove the medium from the wells and add 100 µL of the medium containing the single drugs or drug combinations. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. It is based on the median-effect equation and generates a Combination Index (CI).
Logical Relationship for Synergy Determination:
The interpretation of the Combination Index (CI) value determines the nature of the drug interaction.
Caption: Logical relationship for synergy determination using the CI value.
Software:
Software such as CompuSyn or various R packages can be used to perform the Chou-Talalay analysis from the dose-response data obtained from the cell viability assay.
Conclusion
The combination of this compound with other anti-cancer agents, particularly those with complementary mechanisms of action like temozolomide, presents a promising therapeutic strategy. The protocols and data presentation guidelines provided in these application notes offer a framework for the systematic in vitro evaluation of this compound-based combination therapies. Rigorous in vitro synergy analysis is a critical step in the preclinical development of novel cancer treatments.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Zotiraciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against cyclin-dependent kinases (CDKs), particularly CDK9.[1][2] As CDKs are crucial regulators of cell cycle progression and transcription, their inhibition presents a key strategy in cancer therapy.[3] this compound's primary mechanism of action involves the inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb).[2][4] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and survivin, as well as the oncoprotein Myc.[2] The depletion of these critical survival proteins ultimately induces apoptosis and cell cycle arrest in cancer cells.[2]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
| Treatment Group | Concentration (nM) | Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 24 | Data | Data | Data |
| This compound | 10 | 24 | Data | Data | Data |
| This compound | 50 | 24 | Data | Data | Data |
| This compound | 100 | 24 | Data | Data | Data |
| Vehicle Control | 0 | 48 | Data | Data | Data |
| This compound | 10 | 48 | Data | Data | Data |
| This compound | 50 | 48 | Data | Data | Data |
| This compound | 100 | 48 | Data | Data | Data |
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits CDK9, leading to cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Choose a cancer cell line of interest. Ensure the cells are in their logarithmic growth phase before starting the experiment.
-
Seeding : Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment : Once the cells have adhered and reached the desired confluency, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting :
-
For adherent cells, carefully aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation :
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Staining :
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis :
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect the fluorescence emission at the appropriate wavelength (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2-A).
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and cell aggregates.
-
-
Data Analysis :
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
-
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Conclusion
The protocol described provides a robust method for assessing the impact of this compound on cell cycle progression. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can effectively determine the cytostatic effects of this CDK9 inhibitor. This information is invaluable for preclinical drug development and for elucidating the molecular mechanisms underlying this compound's anticancer activity.
References
Application Notes and Protocols for Orthotopic Glioma Model in Zotiraciclib Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing an orthotopic glioma model to assess the efficacy of Zotiraciclib, a multi-kinase inhibitor primarily targeting cyclin-dependent kinase 9 (CDK9).
Introduction to this compound and Orthotopic Glioma Models
This compound (formerly TG02) is a potent, orally available, and brain-penetrant small molecule inhibitor of CDKs, with a high affinity for CDK9.[1][2] Its primary mechanism of action involves the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene MYC, which are often overexpressed in glioblastoma.[3][4] This disruption of critical survival pathways induces apoptosis in cancer cells.[4] Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert its anti-tumor effects within the central nervous system.[1]
Orthotopic glioma models are considered the gold standard for preclinical evaluation of therapies against glioblastoma.[5] These models involve the implantation of glioma cells into the brain of an animal, thereby recapitulating the tumor microenvironment and growth characteristics of human gliomas more accurately than subcutaneous models.[5] This approach allows for the assessment of drug efficacy in a clinically relevant context, including the evaluation of blood-brain barrier penetration.[1]
This compound Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the CDK9/Cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of key survival proteins.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Propelling Glioblastoma Research: Aragen Bioscience's Orthotopic Model Solutions - Aragen Life Sciences [aragen.com]
Zotiraciclib: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Zotiraciclib (formerly known as TG02), a potent, orally available, multi-kinase inhibitor, in both in vitro and in vivo experimental settings. This compound's primary mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9), leading to the depletion of the MYC oncoprotein, which is a key driver in numerous human cancers.[1][2] This document outlines detailed protocols and dosage information to facilitate research into the therapeutic potential of this compound.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines and exhibits inhibitory activity against several key kinases.
Table 1: this compound IC₅₀ Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colon Carcinoma | 33 - 79 |
| COLO205 | Colon Carcinoma | 72 |
| DU145 | Prostate Carcinoma | 140 |
| MV4-11 | Acute Myeloid Leukemia | 130 |
| HL-60 | Promyelocytic Leukemia | 59 |
| RAMOS | Burkitt's Lymphoma | 33 |
Table 2: this compound IC₅₀ Values for Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| CDK1 | 9 |
| CDK2 | 5 - 13 |
| CDK3 | 8 |
| CDK5 | 4 |
| CDK9 | 3 |
| Lck | 11 |
| TYK2 | 14 |
| Fyn | 15 |
| JAK2 | 19 - 73 |
| FLT3 | 19 - 56 |
In Vivo Efficacy and Pharmacokinetics of this compound
This compound has shown significant anti-tumor activity in various animal models.
Table 3: this compound In Vivo Dosage and Efficacy in Mouse Xenograft Models
| Animal Model | Cell Line | Dosage and Administration | Outcome |
| Murine sc xenograft | HCT-116 (Colon Cancer) | 50 mg/kg, p.o., 3x/week | Marginally effective |
| Murine sc xenograft | HCT-116 (Colon Cancer) | 75 mg/kg, p.o., q.d. 3x/week | 82% Tumor Growth Inhibition (TGI) |
| Murine sc xenograft | Ramos (B-cell Lymphoma) | 75 mg/kg, p.o. | 42% TGI |
| Murine sc xenograft | Ramos (B-cell Lymphoma) | 15 mg/kg, i.p. | 63% TGI |
| Nude mice bearing MV4-11 AML xenografts | MV4-11 (AML) | 10 mg/kg | 53% TGI |
| Nude mice bearing MV4-11 AML xenografts | MV4-11 (AML) | 20 mg/kg | 61% TGI |
| Nude mice bearing MV4-11 AML xenografts | MV4-11 (AML) | 40 mg/kg | 113% TGI |
| Nude mice bearing MCV-11 AML xenografts | MCV-11 (AML) | 60 mg/kg, oral | Inhibition of CDK2, CDK9, and FLT3 |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (F) | tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (hours) |
| Mice | 24% | 0.5 | 1029 | 2523 | 6.1 |
| Rats | 4% | - | - | - | - |
| Dogs | 37% | - | - | - | - |
Source:[3]
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (Based on CellTiter-96® AQueous One Solution Cell Proliferation Assay)
This protocol is designed to determine the IC₅₀ value of this compound in cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed 2 x 10⁵ cells in 100 µL of complete culture medium per well in a 96-well plate.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[3]
-
On the following day, serially dilute this compound in culture medium to achieve final concentrations up to 10 µM.[3] It is recommended to perform triplicate treatments for each concentration.
-
Add the this compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter-96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
2. Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific kinases.
-
Assay Preparation:
-
Kinase Reaction (Example for CDK2/cyclin A):
-
Prepare a reaction mixture in an assay buffer (50 mM Hepes, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 5 mM BGP, 1 mM DTT, 0.1 mM sodium orthovanadate).[3]
-
The mixture should contain the CDK2/cyclin A complex (e.g., 1.4 µg/mL), a suitable substrate (e.g., 0.5 µM RbING), and ATP (e.g., 0.5 µM).[3]
-
Add the this compound dilutions to the reaction mixture.
-
Incubate at room temperature for 2 hours.[3]
-
-
Signal Detection (Using PKLight ATP detection reagent):
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a suitable analytical software like Prism.[3]
-
In Vivo Protocol
1. Murine Subcutaneous Xenograft Model (Example with HCT-116 cells)
This protocol describes the establishment of a human colon cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation and Implantation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Harvest cells in the exponential growth phase using trypsinization.
-
Wash the cells with serum-free medium or PBS and resuspend them to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).[3]
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O.[3] This solution should be prepared fresh daily.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) according to the desired dosage and schedule (e.g., 75 mg/kg, p.o., 3 times a week).[3]
-
Treat a control group with the vehicle solution.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the P-TEFb complex, preventing phosphorylation of RNA Polymerase II and subsequent gene transcription, leading to MYC depletion.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for determining the in vitro cell viability and IC₅₀ of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Measuring Zotiraciclib-Induced Apoptosis via Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (TG02) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 by this compound leads to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and survivin, ultimately inducing apoptosis in cancer cells.[3] This mechanism makes this compound a promising therapeutic agent, particularly in cancers with Myc overexpression, such as glioblastoma.[1][4]
Annexin V staining is a widely used and reliable method for detecting early to late-stage apoptosis.[5] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Co-staining with a non-viable dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
This document provides detailed application notes and protocols for measuring this compound-induced apoptosis in cancer cell lines using Annexin V staining and flow cytometry.
This compound Signaling Pathway and Apoptosis Induction
This compound primarily targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation. This preferentially affects the transcription of genes with short-lived mRNA and protein products, including critical anti-apoptotic proteins like Mcl-1 and survivin. The subsequent decrease in these survival proteins shifts the cellular balance towards apoptosis, leading to programmed cell death.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment measuring apoptosis in a glioblastoma cell line (e.g., U87) treated with varying concentrations of this compound for 48 hours.
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 50 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 | 19.9 ± 2.9 |
| 100 | 65.7 ± 4.2 | 22.8 ± 2.5 | 11.5 ± 1.9 | 34.3 ± 4.4 |
| 200 | 48.3 ± 5.1 | 35.4 ± 3.3 | 16.3 ± 2.7 | 51.7 ± 6.0 |
| 400 | 25.9 ± 4.8 | 45.1 ± 4.1 | 29.0 ± 3.8 | 74.1 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (TG02)
-
Cancer cell line of interest (e.g., glioblastoma, leukemia)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line into 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-500 nM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add the this compound-containing medium or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and place it into labeled flow cytometry tubes.
-
Wash the adherent cells with PBS, and then add trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with the corresponding supernatant collected in step 2.1.
-
For suspension cells: Collect the cells directly from the culture vessel into flow cytometry tubes.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Annexin V and PI Staining:
-
Wash the cell pellets once with 1 mL of cold PBS and centrifuge again as in step 2.5.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each 100 µL of cell suspension.[7]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour to ensure data accuracy.[8]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered minimal in controlled experiments)
-
-
Troubleshooting and Considerations
-
High background staining: Ensure cells are washed thoroughly with cold PBS to remove any residual medium. Handle cells gently to avoid mechanical damage to the cell membrane.
-
Low signal: Confirm that the treatment duration and this compound concentration are sufficient to induce apoptosis in the specific cell line being used. A time-course and dose-response experiment is recommended for optimization.
-
Adherent cells: Use a gentle detachment method (e.g., Accutase or brief trypsinization) as harsh treatment can damage cell membranes and lead to false-positive results.
-
Controls are crucial: Always include untreated (vehicle) controls as a baseline for apoptosis and single-stain controls for proper compensation setup on the flow cytometer. A positive control (e.g., treatment with staurosporine) can also be beneficial to validate the assay.[9]
By following these detailed protocols, researchers can effectively quantify the apoptotic effects of this compound, providing valuable insights into its therapeutic potential and mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Assessing Zotiraciclib Brain Penetration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotiraciclib (formerly TG02) is a multi-kinase inhibitor with notable potency against cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) malignancies like glioblastoma, which often exhibit overexpression of the proto-oncogene Myc, a downstream target of CDK9.[1][2][5] Preclinical studies in mouse models of glioblastoma have suggested that this compound penetrates the blood-brain barrier and suppresses CDK9 activity in tumor tissues.[6]
These application notes provide detailed protocols for assessing the brain penetration of this compound in rodent models, a critical step in the preclinical evaluation of any CNS drug candidate. The following sections outline methodologies for in vivo sample collection and subsequent bioanalysis to determine the concentration of this compound in the brain.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H24N4O | [1][3] |
| Molecular Weight | 372.47 g/mol | [3] |
| Solubility | Soluble in DMSO, insoluble in water | [3] |
| Primary Target | Cyclin-dependent kinase 9 (CDK9) | [1][2][3] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of CDK9. This kinase is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transcriptional elongation of various genes, including those encoding for anti-apoptotic proteins and cell cycle regulators. By inhibiting CDK9, this compound leads to the depletion of short-lived survival proteins such as Myc and Mcl-1, which are often overexpressed in cancers like glioblastoma.[1][5][7]
Figure 1: this compound's inhibitory effect on the CDK9 signaling pathway.
Experimental Workflow for Assessing Brain Penetration
The overall workflow for assessing the brain penetration of this compound in rodents involves several key stages, from drug administration to data analysis. This process allows for the determination of crucial pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Figure 2: Experimental workflow for assessing this compound brain penetration.
Experimental Protocols
Rodent Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used. Acclimatize animals for at least 3 days before the experiment.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: this compound is soluble in DMSO. For oral administration, a formulation in a vehicle such as 0.5% methylcellulose (B11928114) in water can be prepared. Administer a single dose via oral gavage. The dose level should be determined from prior tolerability studies.
In Vivo Microdialysis for Unbound Brain Concentration
-
Principle: Microdialysis is a sampling technique used to measure the unbound concentration of a substance in the extracellular fluid of a tissue.[8][9][10] A probe with a semi-permeable membrane is inserted into the brain region of interest, and a physiological solution (perfusate) is slowly pumped through it.[10] The unbound drug in the brain's interstitial fluid diffuses across the membrane into the perfusate, which is then collected as dialysate for analysis.[8]
-
Protocol:
-
Surgically implant a guide cannula into the desired brain region (e.g., striatum or cortex) of an anesthetized rodent. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to ensure a stable baseline.
-
Administer this compound to the animal.
-
Collect dialysate samples at predetermined time intervals (e.g., every 30-60 minutes) for several hours.
-
Analyze the this compound concentration in the dialysate using LC-MS/MS.
-
Determine the in vitro probe recovery to calculate the absolute unbound brain concentration.
-
Cerebrospinal Fluid (CSF) Sampling
-
Principle: CSF can be used as a surrogate for the brain's interstitial fluid to estimate drug exposure in the CNS.[11] Samples can be collected via a terminal procedure or serially from a cannulated animal.[12][13][14]
-
Protocol (Cisterna Magna Puncture - Terminal):
-
Anesthetize the rodent.
-
Place the animal in a stereotaxic frame with the head flexed downwards.[15]
-
Make a midline incision on the back of the neck to expose the occipital membrane.
-
Carefully insert a fine-gauge needle attached to a syringe into the cisterna magna.[15]
-
Slowly withdraw 50-100 µL of CSF.[15] Avoid blood contamination.
-
Immediately freeze the CSF sample on dry ice and store at -80°C until analysis.
-
Brain Tissue Homogenization
-
Principle: This method determines the total drug concentration in a specific brain region.
-
Protocol:
-
At a predetermined time point after this compound administration, deeply anesthetize the rodent.
-
Perform cardiac perfusion with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain and dissect the region of interest (e.g., cortex, hippocampus).
-
Weigh the tissue sample.
-
Homogenize the tissue in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[16][17][18][19][20]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for bioanalysis.
-
Bioanalysis by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for quantifying drug concentrations in biological matrices.[21]
-
Method Outline:
-
Sample Preparation: Extract this compound from the biological matrix (plasma, CSF, or brain homogenate supernatant) using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Use a suitable C18 reversed-phase HPLC column to separate this compound from endogenous matrix components. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with a small amount of formic acid is typically used.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Quantification: Generate a calibration curve using standards of known this compound concentrations in the corresponding blank biological matrix. Quantify the this compound concentration in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain
| Parameter | Plasma | Brain Homogenate | CSF |
| Cmax (ng/mL or ng/g) | |||
| Tmax (h) | |||
| AUC (0-t) (ngh/mL or ngh/g) | |||
| Half-life (t1/2) (h) |
Table 2: Brain Penetration Ratios of this compound
| Time Point (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp (Brain/Plasma) | Unbound Plasma Conc. (ng/mL) | Unbound Brain Conc. (ng/mL) | Kp,uu (Unbound Brain/Unbound Plasma) |
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the brain penetration of this compound in rodent models. A thorough understanding of the CNS pharmacokinetics of this compound is essential for its continued development as a potential therapeutic agent for brain cancers. The combination of in vivo sampling techniques and sensitive bioanalytical methods will yield crucial data to inform dose selection and predict clinical efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Buy this compound | 937270-47-8 | >98% [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs [jstage.jst.go.jp]
- 10. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. instechlabs.com [instechlabs.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Serial cerebrospinal fluid sampling in a rat model to study drug uptake from the nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 18. nextadvance.com [nextadvance.com]
- 19. sisweb.com [sisweb.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Zotiraciclib Resistance in Glioma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating zotiraciclib resistance mechanisms in glioma cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in glioma?
This compound (TG02) is an orally administered, multi-kinase inhibitor that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9 (CDK9).[1][3][4] This inhibition suppresses the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived survival proteins.[4] In glioma, key targets that are depleted following this compound treatment include c-MYC and the anti-apoptotic protein MCL-1, both of which are frequently overexpressed in glioblastoma.[2][5][6]
Q2: What are the potential mechanisms by which glioma cells could develop resistance to this compound?
While specific clinical resistance mechanisms to this compound in glioma are still under investigation, several possibilities can be extrapolated from its mechanism of action and general principles of drug resistance to kinase inhibitors:
-
Alterations in the Target Pathway:
-
Mutations in CDK9 that prevent this compound binding.
-
Upregulation of compensatory signaling pathways that bypass the need for CDK9-mediated transcription for survival. For instance, activation of parallel survival pathways like PI3K/Akt/mTOR.[7]
-
Dysregulation of downstream components of the CDK9 pathway, such as stabilization of c-MYC or MCL-1 through other mechanisms.
-
-
Drug Efflux and Metabolism:
-
Increased expression of drug efflux pumps, such as P-glycoprotein, which can reduce the intracellular concentration of the drug.
-
Altered metabolism of this compound, primarily through CYP3A4 and CYP1A2 enzymes, leading to its inactivation.[1]
-
-
General Resistance Mechanisms in Glioma:
-
Dysregulation of the cell cycle machinery, such as alterations in the Retinoblastoma (RB) pathway, is a known resistance mechanism for other CDK inhibitors.[8] For example, loss of functional RB1 can render cells resistant to CDK4/6 inhibitors.
-
Enhanced DNA damage repair mechanisms.[9]
-
Inhibition of apoptosis.[9]
-
Q3: How do I develop a this compound-resistant glioma cell line in the lab?
The most common method is through continuous exposure to gradually increasing concentrations of the drug.[10][11] The process can take anywhere from 3 to 18 months.[12]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental glioma cell line.
-
Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50 (e.g., IC20-IC50).[13]
-
Stepwise Dose Escalation: Once the cells adapt and resume a stable growth rate, passage them and increase the drug concentration.[9][10] This is typically a gradual increase. If significant cell death occurs (e.g., >50%), it may be necessary to return to the previous concentration for a longer period.[10]
-
Establishment and Validation: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).[11] The resulting cell line should be validated for its resistance by comparing its IC50 to the parental line. It is crucial to maintain a parental cell line culture in parallel for comparison.
Experimental Workflows & Signaling
Troubleshooting Experimental Assays
Cell Viability Assays (e.g., MTT, WST-1, ATP-based)
Q: My IC50 value for this compound is inconsistent between experiments. What is the cause?
A: Inconsistency in IC50 values is a common issue that can arise from several factors.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a homogenous cell suspension and mix gently before and during plating.[14][15] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent, low passage number range for all experiments.[16] |
| Compound Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the compound is fully dissolved.[14] |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments (e.g., 72 hours). |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is non-toxic (typically ≤ 0.5%).[14] |
Q: I am observing an increase in signal (apparent viability) at high this compound concentrations in my MTT assay.
A: This can be an artifact. Some chemical compounds can directly reduce the tetrazolium salt (MTT) to formazan, leading to a false positive signal.[14]
| Potential Cause | Recommended Solution |
| Compound Interference | Run a cell-free control: include wells with media, this compound at the highest concentration, and the MTT reagent. A color change indicates direct reduction.[14] |
| Assay Choice | If interference is confirmed, switch to a non-tetrazolium-based assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a dye-exclusion method like Trypan Blue.[14] |
Protein Analysis (Western Blotting)
Q: I cannot detect a decrease in c-MYC or MCL-1 protein levels in glioma cells after this compound treatment.
A: This could be due to issues with treatment conditions, sample preparation, or the western blot protocol itself.
| Potential Cause | Recommended Solution |
| Insufficient Treatment | Time course: c-MYC and MCL-1 are short-lived proteins. Harvest cells at earlier time points (e.g., 4, 8, 12, 24 hours) to find the optimal time for observing depletion. Dose: Ensure the this compound concentration is sufficient (e.g., at or above the IC50). |
| Protein Degradation | Work quickly on ice during lysate preparation. Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[17] |
| Poor Antibody Quality | Use a validated antibody for your target proteins. Check the manufacturer's datasheet for recommended conditions and positive controls. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and membrane. |
Gene Expression Analysis (RT-qPCR)
Q: I am not seeing a change in the mRNA levels of my target gene in resistant cells. What should I check?
A: A lack of change in mRNA levels could mean the resistance mechanism is post-transcriptional, or there could be a technical issue with the RT-qPCR experiment.
| Potential Cause | Recommended Solution |
| RNA Quality | Ensure your extracted RNA is high quality and free of genomic DNA contamination. Check RNA integrity (RIN) and use DNase treatment.[18] |
| Primer Design | Use primers that span an exon-exon junction to avoid amplifying genomic DNA.[18] Validate primer efficiency with a standard curve. |
| Reverse Transcription | The reverse transcription step is highly variable.[19] Use a consistent amount of input RNA and a high-quality reverse transcriptase kit. |
| Reference Gene Stability | The expression of your chosen housekeeping gene (e.g., GAPDH, ACTB) may be affected by the treatment or resistance. Validate the stability of several reference genes and choose the most stable one for normalization.[19] |
| Post-transcriptional Mechanism | If the technique is sound, the resistance mechanism may not involve changes in gene transcription. Consider investigating protein stability, localization, or post-translational modifications. |
Detailed Experimental Protocols
Protocol 1: Establishing this compound-Resistant Glioma Cells
-
Cell Seeding: Plate parental glioma cells (e.g., U87MG, LN229) and allow them to attach overnight.
-
IC50 Determination: Treat cells with a range of this compound concentrations for 72 hours. Determine the IC50 value using a cell viability assay (e.g., WST-1).
-
Initiation of Resistance: Culture cells in a medium containing this compound at the IC20 concentration.
-
Monitoring and Passaging: Change the medium every 2-3 days. When cells reach 80-90% confluency and exhibit a stable growth rate, passage them.[9]
-
Dose Escalation: Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x increments). Allow cells to adapt for 2-3 passages at each new concentration.[10]
-
Cryopreservation: Freeze stocks of cells at different resistance levels as backups.[9][12]
-
Validation: Once cells are stably growing at a high concentration (e.g., 10x the parental IC50), confirm the level of resistance by performing a new IC50 determination and calculating the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).[10]
Protocol 2: Western Blot for CDK9 Pathway Proteins
-
Treatment: Plate both parental and this compound-resistant glioma cells. Treat with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[20][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CDK9, CDK9, c-MYC, MCL-1, and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
Protocol 3: RT-qPCR for Gene Expression Analysis
-
Cell Culture and Treatment: Culture parental and resistant cells with or without this compound treatment for the desired duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[18]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (and for a validated reference gene), and a SYBR Green or probe-based qPCR master mix.
-
qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 10 sec) and annealing/extension (60°C for 1 min).[23]
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression fold change using the ΔΔCq method, normalizing the target gene expression to the reference gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. 2.13. Western blotting [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Obtaining Reliable RT-qPCR Results in Molecular Diagnostics—MIQE Goals and Pitfalls for Transcriptional Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. bioradiations.com [bioradiations.com]
Managing Zotiraciclib-induced neutropenia in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering zotiraciclib-induced neutropenia in preclinical models.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Prolonged Neutropenia
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dosing or Formulation | 1. Verify this compound concentration and formulation. 2. Review dose calculation and administration volume. 3. Ensure proper storage and handling of the compound. | This compound is a potent multi-kinase inhibitor, and inadvertent dose escalation can lead to exaggerated pharmacologic effects, including severe myelosuppression.[1][2] |
| Animal Health Status | 1. Review health records of the animals prior to the study. 2. Consider performing a complete blood count (CBC) on a sentinel group before initiating the study. | Underlying health issues or infections in preclinical models can exacerbate drug-induced neutropenia. |
| Biological Variability | 1. Increase the number of animals per group to enhance statistical power. 2. If feasible, perform pharmacokinetic (PK) analysis on satellite groups to correlate drug exposure with the severity of neutropenia. | Inherent biological differences can lead to varied responses to drug treatment. |
Issue 2: High Variability in Neutrophil Counts Between Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Administration | 1. Standardize the time of day for dosing. 2. Ensure consistent administration technique (e.g., gavage, intraperitoneal injection). | Variations in administration can affect drug absorption and peak plasma concentration, leading to inconsistent neutropenic responses. |
| Stress-Induced Leukocytosis | 1. Acclimatize animals to handling and blood collection procedures. 2. Minimize stress during experimental procedures. | Stress can cause a transient increase in neutrophil counts, masking the true nadir of drug-induced neutropenia. |
| Subclinical Infections | 1. Monitor animals for any signs of illness. 2. If infection is suspected, consult with veterinary staff about appropriate diagnostics and interventions. | Infections can independently alter neutrophil counts, confounding the experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neutropenia?
A1: this compound is a multi-kinase inhibitor with high potency against cyclin-dependent kinase 9 (CDK9).[3][4] CDK9 is a crucial regulator of transcription elongation. By inhibiting CDK9, this compound can disrupt the cell cycle and induce apoptosis in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow, which leads to a temporary decrease in neutrophil production.[3] However, clinical data suggests the neutropenia is transient, with a rapid onset and recovery, indicating that direct bone marrow suppression may not be the sole mechanism.[3][5]
Q2: What is the typical time course of this compound-induced neutropenia in preclinical models?
A2: Based on clinical observations, a significant decrease in absolute neutrophil count (ANC) is typically observed within 12-24 hours after a single oral dose of this compound. The nadir is usually reached within this timeframe, and recovery to baseline levels is expected within 72 hours.[3][5] Preclinical 28-day toxicity studies in mice have also monitored the reversibility of any adverse effects.[6]
Q3: How should I monitor for neutropenia in my animal models?
A3: A consistent blood collection schedule is critical for accurately assessing this compound-induced neutropenia. We recommend the following monitoring protocol:
-
Baseline: Collect a blood sample for a complete blood count (CBC) with differential prior to the first dose of this compound.
-
During Treatment: Collect blood samples at 12, 24, 48, and 72 hours after the initial dose to capture the onset, nadir, and recovery phases of neutropenia. For repeat-dose studies, weekly CBCs are recommended.
-
Post-Treatment: After the final dose, continue weekly CBCs until neutrophil counts return to baseline to confirm full recovery.
Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage this compound-induced neutropenia in preclinical models?
A4: While there is no specific published data on the use of G-CSF for this compound-induced neutropenia in preclinical models, G-CSF is a standard treatment for managing chemotherapy-induced neutropenia in both clinical and preclinical settings.[7][8][9] G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow. Given the transient nature of this compound-induced neutropenia, the prophylactic use of G-CSF may not be necessary for single-dose studies. However, for multiple-dose or dose-escalation studies where cumulative myelosuppression is a concern, the use of G-CSF could be considered. A pilot study to determine the optimal dose and timing of G-CSF administration in your model would be advisable.
Q5: What are the expected changes in other hematological parameters?
A5: Clinical studies have shown that this compound-induced neutropenia is often isolated, with no significant concurrent decrease in platelet or red blood cell counts.[3] However, it is still recommended to monitor all hematological parameters through regular CBCs.
Quantitative Data Summary
Table 1: Representative Absolute Neutrophil Count (ANC) Data in a Murine Model Following a Single Oral Dose of this compound
| Time Point | Vehicle Control (ANC x 10³/µL) | This compound (50 mg/kg) (ANC x 10³/µL) |
| Baseline | 2.5 ± 0.5 | 2.6 ± 0.4 |
| 12 hours | 2.4 ± 0.6 | 1.1 ± 0.3 |
| 24 hours | 2.6 ± 0.5 | 0.8 ± 0.2 |
| 48 hours | 2.5 ± 0.4 | 1.9 ± 0.5 |
| 72 hours | 2.7 ± 0.6 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical, based on the described characteristics of this compound-induced neutropenia.
Table 2: Example G-CSF Intervention in a Repeat-Dose this compound Murine Study
| Treatment Group | This compound Dosing Regimen | G-CSF Dosing Regimen | Mean ANC Nadir (x 10³/µL) | Time to ANC Recovery (days) |
| 1 | 50 mg/kg, daily for 5 days | None | 0.6 ± 0.2 | 4 |
| 2 | 50 mg/kg, daily for 5 days | 5 µg/kg, daily from day 2 | 1.2 ± 0.4 | 2 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Monitoring this compound-Induced Neutropenia in Mice
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Baseline Blood Collection: Collect 20-30 µL of blood from the saphenous vein into an EDTA-coated micro-collection tube for a baseline CBC.
-
This compound Administration: Administer this compound or vehicle control orally via gavage.
-
Post-Dose Blood Collection: Collect blood samples at 12, 24, 48, and 72 hours post-administration.
-
Sample Analysis: Analyze blood samples using a hematology analyzer calibrated for mouse blood to determine the absolute neutrophil count.
-
Data Analysis: Calculate the mean ANC and standard deviation for each group at each time point.
Protocol 2: G-CSF Intervention for this compound-Induced Neutropenia
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Baseline Blood Collection: As described in Protocol 1.
-
This compound Administration: Administer this compound daily for the specified duration of the study.
-
G-CSF Administration: For the treatment group, administer recombinant murine G-CSF subcutaneously at a pre-determined dose and schedule (e.g., starting 24 hours after the first this compound dose).
-
Blood Monitoring: Collect blood samples daily or every other day to monitor the neutrophil count nadir and recovery.
-
Sample Analysis and Data Analysis: As described in Protocol 1.
Visualizations
Caption: Mechanism of this compound-Induced Neutropenia.
Caption: Workflow for Monitoring this compound-Induced Neutropenia.
Caption: Decision Logic for G-CSF Intervention.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtopics.com [drugtopics.com]
- 9. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Zotiraciclib Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Zotiraciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-kinase inhibitor that readily crosses the blood-brain barrier.[1][2] Its primary on-target effect is the potent inhibition of cyclin-dependent kinase 9 (CDK9), which leads to the depletion of short-lived oncoproteins like MYC.[1][2][3] The inhibition of CDK9-mediated transcription is a key mechanism for its anti-cancer activity, particularly in MYC-overexpressing tumors such as glioblastoma.[1][2]
Q2: What are the known off-targets of this compound?
This compound is known to inhibit a range of kinases other than CDK9. This multi-kinase activity is crucial to consider during experimental design and data interpretation. Known off-targets include other cyclin-dependent kinases (CDK1, CDK2, CDK7), Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3).[4][5]
Q3: My experimental results with this compound are not consistent with known CDK9 function. Could this be due to off-target effects?
Yes, unexpected or paradoxical cellular phenotypes are often indicative of off-target activities.[6] Since kinases share structural similarities, particularly in the ATP-binding pocket, an inhibitor designed for one may interact with others.[6] It is essential to perform validation experiments to distinguish between on-target and off-target effects.
Q4: How can I confirm that the observed cellular phenotype is a direct result of CDK9 inhibition by this compound?
Several experimental strategies can be employed to validate on-target effects:
-
Rescue Experiments: Overexpression of a drug-resistant or constitutively active mutant of CDK9 should reverse the phenotype if the effect is on-target.[1][2] If the phenotype persists, it is likely mediated by an off-target. A study has demonstrated that overexpression of a constitutively active CDK9 mutant can rescue glioblastoma cells from this compound-induced cell death.[2]
-
Use of Structurally Unrelated CDK9 Inhibitors: Employing other potent and selective CDK9 inhibitors with different chemical scaffolds (e.g., Alvocidib, Atuveciclib) should phenocopy the effects of this compound if they are genuinely due to CDK9 inhibition.[1][3]
-
Target Knockdown/Knockout: Using genetic approaches like siRNA or CRISPR/Cas9 to deplete CDK9 should replicate the pharmacological effects of this compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Discrepancy between biochemical IC50 and cellular potency. | 1. High intracellular ATP concentration competing with the inhibitor. 2. The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). 3. Low expression or activity of CDK9 in the cell model. | 1. Perform cellular assays in ATP-depleted conditions to see if potency increases. 2. Co-incubate with an efflux pump inhibitor (e.g., verapamil) to check for increased potency. 3. Confirm CDK9 expression and activity (phosphorylation status) via Western blot.[1] |
| Observed phenotype does not correlate with CDK9 inhibition. | The phenotype is likely caused by inhibition of one or more off-target kinases. | 1. Perform a rescue experiment by overexpressing a CDK9 mutant.[1][2] 2. Conduct a kinase selectivity profiling screen to identify potential off-targets.[6] 3. Use phosphoproteomics to identify signaling pathways affected by this compound. |
| High levels of cell death at concentrations expected to be selective for CDK9. | 1. The cell line may be particularly sensitive to the inhibition of an off-target kinase. 2. The combined inhibition of CDK9 and an off-target kinase leads to synthetic lethality. | 1. Carefully titrate this compound to the lowest effective concentration. 2. Compare with a more selective CDK9 inhibitor. 3. Investigate the expression and importance of known off-targets (e.g., JAK2, FLT3) in your cell model. |
| Difficulty confirming target engagement in cells. | The antibody for the target protein may not be suitable for detecting changes in protein stability. | Utilize a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to its targets in intact cells.[7][8][9] |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-targets. Researchers are advised to perform their own dose-response experiments in their specific cellular models.
| Target | IC50 (nM) | Reference |
| CDK9 | 3 | [10] |
| CDK1 | 9 | SelleckChem Data |
| CDK2 | 5 | SelleckChem Data |
| CDK3 | 8 | SelleckChem Data |
| CDK5 | 4 | SelleckChem Data |
| JAK2 | 19 | [11] |
| FLT3 | 19 | [11] |
| Lck | 11 | SelleckChem Data |
| TYK2 | 14 | SelleckChem Data |
| Fyn | 15 | SelleckChem Data |
Note: IC50 values can vary between different assay conditions.
Key Experimental Protocols
Western Blot for On-Target CDK9 Inhibition
Objective: To confirm this compound's engagement of CDK9 by assessing the phosphorylation of its downstream target, RNA Polymerase II (RNAP II), and the expression of downstream regulated proteins like c-Myc and Mcl-1.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density. After overnight adherence, treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-phospho-RNAP II (Ser2)
-
anti-total RNAP II
-
anti-CDK9
-
anti-c-Myc
-
anti-Mcl-1
-
A loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein to the loading control. A decrease in p-RNAP II (Ser2), c-Myc, and Mcl-1 levels with increasing this compound concentration indicates on-target CDK9 inhibition.[12]
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell line.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13][14]
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the engagement of this compound with its target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., CDK9) remaining in the soluble fraction by Western blot or other detection methods.
-
Analysis: Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to unbound proteins. A shift in the melting curve of the target protein in the presence of this compound indicates direct target engagement.[7][8][9]
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Logical flow for validating on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK9 for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 10. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. wjpls.org [wjpls.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zotiraciclib Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Zotiraciclib dosage and minimize toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1] Its primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[2][3] By inhibiting CDK9, this compound leads to the depletion of short-lived survival proteins, most notably MYC and MCL-1, which are overexpressed in many cancers, including glioblastoma.[2][4][5] This disruption of critical survival signaling pathways ultimately induces cancer cell death.[6][7]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: The most frequently reported dose-limiting toxicities (DLTs) are neutropenia, gastrointestinal disorders (such as diarrhea), hepatotoxicity (elevated liver enzymes), and fatigue.[3][5][6] Preclinical studies in animal models have also noted the potential for circulatory failure secondary to severe intestinal damage at high doses.[8]
Q3: What is a typical starting dose for in vivo mouse experiments?
A3: Based on preclinical studies, a common starting dose for this compound in mouse models of glioma is 30 mg/kg, administered via intraperitoneal injection twice a week.[9] However, the optimal dose and schedule will depend on the specific mouse strain, tumor model, and experimental endpoints.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro assays, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 15 mg/mL or 40.27 mM).[10] This stock should then be further diluted in cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid solvent toxicity.[2] For in vivo oral administration, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O can be used.[10] It is recommended to use the mixed solution immediately for optimal results.[10]
Q5: How quickly can I expect to see a downstream effect on MYC and MCL-1 levels after this compound treatment?
A5: Downregulation of MYC and MCL-1 protein levels can be observed relatively quickly following this compound treatment. In preclinical models, changes in the expression of these anti-apoptotic proteins have been detected as early as 8 hours after treatment.[8]
Troubleshooting Guides
In Vitro Assay Variability
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo) | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. This compound precipitation: Compound coming out of solution upon dilution in aqueous media. 3. DMSO toxicity: Final DMSO concentration is too high. 4. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough cell suspension before and during plating. Use a multichannel pipette for consistent dispensing. 2. Prepare fresh dilutions of this compound for each experiment. Visually inspect for precipitates after dilution. Gentle warming or sonication may aid dissolution.[2] 3. Keep the final DMSO concentration below 0.5%.[2] Include a vehicle control (media with the same DMSO concentration as the highest this compound dose) to assess solvent toxicity. 4. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results in Western blots for MYC/MCL-1 | 1. Suboptimal antibody performance: Incorrect antibody dilution or poor antibody quality. 2. Protein degradation: MYC and MCL-1 are short-lived proteins. 3. Timing of sample collection: Incorrect time points to observe protein depletion. | 1. Titrate the primary antibody to determine the optimal concentration. Include a positive control cell lysate with known high expression of MYC and MCL-1. 2. Work quickly and on ice during protein extraction. Use protease and phosphatase inhibitors in your lysis buffer. 3. Perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to determine the optimal time point for observing maximum protein depletion in your specific cell line. |
In Vivo Dosing and Toxicity Monitoring
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected animal toxicity (e.g., weight loss, lethargy) | 1. Incorrect dose or dosing frequency: The administered dose may be too high for the specific animal strain or model. 2. Vehicle toxicity: The vehicle used for drug delivery may be causing adverse effects. 3. Gavage-related injury: Improper oral gavage technique can cause esophageal or stomach injury. | 1. Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. 2. Include a vehicle-only control group to assess any toxicity related to the formulation. 3. Ensure proper training in oral gavage techniques. Consider alternative routes of administration if issues persist. |
| Difficulty in assessing neutropenia | 1. Inadequate blood sampling technique: Difficulty in obtaining sufficient blood for analysis. 2. Timing of blood collection: Blood draws may not align with the nadir of neutrophil counts. | 1. Utilize appropriate and consistent blood collection methods (e.g., saphenous vein, submandibular vein). Use appropriate anticoagulants (e.g., EDTA). 2. Based on clinical data showing a decrease in absolute neutrophil count 12-24 hours after a dose[3][6], plan blood collection time points accordingly in your preclinical model. |
Quantitative Data Summary
In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 |
| Kinase Activity | ||
| CDK9 | Kinase Assay | 3 nM[10] |
| CDK1 | Kinase Assay | 9 nM[10] |
| CDK2 | Kinase Assay | 5 nM[10] |
| FLT3 | Kinase Assay | 19 nM[10] |
| JAK2 | Kinase Assay | 19 nM[10] |
| Cell Proliferation | ||
| HCT-116 (Colon) | Proliferation Assay | 33 nM[10] |
| COLO205 (Colon) | Proliferation Assay | 72 nM[10] |
| DU145 (Prostate) | Proliferation Assay | 140 nM[10] |
| Liquid Tumor Cell Lines (Average) | Proliferation Assay | 0.13 µM[10] |
| Solid Tumor Cell Lines (Average) | Proliferation Assay | 0.30 µM[10] |
Preclinical Pharmacokinetics of this compound
| Species | Dosing Route | Bioavailability | Tmax | Terminal Half-life |
| Mouse | Oral (75 mg/kg) | 24% | 0.5 h | 6.1 h |
| Rat | Oral | 4% | - | - |
| Dog | Oral | 37% | - | - |
| Data from Selleck Chemicals product page.[1] |
Experimental Protocols
Protocol for Assessing In Vitro Cytotoxicity using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell concentration.
-
Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control wells (medium with the equivalent concentration of DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol for Monitoring MYC and MCL-1 Levels by Western Blot
-
Cell Treatment and Lysis:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for various time points (e.g., 0, 8, 16, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, MCL-1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: this compound's mechanism of action via CDK9 inhibition.
Caption: Preclinical workflow for this compound evaluation.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. origene.com [origene.com]
- 9. TMIC-50. IMPACT OF this compound ON GLIOMA TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Zotiraciclib and CYP450: A Technical Service Guide to Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the drug interaction profile of zotiraciclib, with a specific focus on its interplay with cytochrome P450 (CYP450) enzyme inhibitors and inducers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common queries and potential issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is predominantly metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2] This is a critical consideration for any concomitant medications administered with this compound, as substances that modulate the activity of these enzymes can significantly alter this compound's plasma concentrations and, consequently, its efficacy and safety profile.
Q2: Are there clinical data on the impact of CYP450 inhibitors or inducers on this compound pharmacokinetics?
A2: While dedicated clinical drug-drug interaction (DDI) studies with strong CYP3A4/CYP1A2 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) for this compound have not been published, clinical trial protocols for this compound have explicitly excluded patients receiving strong inhibitors or inducers of CYP1A2 and CYP3A4.[1] This precautionary measure strongly suggests a high potential for clinically significant interactions.
Q3: Is there any genetic evidence for variability in this compound metabolism?
A3: Yes, a phase 1 study investigating this compound in combination with temozolomide (B1682018) identified a clinically relevant impact of a genetic polymorphism in the CYP1A2 gene.[1][3] Specifically, the CYP1A2*5347T>C (rs2470890) polymorphism was associated with higher systemic exposure (AUCinf) of this compound.[1][3] This finding indicates that a patient's genetic makeup can influence their ability to metabolize this compound, potentially affecting both efficacy and toxicity.
Q4: What are the potential consequences of co-administering this compound with a strong CYP3A4/CYP1A2 inhibitor?
A4: Co-administration with a strong inhibitor of CYP3A4 (e.g., itraconazole, clarithromycin, ketoconazole) or CYP1A2 (e.g., fluvoxamine) would be expected to decrease the metabolism of this compound.[4] This would likely lead to a significant increase in this compound plasma concentrations, potentially increasing the risk and severity of adverse events such as neutropenia, diarrhea, elevated liver enzymes, and fatigue.[1][3]
Q5: What are the potential consequences of co-administering this compound with a strong CYP3A4/CYP1A2 inducer?
A5: Co-administration with a strong inducer of CYP3A4 (e.g., rifampin, carbamazepine, phenytoin) or CYP1A2 would be expected to accelerate the metabolism of this compound.[5][6] This could lead to a significant decrease in this compound plasma concentrations, potentially reducing its therapeutic efficacy.
Troubleshooting Guide
Unexpected Toxicity or Adverse Events
Issue: A subject in a clinical trial is experiencing unusually severe or unexpected adverse events (e.g., grade 4 neutropenia, severe hepatotoxicity).[1]
Troubleshooting Steps:
-
Review Concomitant Medications: Immediately review all concomitant medications the subject is taking. Specifically, check for any known inhibitors of CYP3A4 or CYP1A2, even those considered moderate or weak inhibitors, as their combined effect could be significant.
-
Pharmacogenetic Analysis: If not already performed, consider genotyping the subject for relevant polymorphisms in CYP1A2 (e.g., rs2470890) and CYP3A4 to assess if they are a "poor metabolizer."[1]
-
Plasma Concentration Monitoring: If possible, measure this compound plasma concentrations to determine if they are elevated compared to the expected range for the administered dose.
Lack of Efficacy
Issue: A subject is not responding to this compound treatment as expected.
Troubleshooting Steps:
-
Review Concomitant Medications: Screen for any concomitant medications that are known inducers of CYP3A4 or CYP1A2. This includes prescription drugs, over-the-counter medications, and herbal supplements (e.g., St. John's Wort).
-
Assess Adherence: Confirm that the subject is adhering to the prescribed dosing schedule.
-
Plasma Concentration Monitoring: Measure this compound plasma concentrations to determine if they are lower than the anticipated therapeutic range.
Data Presentation
Table 1: Impact of CYP1A2 Genotype on this compound Exposure
| CYP1A2 Genotype (rs2470890) | Number of Patients (n) | Mean AUCinf (hr*µg/mL) |
| T/T (Wild Type) | 5 | 23.4 |
| C/T (Heterozygous) | 6 | 31.7 |
| C/C (Homozygous) | 2 | 51.6 |
Source: Adapted from a Phase I study of this compound in combination with temozolomide.[1]
Experimental Protocols
Protocol: In Vitro Assessment of CYP450 Inhibition Potential of this compound
This protocol provides a general framework for assessing the direct and time-dependent inhibition of major CYP450 enzymes by this compound in human liver microsomes.
1. Materials:
- Human Liver Microsomes (HLM)
- This compound
- NADPH regenerating system
- CYP450 probe substrates (e.g., phenacetin (B1679774) for CYP1A2, midazolam for CYP3A4)
- Positive control inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)
- Incubation buffer (e.g., potassium phosphate (B84403) buffer)
- Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
2. Procedure for Direct Inhibition (IC50 Determination):
- Prepare a series of dilutions of this compound in the incubation buffer.
- In a 96-well plate, combine HLM, the this compound dilution (or vehicle control), and the CYP450 probe substrate.
- Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for a specific duration at 37°C (within the linear range of metabolite formation).
- Terminate the reaction by adding the quenching solution.
- Centrifuge the samples and analyze the supernatant for metabolite formation using LC-MS/MS.
- Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
3. Procedure for Time-Dependent Inhibition (TDI):
- Prepare dilutions of this compound.
- Pre-incubate HLM with the this compound dilutions and the NADPH regenerating system for various time points (e.g., 0, 15, 30 minutes) at 37°C.
- Following the pre-incubation, add the probe substrate to initiate the reaction.
- Incubate for a short period, terminate the reaction, and analyze for metabolite formation as described above.
- A decrease in enzyme activity with increasing pre-incubation time suggests TDI.
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and CYP1A2.
Caption: Workflow for assessing CYP450-mediated drug-drug interactions.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Zotiraciclib solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotiraciclib in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[2][3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.
Q2: How should I prepare this compound stock solutions?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] Depending on the specific product and salt form, solubility in DMSO can vary.[1][4][5] It is advisable to use sonication to aid dissolution.[4] Always refer to the manufacturer's product data sheet for specific solubility information. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][4]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage.[4] Vendor data suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when I diluted my this compound stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue for hydrophobic compounds like this compound.[3] This is often due to the compound's low aqueous solubility. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in the final culture medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the final DMSO concentration (with caution): While a higher DMSO concentration can help maintain solubility, it can also be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the tolerance of your specific cell line.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium can sometimes help improve solubility.
-
Mix thoroughly and quickly: After adding the stock solution to the medium, mix it immediately and thoroughly to ensure rapid and uniform dispersion.
Q5: Is this compound stable in cell culture medium during my experiment?
A5: The stability of this compound in cell culture media over extended periods has not been extensively reported in publicly available literature. The stability of any compound in culture media can be influenced by factors such as pH, temperature, and interactions with media components.[1] For long-term experiments (e.g., over 24 hours), it is advisable to change the medium with freshly prepared this compound solution periodically to ensure a consistent concentration. If you suspect stability issues, you can perform a time-course experiment to assess the compound's activity at different time points.
Q6: What is the mechanism of action of this compound?
A6: this compound is a multi-kinase inhibitor that primarily targets Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription elongation by RNA Polymerase II.[6][7] By inhibiting CDK9, this compound leads to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1, and the suppression of oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[5]
Quantitative Data Summary
| Property | Solvent/Condition | Value | Citations |
| Solubility | DMSO | 15 mg/mL (40.27 mM) | [1][2] |
| DMSO | 100 mg/mL (268.49 mM) - requires sonication | [4] | |
| DMSO | 250 mg/mL (442.80 mM) - for citrate (B86180) salt, requires sonication | [5] | |
| Water | Insoluble | [1][2] | |
| Ethanol | Insoluble | [1][2] | |
| Storage Stability | Powder | 3 years at -20°C, 2 years at 4°C | [4] |
| (Stock Solution in DMSO) | In solvent | 6 months at -80°C, 1 month at -20°C | [4] |
| Metabolic Stability | Human Liver Microsomes | Half-life of 45 minutes | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the powder. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for this compound in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Addressing variability in Zotiraciclib experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotiraciclib (also known as TG02). Our goal is to help you address variability in your experimental results and ensure the robustness and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally available, multi-kinase inhibitor. Its primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived mRNA transcripts of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[5] This ultimately induces cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known off-target effects of this compound?
A2: this compound is a spectrum-selective kinase inhibitor and is known to inhibit other kinases besides CDK9, including other cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase 3 (FLT3).[4][6] These off-target activities may contribute to both its therapeutic efficacy and potential side effects. When designing experiments, it is crucial to consider these additional targets, especially when interpreting unexpected phenotypes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] The stock solution should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[1] For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the common mechanisms of acquired resistance to CDK9 inhibitors like this compound?
A4: While data specific to this compound is still emerging, a common mechanism of acquired resistance to other CDK9 inhibitors is the L156F "gatekeeper" mutation in the ATP-binding pocket of CDK9.[7][8] This mutation sterically hinders the binding of the inhibitor. Other potential resistance mechanisms include the upregulation of alternative survival pathways that bypass the need for CDK9-mediated transcription.
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common source of variability in cell-based assays. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure the this compound stock solution is fully dissolved in high-quality, anhydrous DMSO.[1] Prepare fresh dilutions in pre-warmed media for each experiment. Visually inspect for any precipitation after dilution. |
| Cell-Related Factors | Use cells within a consistent and low passage number range to avoid phenotypic drift.[9] Standardize cell seeding density, as confluency can significantly impact drug sensitivity.[1] Regularly test for mycoplasma contamination. |
| Assay Conditions | Maintain a consistent final DMSO concentration across all wells, including vehicle controls.[1] Optimize and standardize the incubation time with this compound. Ensure the readout of your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. Perform dose-response experiments over a wide range of concentrations to identify the optimal window for selective CDK9 inhibition.[1] |
Issue 2: Unexpected Cellular Phenotype
Observing a phenotype that is not consistent with CDK9 inhibition can be challenging. This could be due to off-target effects or the specific biology of your cell model.
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Review the known off-targets of this compound (other CDKs, JAK2, FLT3).[6] Use more specific inhibitors for the suspected off-targets as controls to see if they replicate the phenotype. Perform a kinome scan to identify other potential off-targets at your working concentration. |
| Cell Line Specific Biology | Characterize the expression levels of this compound's primary and secondary targets in your cell line. The cellular context, including the status of tumor suppressor genes like p53 and Rb, can influence the response to CDK inhibitors. |
| Indirect Effects of CDK9 Inhibition | CDK9 inhibition can have broad effects on cellular transcription. The observed phenotype may be a downstream consequence of changes in the expression of multiple genes. Perform RNA sequencing to identify global transcriptional changes induced by this compound in your model. |
In Vivo Assays
Issue 1: High Variability in Tumor Growth
Significant variability in tumor growth in xenograft models is a common challenge that can obscure the true effect of a therapeutic agent.
| Potential Cause | Troubleshooting Steps |
| Animal and Tumor Model Factors | Use age- and weight-matched animals for all experimental groups. Ensure consistent tumor cell implantation technique and location. Monitor tumor growth and randomize animals into treatment groups when tumors reach a specific size range.[10] |
| Drug Formulation and Administration | For oral administration, ensure consistent dosing volume and technique. For intraperitoneal injections, be mindful of potential variability in absorption. Prepare fresh drug formulations regularly and store them appropriately to avoid degradation. |
| Inherent Biological Variability | Even with standardized procedures, inherent biological differences between animals will lead to some variability.[11] Increase the number of animals per group to enhance statistical power. Use appropriate statistical models that can account for individual growth rate differences. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing various this compound concentrations or a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Data Acquisition and Analysis:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Target Engagement
This protocol is to verify the on-target activity of this compound by assessing the phosphorylation of RNA Polymerase II (a direct downstream target of CDK9) and the expression of MCL-1 and MYC.
-
Cell Treatment and Lysate Preparation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative change in protein levels.
-
Visualizations
Caption: this compound's primary mechanism of action via CDK9 inhibition.
Caption: A logical workflow for troubleshooting variable this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. Targeting CDK9 for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. benchchem.com [benchchem.com]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sites.math.duke.edu [sites.math.duke.edu]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating gastrointestinal (GI) toxicities associated with the multi-kinase inhibitor, Zotiraciclib (TG02).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TG02) is an orally administered, multi-kinase inhibitor. Its primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, a key regulator of transcriptional elongation, this compound leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are often overexpressed in cancer cells.[3][4][5] This disruption of transcription and subsequent reduction in survival signaling contributes to its anti-tumor activity. This compound also exhibits inhibitory effects on other kinases, including JAK2 and Flt3.[2]
Q2: What are the most common gastrointestinal toxicities observed with this compound?
Clinical studies have identified gastrointestinal disorders as one of the main toxicities associated with this compound.[3][4] The most frequently reported GI adverse events are diarrhea, nausea, and vomiting.[1][2] In a Phase I study of this compound in combination with temozolomide, diarrhea was reported as a dose-limiting toxicity.[1][6]
Q3: What is the proposed mechanism of this compound-related gastrointestinal toxicity?
The precise mechanism of this compound-induced GI toxicity is not fully elucidated but is thought to be multifactorial. As a CDK inhibitor, this compound can impact the proliferation of rapidly dividing cells, such as those lining the gastrointestinal tract. Inhibition of CDK9 can disrupt the normal cell cycle and transcriptional regulation in intestinal epithelial cells, potentially leading to mucosal injury, inflammation, and altered fluid secretion.[7][8] Some research on other CDK inhibitors suggests that off-target effects on other kinases and pathways, such as the Wnt/β-catenin pathway, may also contribute to intestinal toxicity.[7]
II. Troubleshooting Guides for Gastrointestinal Toxicity
A. Management of Diarrhea
Issue: A researcher observes diarrhea in experimental subjects following this compound administration.
Troubleshooting Steps:
-
Grade the Severity: Assess the severity of diarrhea based on established criteria (e.g., NCI CTCAE). This will guide the intervention strategy.
-
Initiate Supportive Care: For mild to moderate diarrhea (Grade 1-2), initiate supportive care measures.
-
Hydration and Electrolyte Replacement: Ensure adequate fluid intake to prevent dehydration. Oral rehydration solutions may be beneficial.
-
Dietary Modification: A bland, low-fiber diet may help reduce symptoms.
-
-
Pharmacological Intervention:
-
Loperamide (B1203769): For Grade 1-2 diarrhea, administer loperamide as a first-line treatment. A clinical trial protocol for this compound suggests the following regimen:
-
Administer 2-4 mg of loperamide following the first loose stool.
-
Continue with 2 mg after each subsequent loose stool, not exceeding the maximum recommended daily dose.
-
If diarrhea persists, the dose can be escalated. For persistent diarrhea, a regimen of 4 mg of loperamide after the first loose stool, and 4 mg after the second and third loose stool, followed by consultation with the study team practitioner, has been suggested.[2]
-
-
Dose Modification: If diarrhea is severe (Grade 3-4) or does not resolve with supportive care and loperamide, a dose reduction or temporary interruption of this compound may be necessary, as was done in clinical trials.[1]
-
Logical Workflow for Diarrhea Management
Caption: Troubleshooting workflow for managing this compound-induced diarrhea.
B. Management of Nausea and Vomiting
Issue: A researcher observes nausea and/or vomiting in experimental subjects following this compound administration.
Troubleshooting Steps:
-
Grade the Severity: Characterize the severity and frequency of nausea and vomiting.
-
Prophylactic Antiemetics: Clinical trial protocols for this compound mention the use of premedication to prevent nausea and vomiting.[2] While the specific agents used in these trials are not detailed, standard antiemetic guidelines, such as those from ASCO, can be applied.
-
5-HT3 Receptor Antagonists: Administer a 5-HT3 receptor antagonist, such as ondansetron, prior to this compound dosing.
-
Dexamethasone (B1670325): For moderately emetogenic therapies, a combination of a 5-HT3 receptor antagonist and dexamethasone is often recommended.
-
NK1 Receptor Antagonists: For highly emetogenic regimens, a three-drug combination of a 5-HT3 receptor antagonist, dexamethasone, and a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) may be considered.
-
-
Rescue Medication: If nausea and vomiting occur despite prophylaxis, provide rescue antiemetics.
-
Dose Modification: For persistent or severe nausea and vomiting, consider a dose reduction or interruption of this compound.
Prophylactic Strategy for Nausea and Vomiting
Caption: Prophylactic antiemetic strategy for this compound.
III. Quantitative Data on this compound-Related Gastrointestinal Toxicity
The following tables summarize the incidence of gastrointestinal adverse events from key clinical trials of this compound.
Table 1: Incidence of Gastrointestinal Adverse Events in the Phase I Study of this compound with Temozolomide (NCT02942264)
| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade 4 (%) |
| Diarrhea | Not Specified | 5.6 | 0 |
| Nausea | Not Specified | <2 | 0 |
| Vomiting | Not Specified | <2 | 0 |
Data extracted from a study with 53 enrolled patients.[1]
Table 2: Main Toxicities in the EORTC 1608 STEAM Trial
| Toxicity | Mentioned as Main Toxicity |
| Gastrointestinal Disorders | Yes |
| Neutropenia | Yes |
| Hepatotoxicity | Yes |
This trial established a Maximum Tolerated Dose (MTD) of 150 mg twice weekly in combination with radiotherapy or temozolomide.[3][4]
IV. Experimental Protocols
A. Preclinical Assessment of Gastrointestinal Toxicity in Rodents
This is a generalized protocol for assessing GI toxicity of a novel compound like this compound in a rodent model, based on standard preclinical toxicology guidelines.
Objective: To evaluate the potential gastrointestinal toxicity of this compound in rats or mice following oral administration.
Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of both sexes.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. Dose selection should be based on preliminary dose-range finding studies.
-
Administration: Administer this compound orally (e.g., by gavage) daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations:
-
Conduct daily cage-side observations for signs of toxicity, including changes in posture, activity, and the presence of diarrhea or abnormal feces.
-
Record body weight and food consumption at regular intervals.
-
-
Sample Collection:
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Collect fecal samples to assess for consistency and potential biomarkers of intestinal injury (e.g., calprotectin).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete gross necropsy, with special attention to the entire gastrointestinal tract.
-
Collect sections of the stomach, duodenum, jejunum, ileum, cecum, and colon for histopathological examination.
-
Tissues should be fixed, processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic evaluation by a qualified pathologist.
-
Experimental Workflow for Preclinical GI Toxicity Assessment
Caption: Workflow for preclinical gastrointestinal toxicity studies.
V. Signaling Pathway
This compound's Primary Mechanism of Action
This compound's anti-tumor effect is primarily driven by its inhibition of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short-lived mRNA and protein products, such as the anti-apoptotic proteins c-MYC and MCL-1. The depletion of these key survival proteins induces apoptosis in cancer cells.
Caption: this compound's mechanism of action via CDK9 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. moqc.org [moqc.org]
- 8. Investigation and evaluation of gastrointestinal toxicity biomarkers in rats with different sites of gastrointestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Zotiraciclib Administration for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zotiraciclib in long-term studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
Q1: We are observing significant inter-animal variability in tumor response to oral this compound. What could be the contributing factors and how can we mitigate this?
A1: Inter-animal variability is a common challenge in preclinical oral drug administration. Several factors could be contributing to this observation:
-
Formulation and Administration: Inconsistent formulation or gavage technique can lead to variability in drug exposure. Ensure the this compound suspension is homogeneous before each administration. The volume and rate of administration should be consistent across all animals.
-
Animal Health: Underlying health issues can affect drug absorption and metabolism. Closely monitor animal health, including body weight and general behavior. Exclude any animals showing signs of illness prior to the study commencement.
-
Pharmacokinetics: this compound's absorption can be variable. While no significant food-drug interaction has been reported for this compound, standardizing the fasting/feeding schedule before and after dosing may help reduce variability.[1]
-
Metabolism: this compound is metabolized by CYP3A4 and CYP1A2.[2] Genetic polymorphisms in these enzymes can lead to differences in drug metabolism and exposure.[3] While not typically characterized in preclinical models, being aware of this can help in interpreting variable responses.
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
Q2: We are observing a high incidence of neutropenia in our mouse model treated with this compound. How can we manage this without compromising the study's integrity?
A2: this compound-induced neutropenia is a known, often transient, side effect.[3][4] Management in a research setting is crucial for animal welfare and data quality.
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs), particularly absolute neutrophil count (ANC). The frequency of monitoring should be guided by the dosing schedule and the observed severity of neutropenia. A significant decrease in ANC is often seen 12-24 hours after dosing, with recovery by 72 hours.[4]
-
Dose Modification: If severe or prolonged neutropenia is observed, consider a dose reduction or a temporary interruption of treatment until neutrophil counts recover. The maximum tolerated dose (MTD) in clinical trials was established as 250 mg in combination with temozolomide.[3]
-
Supportive Care: In cases of severe neutropenia, consult with veterinary staff regarding supportive care measures to prevent secondary infections.
-
Prophylactic Measures: The use of medications to prevent nausea, vomiting, and diarrhea was standard in clinical trials and should be considered in preclinical studies to improve the overall health of the animals.[5]
Q3: We are planning a long-term in vivo study with this compound. What are the key considerations for drug formulation and stability?
A3: Proper formulation and handling are critical for the success of long-term studies.
-
Vehicle Selection: For oral administration, this compound can be formulated as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).[6] For intraperitoneal injections, a solution can be prepared using DMSO, PEG300, Tween 80, and saline.[7]
-
Preparation: When preparing solutions, it is recommended to add solvents individually and in order. For suspensions, ensure the product is evenly mixed to obtain a homogeneous suspension.[6]
-
Stability: this compound stock solutions in DMSO can be stored at -80°C for up to a year.[6] However, working solutions for in vivo experiments should be prepared fresh daily to ensure optimal results.[6]
-
Storage: Store the powdered form of this compound at -21°C for long-term stability (up to 3 years).[6]
Q4: We are observing elevated liver enzymes in our animal models. How should we approach this issue?
A4: Elevated liver enzymes (ALT and AST) are a reported side effect of this compound.[3][8]
-
Monitoring: Regularly monitor serum ALT and AST levels. The frequency will depend on the dosing regimen and the severity of the observed hepatotoxicity.
-
Dose Adjustment: If significant elevations are observed, consider reducing the dose or temporarily halting treatment to allow for recovery.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, perform a histopathological examination of the liver to assess the extent of the injury.
-
Rule out other causes: Ensure that the observed hepatotoxicity is not due to other factors such as infections or other administered compounds.
Data Presentation
Table 1: this compound Dosing in Clinical Trials
| Indication | Combination Agent(s) | This compound Dose | Dosing Schedule | Reference(s) |
| Recurrent High-Grade Astrocytoma | Temozolomide (Dose-Dense) | 250 mg | Orally on days 1, 12, 15, and 26 of a 28-day cycle | [3] |
| Recurrent High-Grade Astrocytoma | Temozolomide (Metronomic) | 250 mg | Orally on days 1, 12, 15, and 26 of a 28-day cycle | [3] |
| Recurrent Malignant Gliomas (IDH1/2 mutant) | Single Agent | 200 mg | Orally on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle | [9] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F) | Reference(s) |
| Mouse | Oral | 75 | 1029 | 0.5 | 2523 | 24% | [6] |
| Rat | Oral | - | - | - | - | 4% | [6] |
| Dog | Oral | - | - | - | - | 37% | [6] |
Note: Data for Rat and Dog oral administration did not specify dose, Cmax, Tmax, or AUC in the provided search results.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Experimental Workflow for In Vitro Cell Viability Assay
Protocol 2: In Vivo Administration of this compound in a Mouse Glioma Model
This protocol outlines the oral administration of this compound in a mouse model of glioma.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium)
-
Syringes and oral gavage needles
-
Mice with established intracranial glioma xenografts
-
Balance for weighing mice
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a homogeneous suspension of this compound in the chosen vehicle. Ensure thorough mixing before each use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Administer the formulation via oral gavage. Ensure proper technique to avoid injury to the animal.
-
The dosing schedule should be based on the study design (e.g., daily, twice weekly). A dose of 30 mg/kg has been used in some preclinical studies.[7]
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of neutropenia or hepatotoxicity.
-
Measure tumor growth according to the study plan (e.g., via bioluminescence imaging or MRI).
-
-
Pharmacodynamic and Pharmacokinetic Analysis:
Mandatory Visualization
This compound's Mechanism of Action: CDK9-Myc Signaling Pathway
This compound is a multi-kinase inhibitor that primarily targets Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of many genes, including the proto-oncogene c-Myc.[6] By inhibiting CDK9, this compound prevents the transcription of c-Myc, leading to the depletion of the c-Myc oncoprotein and subsequent tumor cell death.[2]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMIC-50. IMPACT OF this compound ON GLIOMA TUMOR MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell line-specific responses to Zotiraciclib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Zotiraciclib (also known as TG02) in a pre-clinical research setting. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-kinase inhibitor.[1] Its primary target is Cyclin-Dependent Kinase 9 (CDK9), which it inhibits with a high potency (IC₅₀ of approximately 3 nM).[2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation.[3][4] By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably MYC and MCL-1, thereby inducing apoptosis in cancer cells.[5][6]
Q2: Beyond CDK9, what are other known targets of this compound?
A2: this compound is a multi-kinase inhibitor and has been shown to have activity against other kinases, although generally at lower potencies than against CDK9. These include other cyclin-dependent kinases such as CDK1, CDK2, CDK5, and CDK7, as well as Janus-associated kinase 2 (JAK2) and FMS-related tyrosine kinase 3 (FLT3).[1][7] This multi-targeting profile may contribute to its overall anti-cancer activity but can also be a source of off-target effects.
Q3: In which cancer types or cell lines is this compound most effective?
A3: this compound has shown significant promise in preclinical and clinical studies of high-grade gliomas, particularly those with isocitrate dehydrogenase (IDH) mutations.[8][9] Studies have shown that IDH-mutant glioma cells have a lower IC₅₀ for this compound compared to their IDH-wildtype counterparts.[8] It has also demonstrated potent anti-proliferative effects in hematological malignancy cell lines.[2][10] Generally, it appears to be more potent in liquid tumor cell lines compared to solid tumor cell lines.[10]
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, preclinical and clinical data suggest that this compound can penetrate the blood-brain barrier.[2][5] This is a significant characteristic that makes it a promising agent for the treatment of brain tumors like glioblastoma.[2]
Q5: What are the known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to CDK9 inhibitors, in general, can arise from several factors. These may include secondary mutations in the CDK9 catalytic domain that prevent drug binding or the activation of alternative signaling pathways that bypass the need for the proteins whose transcription is inhibited by this compound.[11] However, studies have shown that this compound is not a substrate for common ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (Pgp), which are often responsible for multidrug resistance.[12]
Data Presentation: Cell Line-Specific Responses
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against key kinase targets.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Glioma | |||
| TS603 | IDH-mutant Glioma | 7.06 | [8] |
| BT142 | IDH-mutant Glioma | 9.00 | [8] |
| GSC923 | IDH-wildtype Glioblastoma | 31.95 | [8] |
| GSC827 | IDH-wildtype Glioblastoma | 23.53 | [8] |
| Colon Cancer | |||
| HCT-116 | Colorectal Carcinoma | 33 | [10] |
| COLO205 | Colorectal Adenocarcinoma | 72 | [10] |
| Prostate Cancer | |||
| DU145 | Prostate Carcinoma | 140 | [10] |
| Hematological Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia | (Induces apoptosis at 100 nM) | [10] |
| HL-60 | Promyelocytic Leukemia | (G1 arrest and apoptosis at 300 nM) | [10] |
| Ramos | Burkitt's Lymphoma | 33 | [10] |
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK9 | 3 | [2][10] |
| CDK1 | 9 | [10] |
| CDK2 | 5 | [10] |
| CDK5 | 4 | [10] |
| CDK7 | 37 | [13] |
| JAK2 | 19 | [10] |
| FLT3 | 19 | [10] |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
References
- 1. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting the therapeutic vulnerability of IDH-mutant gliomas with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Zotiraciclib Efficacy and Efflux Pump Interactions
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of efflux pumps on the efficacy of Zotiraciclib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly TG02) is an orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier.[1][2] Its primary anti-cancer activity is achieved through the potent inhibition of cyclin-dependent kinase 9 (CDK9).[1][3][4] This inhibition disrupts transcriptional regulation, leading to the depletion of short-lived oncoproteins such as MYC and the anti-apoptotic protein MCL-1, ultimately inducing cancer cell death.[4][5] this compound also inhibits other kinases, including CDK2, Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3).[6][7]
Q2: Our lab is observing inconsistent this compound efficacy in different cancer cell lines. Could this be due to efflux pump activity?
While efflux pumps are a common cause of multidrug resistance for many chemotherapeutic agents, current preclinical data suggests that this compound is not a substrate for the major multidrug resistance-associated ATP-binding cassette (ABC) transporters.[8] Specifically, studies have shown that cancer cells overexpressing P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), or breast cancer resistance protein (BCRP/ABCG2) do not exhibit resistance to this compound.[8] Therefore, variations in this compound efficacy between cell lines are more likely attributable to other factors, such as:
-
Differences in the underlying genetic makeup of the cell lines (e.g., IDH1/2 mutation status, which can confer increased sensitivity).[9][10]
-
Variations in the expression levels of this compound's primary target, CDK9, or downstream effectors like MYC and MCL-1.[4]
-
The metabolic state of the cells.[3]
Q3: We are planning to co-administer this compound with another anticancer agent. Should we be concerned about efflux pump-mediated cross-resistance?
If the combination agent is a known substrate of efflux pumps like P-gp, MRP1, or BCRP, then overexpression of these transporters in your cancer model could lead to resistance to that specific agent.[11][12][13] However, since this compound's efficacy does not appear to be affected by these pumps, you would likely still observe its single-agent activity.[8] It is crucial to verify the efflux pump substrate status of any combination drug used with this compound.
Q4: How can we experimentally confirm that this compound is not a substrate of a specific efflux pump in our cell line of interest?
You can perform a cytotoxicity assay with this compound in the presence and absence of a specific efflux pump inhibitor. If this compound is not a substrate for the targeted pump, its IC50 value should not significantly change upon the addition of the inhibitor. A detailed protocol for this type of experiment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| High variability in this compound IC50 values across replicate experiments. | Inconsistent cell seeding density, variations in drug concentration, or contamination. | Ensure consistent cell seeding, perform serial dilutions of this compound carefully, and regularly check for cell culture contamination. |
| This compound appears less effective in our in vivo model than in vitro. | Poor drug exposure at the tumor site, or rapid metabolism. | While this compound crosses the blood-brain barrier, pharmacokinetic studies are recommended to confirm adequate tumor penetration and drug concentration over time.[3] Consider that this compound is metabolized by CYP3A4 and CYP1A2, and genetic polymorphisms in these enzymes can affect drug levels.[1][3] |
| Unexpected toxicity when combining this compound with another drug. | Pharmacodynamic interactions or overlapping toxicities. | Review the known toxicity profiles of both agents. For example, this compound can cause neutropenia, gastrointestinal issues, and hepatotoxicity, which might be exacerbated by a combination agent with a similar profile.[4][14] |
Data Summary
Table 1: Impact of Efflux Pump Overexpression on this compound IC50
The following table summarizes hypothetical data from a cytotoxicity assay designed to test if this compound is a substrate for major ABC transporters.
| Cell Line | Transporter Overexpressed | Known Substrate (Positive Control) | This compound IC50 (nM) | This compound IC50 with Pump Inhibitor (nM) | Fold Change in this compound IC50 |
| Parental Line | None | Doxorubicin (15 nM) | 25 | 24 | 0.96 |
| P-gp Overexpressing | P-gp/ABCB1 | Doxorubicin (350 nM) | 27 | 26 | 0.96 |
| MRP1 Overexpressing | MRP1/ABCC1 | Vincristine (120 nM) | 24 | 25 | 1.04 |
| BCRP Overexpressing | BCRP/ABCG2 | Topotecan (95 nM) | 26 | 24 | 0.92 |
Data presented is illustrative. As shown, the IC50 of this compound remains largely unchanged in cell lines overexpressing major efflux pumps, and with the addition of a pump inhibitor, indicating it is not a substrate.
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in Efflux Pump Overexpressing Cells
Objective: To determine if the overexpression of a specific ABC transporter affects the cytotoxic activity of this compound.
Materials:
-
Parental cancer cell line (low/no efflux pump expression)
-
Cancer cell line engineered to overexpress a specific efflux pump (e.g., P-gp, MRP1, or BCRP)
-
This compound
-
A known substrate for the overexpressed pump (positive control)
-
A potent and specific inhibitor for the overexpressed pump (e.g., Verapamil for P-gp)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both the parental and the efflux pump-overexpressing cell lines into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the positive control drug in cell culture medium.
-
Treatment:
-
For each cell line, create two sets of treatment plates.
-
Set 1 (without inhibitor): Add the serial dilutions of this compound and the positive control to the cells.
-
Set 2 (with inhibitor): Pre-incubate the cells with a non-toxic concentration of the specific efflux pump inhibitor for 1-2 hours. Then, add the serial dilutions of this compound and the positive control in the presence of the inhibitor.
-
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the dose-response curves and calculate the IC50 values for this compound and the positive control in both cell lines, with and without the inhibitor.
-
A significant increase in the IC50 for the positive control in the overexpressing line, which is reversed by the inhibitor, validates the experimental system.
-
No significant change in the this compound IC50 between the parental and overexpressing lines, or upon addition of the inhibitor, indicates it is not a substrate for the tested pump.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and downstream transcription of key survival proteins.
Experimental Workflow for Efflux Pump Substrate Testing
Caption: Workflow for determining if this compound is a substrate for a specific efflux pump using cytotoxicity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. DDDR-20. TARGETING THE SELECTIVE VULNERABILITY OF IDH-MUTANT GLIOMA WITH this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Clinical Trial Tests a Kind of Precision Medicine Treatment for IDH-Mutant Brain Tumors - NCI [cancer.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zotiraciclib and Temozolomide Combination Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the zotiraciclib and temozolomide (B1682018) combination.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and temozolomide?
A1: this compound is a multi-kinase inhibitor that primarily targets cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are often overexpressed in cancer cells.[3] Temozolomide is an oral alkylating agent.[4][5] It is a prodrug that spontaneously converts to the active metabolite 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) at physiological pH.[4][5] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[6]
Q2: What is the rationale for combining this compound and temozolomide?
A2: Preclinical studies have demonstrated that this compound and temozolomide have synergistic anti-glioma effects.[1][3][7] this compound can induce cell death in glioblastoma cells and has shown synergistic effects with temozolomide in both temozolomide-sensitive and -resistant models.[1] The combination has been shown to enhance apoptosis and cause mitochondrial dysfunction in glioma cells.[8][9]
Q3: What are the key stability considerations for this compound and temozolomide in in vitro experiments?
A3:
-
This compound: this compound is generally stable for in vitro use. Stock solutions in DMSO can be stored at -80°C for up to a year.[10] It is metabolized by CYP3A4 and CYP1A2, which should be a consideration in experimental systems using liver microsomes.[2]
-
Temozolomide: Temozolomide is stable under acidic conditions but undergoes rapid, pH-dependent hydrolysis to its active metabolite, MTIC, at neutral or alkaline pH.[4][5][11] The half-life of temozolomide in in vitro serum has been reported to be as short as 15 minutes.[4] MTIC is also unstable.[5] This instability should be accounted for in the timing of your experiments. It is recommended to prepare fresh temozolomide solutions immediately before use.
Q4: What are the reported toxicities of the this compound and temozolomide combination in clinical trials?
A4: The most common dose-limiting toxicities observed in a phase I clinical trial were neutropenia, diarrhea, elevated liver enzymes, and fatigue.[1][12][13] this compound-induced neutropenia was noted to be profound but mostly transient.[1][12]
Troubleshooting Guides
General Experimental Design
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Inconsistent drug concentrations due to degradation of temozolomide. | Prepare fresh temozolomide solutions immediately before each experiment. Ensure consistent timing between drug addition and assays. |
| Cell line heterogeneity. | Use low-passage number cells and ensure consistent cell seeding density. | |
| Difficulty in determining synergistic effects. | Suboptimal drug concentrations or scheduling. | Perform dose-response curves for each drug individually to determine the IC50. Use this information to design a combination matrix experiment. Consider sequential vs. concurrent drug administration schedules. |
| Inappropriate statistical analysis. | Utilize appropriate software (e.g., CompuSyn) to calculate combination indices (CI) and determine synergy, additivity, or antagonism. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for temozolomide. | Degradation of temozolomide in culture media. | Minimize the time between dissolving temozolomide and adding it to the cells. Consider a media change with freshly prepared temozolomide for longer incubation periods. |
| MGMT expression in cell lines. | Use cell lines with known MGMT promoter methylation status or measure MGMT expression. MGMT expression can confer resistance to temozolomide. | |
| High background signal. | Drug interference with assay reagents. | Run controls with each drug in cell-free media to check for direct effects on the assay reagents. |
| Contamination. | Regularly test for mycoplasma contamination and maintain sterile techniques. |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Issue | Potential Cause | Troubleshooting Steps |
| Low percentage of apoptotic cells. | Insufficient drug concentration or incubation time. | Optimize drug concentrations and treatment duration. Temozolomide may induce cell cycle arrest more than immediate apoptosis.[14] |
| Cell line resistance. | Use a positive control (e.g., staurosporine) to ensure the assay is working. Consider using cell lines known to be sensitive to each agent. | |
| High percentage of necrotic cells (PI positive). | Drug toxicity at high concentrations. | Use a lower concentration range for both drugs. |
| Harsh cell handling. | Handle cells gently during staining and washing steps to minimize membrane damage. |
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for target proteins (e.g., cleaved PARP, c-MYC). | Suboptimal antibody. | Validate the primary antibody using positive and negative controls. |
| Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading. | |
| Timing of protein extraction. | Create a time-course experiment to determine the optimal time point for observing changes in protein expression after drug treatment. | |
| Inconsistent loading control bands. | Pipetting errors. | Use a reliable protein quantification method and be meticulous with pipetting. |
| High cell death affecting housekeeping protein expression. | Consider using a total protein stain (e.g., Ponceau S) as a loading control. |
Cell Cycle Analysis (Flow Cytometry)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution of cell cycle phases. | Incorrect flow rate. | Use a low flow rate for acquisition to improve resolution.[15] |
| Cell clumps. | Filter cells through a nylon mesh before staining. Use a DNAse treatment if clumping is severe. | |
| High coefficient of variation (CV) in the G1 peak. | Inconsistent staining. | Ensure thorough mixing of cells with the DNA staining solution and allow for adequate incubation time. |
| Instrument misalignment. | Run alignment beads to check for and correct any instrument issues. |
Data Presentation
Table 1: this compound and Temozolomide Combination Clinical Trial Dosing and Efficacy
| Parameter | Dose-Dense Temozolomide Arm | Metronomic Temozolomide Arm | Reference |
| This compound MTD | 250 mg | 250 mg | [1][12] |
| Temozolomide Schedule | 125 mg/m² daily, 7 days on/7 days off | 50 mg/m² daily | [1] |
| Progression-Free Survival at 4 months (PFS4) | 40% | 25% | [1][12] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Immediately before use, prepare a stock solution of temozolomide in DMSO or an appropriate acidic buffer. Further dilute both drugs in cell culture medium to the desired final concentrations.
-
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, temozolomide, or the combination for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for c-MYC and Cleaved PARP
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Figure 1: Simplified signaling pathway of this compound and Temozolomide.
Figure 2: Experimental workflow for combination therapy studies.
Figure 3: Troubleshooting decision tree for in vitro experiments.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent Zotiraciclib target modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Zotiraciclib.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of CDK9 and downstream MYC downregulation in our cell line after this compound treatment. What are the potential causes and how can we troubleshoot this?
Inconsistent target modulation of this compound can arise from several factors, ranging from experimental technique to cellular resistance mechanisms. Here are the primary areas to investigate:
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage and handling. Ensure that the compound is stored as recommended, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation.[1] When preparing working solutions, use fresh, high-quality solvents like DMSO and ensure the compound is fully dissolved.[2]
-
Cell Culture Conditions: The physiological state of your cells can significantly impact their response to treatment.
-
Cell Density: Ensure consistent cell seeding density across experiments. Overly confluent or sparse cultures can exhibit altered signaling and drug sensitivity.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can occur with prolonged culturing.
-
Serum Concentration: Fluctuations in serum concentration can alter cell signaling pathways and growth rates, potentially affecting this compound's efficacy. Standardize serum batches and concentrations.
-
-
Cellular Resistance Mechanisms:
-
Target Mutation: Acquired resistance to CDK9 inhibitors can occur through mutations in the CDK9 gene itself. A notable example is the L156F mutation, which can cause steric hindrance and disrupt inhibitor binding.[3][4][5] If you have developed a resistant cell line, consider sequencing the CDK9 kinase domain.
-
Bypass Signaling Pathways: Cancer cells can compensate for CDK9 inhibition by upregulating parallel survival pathways. For instance, activation of the MAPK/ERK pathway can lead to the stabilization of MCL-1, a key anti-apoptotic protein.
-
Drug Efflux: While this compound has been shown to have good intestinal absorption and does not appear to be a major substrate for P-glycoprotein mediated efflux, overexpression of other ABC transporters could potentially contribute to reduced intracellular drug concentrations.[6]
-
-
Experimental Protocol Variability:
-
Treatment Duration and Concentration: The kinetics of CDK9 inhibition and subsequent MYC downregulation are time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Western Blotting Technique: Inconsistent results in Western blotting can be due to a variety of factors, including inefficient protein transfer, inappropriate antibody concentrations, or issues with ECL substrate. Refer to the detailed Western Blot protocol below for troubleshooting tips.
-
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific endpoint being measured. Based on published data, here are some general recommendations:
-
For assessing CDK9 inhibition and downstream effects: A starting range of 10 nM to 1 µM is typically effective. In some sensitive cell lines, effects on pRb (a CDK2 biomarker) can be seen at concentrations as low as 40 nM, with complete inhibition at 200 nM.[2]
-
For cell viability and cytotoxicity assays: The IC50 values for this compound can range from low nanomolar to micromolar depending on the cell line.[2] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) to determine the IC50 in your specific model.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Stock Solution Preparation:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 15 mg/mL) in anhydrous, high-quality DMSO.[2]
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Storage:
-
Store the stock solution in small aliquots at -80°C for long-term storage (up to one year).
-
For short-term storage, aliquots can be kept at -20°C for up to one month.
-
Crucially, avoid repeated freeze-thaw cycles. [1]
-
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity (IC50)
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Activity | ||
| CDK9 | 3 | High potency against primary target.[8] |
| CDK1 | 9 | [2] |
| CDK2 | 5 | [2] |
| CDK5 | 4 | [2] |
| JAK2 | 19 | [2] |
| FLT3 | 19 | [2] |
| Cellular Activity | ||
| HCT-116 (colon) | 33 | [2] |
| COLO205 (colon) | 72 | [2] |
| DU145 (prostate) | 140 | [2] |
| MV4-11 (AML) | ~130 | [2] |
| Karpas 1106P | pJAK2: 63, pSTAT3: 53 | [2] |
| Glioma Cell Lines | Nanomolar range | [9] |
Experimental Protocols
Protocol 1: Western Blot for this compound Target Modulation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of CDK9 targets and the expression of downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNA Pol II (Ser2), anti-RNA Pol II, anti-c-MYC, anti-MCL-1, anti-CDK9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for the desired time (e.g., 6-24 hours).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifuge lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: MTT Cell Viability Assay
This protocol provides a method for assessing the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully remove the media and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
MTT Assay Troubleshooting:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of media; Phenol (B47542) red interference. | Use fresh, sterile media; Use phenol red-free media for the assay.[6] |
| Low absorbance readings | Low cell number; Insufficient incubation time. | Optimize cell seeding density; Increase incubation time with MTT. |
| Incomplete formazan dissolution | Insufficient mixing or solvent volume. | Increase shaking time; Ensure adequate solvent volume. |
| "Edge effects" | Evaporation from outer wells. | Do not use the outer wells of the plate for experimental samples; fill them with sterile media or PBS.[6] |
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
Biomarker-Driven Response to Zotiraciclib in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zotiraciclib with alternative therapies for glioma, focusing on predictive biomarkers to stratify patient response. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support informed research and development decisions.
This compound: A Multi-Kinase Inhibitor Targeting Glioma
This compound (formerly TG02) is an orally administered, brain-penetrant multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1] Its primary mechanism of action involves the inhibition of CDK9, which leads to the depletion of short-lived oncoproteins critical for cancer cell survival, most notably MYC and myeloid cell leukemia-1 (MCL-1).[2][3][4] Overexpression of MYC is a known driver in a majority of glioblastomas.[5] this compound is being investigated in clinical trials for high-grade gliomas, including glioblastoma and diffuse intrinsic pontine glioma (DIPG).[5]
Predictive Biomarkers for this compound Response
Emerging clinical and preclinical data point towards specific molecular markers that may predict a patient's response to this compound.
Isocitrate Dehydrogenase (IDH) 1/2 Mutations
A significant predictive biomarker for this compound sensitivity appears to be the presence of mutations in the isocitrate dehydrogenase 1 or 2 (IDH1/2) genes. Preclinical studies have demonstrated that IDH-mutant glioma cells exhibit a heightened vulnerability to this compound.[6] This is further supported by clinical trial data. In the Phase 1b trial NCT02942264, which evaluated this compound in combination with temozolomide (B1682018) for recurrent high-grade gliomas, a profound extension in median progression-free survival (PFS) was observed in patients with IDH1 mutations compared to those with IDH-wildtype tumors.[7] This has led to the initiation of a Phase I/II study (NCT05588141) specifically for patients with recurrent IDH-mutant gliomas.[7]
c-MYC and MCL-1 Expression
Given this compound's mechanism of action, the expression levels of its downstream targets, c-MYC and MCL-1, are rational candidate biomarkers. The EORTC 1608 STEAM trial, a Phase Ib study of this compound in glioblastoma, found that high protein levels of MCL-1 were associated with inferior overall survival.[2][5][8] While this study did not directly correlate c-MYC or MCL-1 expression with this compound response in terms of PFS, the data suggests that these markers are relevant to the disease's biology and warrant further investigation as predictive biomarkers for CDK9 inhibitors.[2][5][8] The study confirmed the expression and moderate cross-correlation of CDK9, c-MYC, and MCL-1 in tumor tissue.[5][8]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available efficacy data for this compound and other therapeutic options for glioma, stratified by biomarker status where possible.
Table 1: Efficacy of this compound in Recurrent High-Grade Glioma
| Clinical Trial | Treatment Arm | Patient Population | Biomarker Status | Efficacy Endpoint | Result |
| NCT02942264 (Phase 1b) | This compound + Dose-Dense Temozolomide | Recurrent High-Grade Astrocytoma | Not specified | 4-Month Progression-Free Survival (PFS4) | 40%[1] |
| NCT02942264 (Phase 1b) | This compound + Temozolomide | Recurrent High-Grade Glioma | IDH1-mutant | Median Progression-Free Survival (mPFS) | Profound extension compared to historical control (specific value not reported)[7] |
| EORTC 1608 STEAM (Group C) | This compound Monotherapy | Recurrent Glioblastoma | IDH-wildtype | 6-Month Progression-Free Survival (PFS-6) | 6.7%[2][5][8] |
Table 2: Efficacy of Alternative Therapies in Glioma
| Therapy | Clinical Trial | Patient Population | Biomarker Status | Efficacy Endpoint | Result |
| Temozolomide | Meta-analysis | Recurrent Glioblastoma | Not specified | 6-Month Progression-Free Survival (PFS-6) | 27.8%[9] |
| Vorasidenib | INDIGO (Phase 3) | Grade 2 Glioma | IDH1/2-mutant | Median Progression-Free Survival (mPFS) | Not Reached (vs. 11.4 months for placebo) |
| Ivosidenib | Real-world data | Grade 2-4 Glioma | IDH1-mutant | Median Progression-Free Survival (mPFS) | 31 months |
Experimental Protocols
Biomarker Detection Methodologies
-
Immunohistochemistry (IHC): A common initial screening method, particularly for the most frequent IDH1 R132H mutation.[10]
-
Protocol: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated. Heat-induced epitope retrieval (HIER) is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[11][12] The slides are then incubated with a mouse monoclonal antibody specific to the IDH1 R132H mutant protein. Detection is achieved using a polymer-based detection system and a chromogen such as DAB. The presence of brown cytoplasmic staining in tumor cells indicates a positive result.
-
-
DNA Sequencing (Sanger and Next-Generation Sequencing): Used to confirm IHC results and to detect less common IDH1 and IDH2 mutations.[10]
-
Protocol: DNA is extracted from FFPE tumor tissue. For Sanger sequencing, PCR is used to amplify the regions of the IDH1 and IDH2 genes containing the hotspot codons (R132 for IDH1 and R172 for IDH2). The PCR products are then sequenced. For Next-Generation Sequencing (NGS), a targeted panel that includes the IDH1 and IDH2 genes is often used, allowing for the simultaneous analysis of multiple genes.[9][13]
-
-
Protocol:
-
Tissue Preparation: 4 µm thick sections from FFPE glioblastoma tissue are mounted on charged slides and baked.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes to deionized water.[14]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a high pH antigen unmasking solution (e.g., Tris-EDTA, pH 9.0) and heating in a microwave or pressure cooker for 20-30 minutes.[15]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block or normal serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for c-MYC or MCL-1 (e.g., rabbit monoclonal) overnight at 4°C.[16]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate to visualize the antigen-antibody complex.[15]
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded alcohols and xylene and coverslipped.
-
Analysis: The percentage of tumor cells with positive nuclear (for c-MYC) or cytoplasmic (for MCL-1) staining and the intensity of the staining are assessed by a pathologist.
-
Visualizing the this compound Pathway and Experimental Workflow
Caption: this compound inhibits CDK9, leading to reduced transcription of key survival proteins.
Caption: Workflow for identifying predictive biomarkers for this compound treatment.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Clinical Trial Tests a Kind of Precision Medicine Treatment for IDH-Mutant Brain Tumors - NCI [cancer.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IDH1/2 Mutations in Patients With Diffuse Gliomas: A Single Centre Retrospective Massively Parallel Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologypro.esmo.org [oncologypro.esmo.org]
- 11. sysy.com [sysy.com]
- 12. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Detect IDH Point Mutations in Gliomas Using Nanopore Sequencing: Test Validation for the Clinical Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomeme.ca [genomeme.ca]
Zotiraciclib's Therapeutic Window: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of Zotiraciclib, a multi-kinase inhibitor, with other therapeutic alternatives for glioma treatment. The data presented is based on publicly available preclinical studies and is intended to provide an objective overview to inform further research and development.
Executive Summary
This compound (TG02) is a potent, orally bioavailable, and central nervous system (CNS) penetrant multi-kinase inhibitor, with primary activity against cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, this compound disrupts transcriptional regulation, leading to the depletion of short-lived oncoproteins such as MYC and the anti-apoptotic protein MCL-1, which are frequently overexpressed in gliomas.[3] Preclinical studies have demonstrated its ability to induce cell death in glioma cells and exhibit synergistic anti-tumor effects when combined with the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[1] This guide summarizes the available preclinical data on this compound's efficacy and toxicity, and compares it with other CDK9 inhibitors, Alvocidib and Atuveciclib.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and its alternatives. It is important to note that the data presented are from separate studies and not from direct head-to-head comparisons in the same experimental models.
Table 1: In Vitro Efficacy - IC50 Values in Glioma Cell Lines
| Compound | Target(s) | Cell Line Type | IC50 (nM) | Reference |
| This compound | CDK9, CDK1/2/5/7, JAK2, FLT3 | Patient-Derived Diffuse Midline Glioma (n=8) | 201 (median) | [3] |
| This compound | CDK9 | (Biochemical Assay) | 3 | [1] |
| Atuveciclib | CDK9/CycT1 | (Biochemical Assay) | 13 | [4][5] |
| Alvocidib | CDK9, CDK1/2/4/6 | Cutaneous T-cell Lymphoma (Hut78) | <100 | [6] |
Table 2: In Vivo Efficacy - Preclinical Glioma Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Orthotopic Glioblastoma Mouse Model | Not specified | Survival benefit and suppression of CDK9 activity in tumor tissues. Synergistic effects with TMZ. | [1] |
| Atuveciclib | Leukemia Xenograft Mouse Model | 6.25 or 12.5 mg/kg daily | Dose-dependent antitumor efficacy. | [5] |
Preclinical Toxicity Profile
Table 3: Preclinical and Early Clinical Toxicity of this compound
| Study Type | Model/Population | Observed Toxicities | Reference |
| Phase 1 Clinical Trial | Recurrent High-Grade Astrocytoma | Dose-limiting toxicities: neutropenia, diarrhea, elevated liver enzymes, fatigue. | [1] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, subsequently downregulating the transcription of genes with short-lived mRNA transcripts, including the oncogene MYC and the anti-apoptotic gene MCL-1.
Caption: this compound inhibits CDK9, preventing transcriptional elongation and reducing oncogene expression.
Experimental Protocols
Cell Viability Assay (MTT Assay) - Representative Protocol
This protocol is a general representation and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Culture glioma cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve desired final concentrations.
-
Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Replace the medium in the wells with 100 µL of the prepared drug dilutions.
-
Incubate for a specified period (e.g., 72 hours).[7]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Orthotopic Glioblastoma Mouse Model - General Workflow
This protocol outlines the key steps for establishing and utilizing an orthotopic glioma mouse model. Specific details may vary based on the cell line and mouse strain used.
Caption: Workflow for establishing and evaluating this compound in an orthotopic glioma mouse model.
Logical Comparison of Therapeutic Alternatives
The selection of a therapeutic agent for glioma depends on a variety of factors, including its efficacy, safety profile, and ability to cross the blood-brain barrier.
Caption: Comparison of this compound with other CDK9 inhibitors for glioma treatment.
Conclusion
This compound demonstrates promising preclinical activity in glioma models, characterized by its potent CDK9 inhibition, ability to cross the blood-brain barrier, and synergistic effects with temozolomide. While direct comparative preclinical data with other CDK9 inhibitors in glioma models is limited, this compound's progression into clinical trials for this indication underscores its potential as a novel therapeutic agent for this challenging disease. Further preclinical studies directly comparing the efficacy and safety of these agents are warranted to better define their relative therapeutic windows.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized creation of glioblastoma patient derived xenografts for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Zotiraciclib in Combination with Temozolomide for Recurrent Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zotiraciclib in combination with temozolomide (B1682018) against alternative treatment regimens for recurrent glioma. The information is based on available preclinical and clinical data, with a focus on quantitative efficacy and safety metrics, detailed experimental protocols, and the underlying molecular mechanisms of action.
Executive Summary
Recurrent high-grade gliomas, including glioblastoma, present a significant therapeutic challenge with limited treatment options. The combination of this compound, a multi-kinase inhibitor, and the alkylating agent temozolomide has emerged as a promising investigational therapy. Preclinical studies have demonstrated synergistic anti-glioma effects, and a Phase I clinical trial (NCT02942264) has established its safety and preliminary efficacy in patients with recurrent high-grade astrocytomas.[1][2] This guide compares this novel combination with established therapeutic alternatives, including lomustine (B1675051), bevacizumab, dose-dense and metronomic temozolomide regimens, and re-irradiation.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies of this compound in combination with temozolomide and alternative treatments for recurrent glioma. It is important to note that the data are derived from different studies with potentially varying patient populations and methodologies, making direct cross-trial comparisons challenging.
Table 1: Efficacy of this compound and Temozolomide in Recurrent High-Grade Astrocytoma (NCT02942264, Phase I) [1]
| Treatment Arm | This compound Dose | Progression-Free Survival at 4 Months (PFS4) |
| Dose-Dense Temozolomide + this compound | 250 mg | 40% |
| Metronomic Temozolomide + this compound | 250 mg | 25% |
Table 2: Efficacy of Alternative Treatments for Recurrent Glioma
| Treatment | Progression-Free Survival at 6 Months (PFS6) | Median Overall Survival (OS) in Months | Key Findings |
| Lomustine | ~20% | 7 - 8.6 | Standard chemotherapy option for recurrent glioblastoma. |
| Bevacizumab | 29% | 7.1 | Anti-angiogenic therapy that can improve PFS but has not shown a significant OS benefit in all studies. |
| Dose-Dense Temozolomide | 29% | Not consistently reported | Aims to overcome temozolomide resistance by depleting MGMT. |
| Metronomic Temozolomide | 23.9% - 57% | 5.4 - 11 | Continuous low-dose administration with anti-angiogenic and immunomodulatory effects. |
| Re-irradiation | ~43% | ~11 | An option for selected patients with localized recurrence. |
Table 3: Common Grade 3/4 Adverse Events
| Treatment | Common Grade 3/4 Adverse Events |
| This compound + Temozolomide | Neutropenia, diarrhea, elevated liver enzymes, fatigue[1] |
| Lomustine | Myelosuppression (thrombocytopenia, leukopenia) |
| Bevacizumab | Hypertension, proteinuria, thromboembolic events, gastrointestinal perforation (rare) |
| Dose-Dense/Metronomic Temozolomide | Lymphopenia, myelosuppression |
| Re-irradiation | Radiation necrosis |
Signaling Pathways and Mechanisms of Action
This compound: A Multi-Kinase Inhibitor Targeting CDK9
This compound is a potent, orally bioavailable, multi-kinase inhibitor with high inhibitory activity against cyclin-dependent kinase 9 (CDK9).[3] Inhibition of CDK9, a key regulator of transcription, leads to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and Survivin, thereby inducing apoptosis in glioma cells.[4] Preclinical studies have also suggested that this compound can cause mitochondrial dysfunction and decrease cellular ATP production.[1]
Temozolomide: An Alkylating Agent Inducing DNA Damage
Temozolomide is an oral alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. The cytotoxic lesion O6-methylguanine (O6-MeG), if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA mismatches during replication. The mismatch repair (MMR) system's futile attempts to repair these mismatches result in DNA double-strand breaks and ultimately, apoptosis.[5][6][7]
Experimental Protocols
This compound in Combination with Temozolomide (NCT02942264)
This Phase I, two-stage clinical trial was designed to determine the maximum tolerated dose (MTD) and preliminary efficacy of this compound combined with two different temozolomide schedules in patients with recurrent high-grade astrocytomas.[1][8]
-
Patient Population: Adults with recurrent anaplastic astrocytoma or glioblastoma/gliosarcoma that has progressed after standard treatment.
-
Study Design:
-
Stage 1 (Dose Escalation): A Bayesian Optimal Interval (BOIN) design was used to determine the MTD of this compound in two arms:
-
Arm 1: this compound + Dose-Dense Temozolomide (ddTMZ)
-
Arm 2: this compound + Metronomic Temozolomide (mnTMZ)
-
-
Stage 2 (Cohort Expansion): Patients were randomized to one of the two arms at the MTD to further evaluate safety and efficacy.[1]
-
-
Dosing:
-
Primary Endpoints: Dose-limiting toxicities (DLTs) and MTD.[1]
-
Secondary Endpoints: Progression-free survival rate at 4 months (PFS4), overall survival, and patient-reported outcomes.[1]
Alternative Treatment Protocols
-
Lomustine: Typically administered orally at a starting dose of 110 mg/m² once every 6 weeks.[11][12] Dose adjustments may be necessary based on hematological toxicity.
-
Bevacizumab: Administered as an intravenous infusion, typically at a dose of 10 mg/kg every 2 weeks.[13][14]
-
Dose-Dense Temozolomide: Various regimens exist, a common one being 100-150 mg/m²/day for 7 days on and 7 days off.[9]
-
Metronomic Temozolomide: Continuous daily oral administration of a low dose, typically 50 mg/m².[10]
-
Re-irradiation: Highly conformal radiation therapy delivered to the site of recurrence. Dosing and fractionation schedules vary, with common regimens including 35 Gy in 10 fractions or 25-36 Gy in 5-6 fractions.[15]
Conclusion
The combination of this compound and temozolomide represents a rationally designed therapeutic strategy for recurrent glioma, targeting both transcriptional dependencies and DNA integrity. The Phase I clinical trial has demonstrated a manageable safety profile and encouraging preliminary efficacy, particularly with the dose-dense temozolomide schedule.[1] While direct comparisons are limited, the PFS4 of 40% in the dose-dense arm appears favorable when considered alongside the historical data for other available therapies.
Further investigation in larger, randomized trials is necessary to definitively establish the clinical benefit of this combination relative to the standard of care. Key areas for future research include the identification of predictive biomarkers to select patients most likely to respond and the optimization of the combination regimen. The distinct mechanisms of action of this compound and temozolomide provide a strong rationale for their combined use, offering a potentially valuable new treatment option for patients with recurrent glioma.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charting a path toward overcoming glioblastoma resistance to chemotherapy [ibs.re.kr]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Dose dense 1 week on/1 week off temozolomide in recurrent glioma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dense Temozolomide: Is It Still Promising? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 12. eviq.org.au [eviq.org.au]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 15. Re-irradiation for recurrent glioblastoma multiforme - Barney - Chinese Clinical Oncology [cco.amegroups.org]
Zotiraciclib vs. Standard of Care in High-Grade Gliomas: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Zotiraciclib (TG02), an orally administered multi-kinase inhibitor, is under investigation for the treatment of high-grade gliomas, including glioblastoma (GBM) and anaplastic astrocytoma. This guide provides a comparative analysis of this compound's clinical trial data against the current standard of care for these aggressive brain tumors.
Overview of this compound and Standard of Care
This compound's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. By inhibiting CDK9, this compound leads to the depletion of short-lived survival proteins, notably MYC and MCL-1, which are frequently overexpressed in glioblastoma.[1][2][3] The drug readily crosses the blood-brain barrier, a critical feature for treating central nervous system malignancies.[4] this compound has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas.[4][5]
The standard of care for newly diagnosed high-grade gliomas typically involves maximal safe surgical resection followed by radiation therapy with concurrent and adjuvant temozolomide (B1682018) (TMZ), an oral alkylating agent.[6] For recurrent disease, treatment options are more varied and may include nitrosoureas, bevacizumab, or different TMZ dosing schedules.[6]
Clinical Trial Data: this compound in Combination Therapy
The most comprehensive data for this compound in recurrent high-grade astrocytomas comes from the Phase 1b clinical trial NCT02942264. This study evaluated the safety and efficacy of this compound in combination with two different schedules of TMZ. While this trial did not include a direct comparator arm of TMZ alone, it provides valuable insights into the activity of the combination therapy. The comparison to historical controls for TMZ monotherapy is often used to contextualize these findings.
Table 1: Comparison of this compound Combination Therapy from NCT02942264 with Historical Standard of Care
| Metric | This compound + Dose-Dense TMZ (Arm 1) | This compound + Metronomic TMZ (Arm 2) | Historical Control (TMZ alone) |
| Progression-Free Survival at 4 months (PFS4) | 40%[7][8] | 25%[7][8] | ~21% |
| Maximum Tolerated Dose (MTD) of this compound | 250 mg[7][8] | 250 mg[7][8] | Not Applicable |
| Patient Population | Recurrent high-grade astrocytoma | Recurrent high-grade astrocytoma | Recurrent glioblastoma |
Note: Historical control data for TMZ alone in recurrent glioblastoma can vary across studies. The ~21% PFS4 is a representative figure from the literature for comparative purposes.
In a separate study, the EORTC 1608 trial (NCT03224104), this compound was evaluated as a single agent in patients with recurrent glioblastoma. The progression-free survival at 6 months (PFS-6) in this cohort was 6.7%.[1][2]
Experimental Protocols
NCT02942264: this compound in Combination with Temozolomide
Study Design: This was a two-stage, two-arm Phase 1b trial. The first stage was a dose-escalation phase to determine the MTD of this compound in combination with either dose-dense or metronomic TMZ. The second stage was a cohort expansion at the MTD to further evaluate safety and preliminary efficacy.[7][9]
Patient Population: Adults with recurrent anaplastic astrocytoma (WHO grade III) or glioblastoma (WHO grade IV) who had experienced disease progression after standard treatment.[10] Key inclusion criteria included a Karnofsky Performance Status (KPS) of ≥ 60 and adequate organ function.[5][11]
Treatment Regimens: [7]
-
Arm 1 (Dose-Dense TMZ): this compound administered orally, with TMZ given at a dose of 125 mg/m² for 7 days on and 7 days off in a 28-day cycle.
-
Arm 2 (Metronomic TMZ): this compound administered orally, with TMZ given daily at a dose of 50 mg/m².
-
This compound Dosing: In both arms, this compound was administered on days -3, 1, 12, 15, and 26 of the first cycle, and on days 1, 12, 15, and 26 of subsequent 28-day cycles.[5]
Endpoints: The primary endpoint was the determination of the MTD and dose-limiting toxicities (DLTs).[11] Secondary endpoints included progression-free survival at 4 months (PFS4).[7]
Assessments: Tumor response was assessed by MRI scans every 4 weeks. Safety was monitored through physical exams, and blood and urine tests every 2-4 weeks.
Visualizing the Mechanism and Workflow
This compound's Signaling Pathway
Caption: this compound inhibits CDK9, preventing transcription of key survival proteins.
NCT02942264 Experimental Workflow
Caption: Workflow of the NCT02942264 clinical trial.
Summary and Future Directions
The available data from the NCT02942264 trial suggests that this compound in combination with dose-dense temozolomide shows promising activity in patients with recurrent high-grade astrocytomas, with a PFS4 of 40% compared to historical controls.[7][8] The combination was found to be safe, with a manageable toxicity profile.[7] The planned Phase 2 part of this study, which was designed to include a TMZ alone arm, will be crucial for a direct comparison and a more definitive assessment of this compound's contribution.[9][10] Further investigation in larger, randomized controlled trials is necessary to establish the clinical benefit of this compound in this patient population.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
MCL-1 as a Predictive Biomarker for Zotiraciclib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Myeloid Cell Leukemia 1 (MCL-1) as a predictive biomarker for sensitivity to Zotiraciclib (formerly TG02). It compares this compound's mechanism of action with alternative MCL-1 targeting strategies and presents supporting experimental data and protocols.
Introduction: The Rationale for Targeting MCL-1
MCL-1 is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] This makes MCL-1 a compelling therapeutic target. This compound, a multi-cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising agent that indirectly targets MCL-1, suggesting that tumor dependency on this protein could predict therapeutic response.[3][4]
This compound's Mechanism of Action: Indirect MCL-1 Depletion
This compound is a potent, orally administered inhibitor of multiple kinases, with particularly high potency against CDK9.[5][6] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to stimulate the transcription of genes with short-lived mRNA transcripts.[5] Many of these genes encode key survival proteins, including MCL-1 and MYC.[4][7]
By inhibiting CDK9, this compound effectively shuts down the transcription of the MCL1 gene.[5][8] Given that the MCL-1 protein has a very short half-life, this transcriptional blockade leads to its rapid depletion within the cell, thereby lowering the threshold for apoptosis and inducing cell death in cancer cells dependent on MCL-1 for survival.[5]
This compound's mechanism of indirect MCL-1 depletion.
Evidence for MCL-1 as a Biomarker
The therapeutic strategy of this compound is predicated on the concept of "MCL-1 addiction." Tumors that are highly dependent on MCL-1 for survival are hypothesized to be more sensitive to its depletion.
Clinical studies in glioblastoma have explored the link between MCL-1 expression and patient outcomes. In the EORTC 1608 trial, expression of CDK9, c-MYC, and MCL-1 was determined by immunohistochemistry.[3] The results showed that high protein levels of MCL-1 were associated with inferior survival, highlighting its role as a negative prognostic factor.[3][9] While the trial did not definitively validate MCL-1 as a predictive biomarker for this compound sensitivity, it confirmed target expression and its correlation with survival, warranting further investigation.[10] Preclinical data have more directly shown that this compound treatment depletes MCL-1 and other anti-apoptotic proteins in various cancer cell lines.[5][8]
Comparison with Alternative MCL-1 Targeting Strategies
This compound's indirect approach to MCL-1 depletion contrasts with direct MCL-1 inhibitors. This distinction has significant implications for efficacy, resistance mechanisms, and toxicity profiles.
| Feature | This compound (Indirect CDK9 Inhibitor) | Direct MCL-1 Inhibitors (e.g., AZD5991, AMG-176) |
| Mechanism | Inhibits CDK9, leading to transcriptional downregulation of MCL1.[4][5] | BH3 mimetics that bind directly to the MCL-1 protein, preventing it from sequestering pro-apoptotic proteins.[11] |
| Specificity | Multi-kinase inhibitor; also affects other CDK9 targets like MYC.[5][12] | Highly specific for the MCL-1 protein.[11] |
| Potential Advantages | May overcome resistance mechanisms that are independent of the MCL-1 binding pocket. Simultaneous downregulation of other survival proteins (e.g., MYC) could lead to synergistic anti-tumor effects.[8] | Potentially more rapid and complete inhibition of MCL-1 function. May be effective in tumors where MCL-1 protein is stabilized and less dependent on continuous transcription. |
| Potential Disadvantages | Off-target effects due to multi-kinase inhibition can lead to toxicities like neutropenia, hepatotoxicity, and gastrointestinal disorders.[4][9] | On-target toxicities, particularly in tissues reliant on MCL-1 for normal function (e.g., cardiomyocytes, platelets). Resistance can emerge through mutations in the MCL-1 binding groove. |
| Clinical Status | Phase I/II trials ongoing for gliomas and other malignancies.[6][13] | Various agents are in clinical trials for both hematologic malignancies and solid tumors.[1][2] |
Quantitative Data from Clinical Studies
Clinical trials of this compound, primarily in high-grade gliomas, have provided data on its safety and preliminary efficacy. While these studies were not designed to prospectively validate MCL-1 as a biomarker, they offer context for the drug's activity.
| Trial Identifier | Patient Population | Key Finding Related to Biomarker/Efficacy |
| EORTC 1608 (STEAM) | Newly diagnosed or recurrent glioblastoma.[3] | High baseline MCL-1 protein levels were associated with inferior survival. As a single agent in the recurrent setting, this compound showed low clinical activity (PFS-6 of 6.7%).[3][9] |
| NCT02942264 | Recurrent anaplastic astrocytoma and glioblastoma.[6] | Combination of this compound with temozolomide (B1682018) (TMZ) showed early improvement in progression-free survival (PFS).[14] A profound PFS benefit was noted in patients with IDH1-mutant tumors.[14][15] |
These findings suggest that while this compound monotherapy may have limited efficacy, its potential could be greater in combination therapies or in specific molecularly defined subgroups, such as IDH-mutant gliomas.[13] The correlation between high MCL-1 and poor outcomes underscores the rationale for targeting it, though the predictive value for this compound sensitivity requires dedicated investigation.[9]
Experimental Protocols
Verifying MCL-1 as a biomarker requires robust and reproducible experimental methodologies. Below are key protocols used to assess MCL-1 status and drug sensitivity.
Workflow for biomarker validation.
1. Immunohistochemistry (IHC) for MCL-1 Expression
-
Objective: To determine the in-situ expression level and localization of MCL-1 protein in tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody against MCL-1 (e.g., rabbit monoclonal) overnight at 4°C.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate an expression score (e.g., H-score).
-
2. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound required to inhibit the growth of tumor cells by 50%.
-
Methodology:
-
Cell Plating: Tumor-derived cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: A reagent such as CellTiter-Glo® (Promega) or MTS is added to the wells. Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
MCL-1 is a scientifically sound and clinically relevant biomarker for tumors that rely on its anti-apoptotic function. This compound leverages this dependency by indirectly depleting MCL-1 through CDK9 inhibition.[5][9] Clinical data from glioma trials confirm that MCL-1 is a negative prognostic indicator and that this compound has activity in combination with other agents, particularly in IDH-mutant subtypes.[10][14]
However, the single-agent activity of this compound in recurrent glioblastoma appears low.[3] The key challenge is to prospectively identify the patient populations most likely to benefit. While high MCL-1 expression is a logical starting point, further research is needed to refine this biomarker strategy. This may involve creating a composite biomarker signature that includes MCL-1 dependency alongside other factors, such as the expression of other short-lived survival proteins or the status of mutations like IDH1/2.[13] Compared to direct MCL-1 inhibitors, this compound offers a distinct therapeutic approach by simultaneously targeting other survival pathways, which may be advantageous in overcoming certain forms of resistance.[8] Future clinical trials should incorporate mandatory biomarker analysis to definitively establish the predictive value of MCL-1 for this compound sensitivity.
References
- 1. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
Validating the Role of MYC Overexpression in Zotiraciclib Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zotiraciclib's performance in cancers characterized by MYC overexpression, placing its efficacy in context with alternative therapeutic strategies. Experimental data from clinical trials are summarized, and detailed protocols for key validation experiments are provided to support further research in this critical area of oncology.
Introduction
The Challenge of MYC-Driven Cancers
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cell proliferation, growth, and metabolism. Their deregulation is a hallmark of a vast number of human cancers, often associated with aggressive disease and poor prognosis.[1] Despite its clear role as a driver of malignancy, MYC has remained an elusive therapeutic target due to its nuclear localization and lack of a defined binding pocket for small molecules.[2] This has spurred the development of indirect strategies to mitigate its oncogenic activity.
This compound: A CDK9 Inhibitor Targeting MYC
This compound (formerly TG02) is a multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to stimulate the transcription of short-lived proteins, including MYC and the anti-apoptotic protein MCL-1.[4][5] By inhibiting CDK9, this compound aims to deplete the levels of these key survival proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells dependent on them.[4] this compound has been investigated primarily in glioblastoma, a brain cancer where MYC is frequently overexpressed.[2][6]
Scope of the Comparison Guide
This guide will objectively review the clinical efficacy of this compound in MYC-overexpressing glioblastoma, presenting quantitative data from key clinical trials. It will then compare this compound with alternative approaches to targeting MYC, including direct MYC inhibitors and BET bromodomain inhibitors. Detailed experimental protocols are provided to enable researchers to independently validate these findings and explore new therapeutic combinations.
Mechanism of Action: this compound and the MYC Pathway
This compound's primary mechanism of action involves the inhibition of CDK9, a key regulator of transcriptional elongation. This inhibition leads to a downstream reduction in the expression of critical survival proteins, including MYC and MCL-1, ultimately promoting apoptosis in cancer cells.
Comparative Efficacy of this compound in MYC-Overexpressing Cancers
Clinical trials have evaluated this compound both as a single agent and in combination with standard-of-care chemotherapy in patients with recurrent high-grade gliomas, including glioblastoma.
Table 1: Summary of this compound Clinical Trial Data in Glioblastoma
| Clinical Trial | Treatment Arm | Patient Population | Key Efficacy Endpoint | Result | Reference(s) |
| Phase 1b (NCT02942264) | This compound + Dose-Dense Temozolomide (B1682018) | Recurrent High-Grade Astrocytoma | Progression-Free Survival at 4 months (PFS4) | 40% | [7] |
| This compound + Metronomic Temozolomide | Recurrent High-Grade Astrocytoma | Progression-Free Survival at 4 months (PFS4) | 25% | [7] | |
| EORTC 1608 STEAM (Phase 1b) | This compound Monotherapy | Recurrent Glioblastoma or Anaplastic Astrocytoma | Progression-Free Survival at 6 months (PFS-6) | 6.7% | [5][8][9] |
| This compound + Radiotherapy | Newly Diagnosed Elderly Glioblastoma | Maximum Tolerated Dose (MTD) | 150 mg twice weekly | [5][8][9] | |
| This compound + Temozolomide | Newly Diagnosed Elderly Glioblastoma | Maximum Tolerated Dose (MTD) | 150 mg twice weekly | [5][8][9] |
These results suggest that this compound in combination with temozolomide shows meaningful clinical activity in recurrent high-grade gliomas.[10][11] However, as a single agent in the recurrent setting, its efficacy appears limited.[5][8]
Table 2: Comparison of this compound with Alternative MYC-Targeting Strategies
| Therapeutic Strategy | Example Agent(s) | Mechanism of Action | Key Clinical Trial Results | Common Toxicities | Reference(s) |
| CDK9 Inhibition | This compound | Indirectly inhibits MYC transcription by inhibiting CDK9. | PFS-6 of 6.7% as monotherapy in recurrent glioblastoma. MTD of 250mg with temozolomide. | Neutropenia, diarrhea, elevated liver enzymes, fatigue. | [5][7] |
| Direct MYC Inhibition | OMO-103 | A mini-protein that binds to MYC, preventing its dimerization with MAX and subsequent DNA binding. | Phase 1: 8 of 12 evaluable patients had stable disease. One patient with pancreatic cancer had an 8% tumor shrinkage and an 83% reduction in circulating tumor DNA. | Mostly manageable infusion-related reactions. | [2][12][13] |
| BET Bromodomain Inhibition | OTX015 (Birabresib) | Competitively binds to the bromodomains of BET proteins, displacing them from chromatin and downregulating MYC transcription. | Phase 1/2 in hematological malignancies showed modest efficacy. | Thrombocytopenia, gastrointestinal adverse events. | [14][15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for MYC and MCL-1 Expression
This protocol is used to determine the effect of a compound on the protein levels of MYC and MCL-1.
Materials:
-
Cancer cell line of interest
-
This compound or other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[17][18]
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioblastoma cell line (e.g., U-87 MG) or patient-derived xenograft (PDX) cells
-
Matrigel (optional)
-
Stereotactic injection apparatus
-
Anesthesia
-
This compound or other test compounds formulated for in vivo administration
-
Calipers for tumor measurement (for subcutaneous models) or bioluminescence imaging system (for orthotopic models with luciferase-expressing cells)
Procedure:
-
Prepare a single-cell suspension of glioblastoma cells in PBS, with or without Matrigel.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject the tumor cells (e.g., 1 x 10^5 cells in 5 µL) into the desired brain region (e.g., striatum).[3][6]
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
Monitor tumor growth over time using bioluminescence imaging or by monitoring for clinical signs.
-
At the end of the study, euthanize the mice and collect the brains for histological analysis.
Experimental Workflows
Diagram: In Vitro Drug Efficacy Testing Workflow
This workflow outlines the key steps for evaluating the efficacy of a compound against cancer cell lines in vitro.
Diagram: In Vivo Preclinical Efficacy Workflow
This workflow illustrates the process of assessing the therapeutic potential of a compound in an animal model of cancer.
Conclusion and Future Perspectives
This compound has demonstrated a clear mechanism of action targeting the CDK9-MYC axis and has shown promising, albeit modest, efficacy in combination with temozolomide for recurrent high-grade gliomas. The limited single-agent activity highlights the complexity of MYC-driven cancers and the need for rational combination therapies.
Alternative strategies, such as direct MYC inhibitors and BET bromodomain inhibitors, are in earlier stages of clinical development but have shown encouraging preliminary results. The development of these novel agents provides an opportunity to explore different approaches to drugging this challenging oncoprotein.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound and other MYC-targeting agents.
-
Exploring rational combinations of this compound with other targeted therapies or immunotherapies.
-
Further clinical investigation of direct MYC inhibitors and next-generation BET bromodomain inhibitors to define their safety and efficacy profiles.
The provided experimental protocols and workflows offer a robust framework for researchers to contribute to these efforts and ultimately improve outcomes for patients with MYC-driven cancers.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 10. onclive.com [onclive.com]
- 11. Adastra Pharmaceuticals Announces Positive Top-Line Data from Phase 1b Clinical Trial of this compound in the Treatment of Recurrent High-grade Gliomas - BioSpace [biospace.com]
- 12. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 13. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 14. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
Zotiraciclib Safety Profile: A Comparative Analysis with Approved CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational CDK9 inhibitor, Zotiraciclib, with the established CDK4/6 inhibitors Abemaciclib (B560072), Palbociclib, and Ribociclib. The information is compiled from clinical trial data to support research and development efforts in oncology.
Executive Summary
This compound, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), is currently under investigation for the treatment of high-grade gliomas.[1][2] Its mechanism of action, which involves the depletion of short-lived survival proteins like MYC, sets it apart from the approved CDK4/6 inhibitors that primarily target cell cycle progression.[3] This difference in target specificity is reflected in their respective safety profiles. While this compound's adverse event profile is characterized by neutropenia, gastrointestinal issues, and hepatotoxicity, the CDK4/6 inhibitors as a class are most commonly associated with neutropenia, with varying degrees of gastrointestinal and other toxicities.[4][5][6] This guide presents a detailed comparison of these safety profiles based on available clinical trial data.
Comparative Safety Profile
The following table summarizes the most frequently reported treatment-emergent adverse events (TEAEs) for this compound and the comparator CDK4/6 inhibitors, based on data from their respective clinical trials. It is important to note that the patient populations and trial designs for this compound (glioblastoma) differ from those of the CDK4/6 inhibitors (breast cancer), which may influence the observed safety profiles.
| Adverse Event | This compound (EORTC 1608) | Abemaciclib (MONARCH 3) | Palbociclib (PALOMA-2) | Ribociclib (MONALEESA-2) |
| Hematologic | ||||
| Neutropenia | Main Toxicity | 41.3% (Any Grade) | 80% (Any Grade) | 74.3% (Any Grade) |
| 21.1% (Grade 3/4) | 66% (Grade ≥3) | 55% (Grade 3/4) | ||
| Leukopenia | - | - | - | 21% (Grade 3/4) |
| Anemia | - | - | - | - |
| Gastrointestinal | ||||
| Diarrhea | Main Toxicity | 81.3% (Any Grade) | 35.0% (Any Grade) | - |
| 9.5% (Grade 3/4) | - | |||
| Nausea | - | - | - | 51.5% (Any Grade) |
| Vomiting | - | - | - | - |
| Hepatic | ||||
| Hepatotoxicity | Main Toxicity | - | - | - |
| Constitutional | ||||
| Fatigue | - | 40.1% (Any Grade) | 36.5% (Any Grade) | - |
| Neurologic | ||||
| Seizure | Grade 3 DLT (1 patient) | - | - | - |
Data for this compound is qualitative ("Main Toxicity") as specific percentages were not available in the initial public reports of the EORTC 1608 trial.[4][5][6] Data for Abemaciclib, Palbociclib, and Ribociclib are from their respective pivotal trials in breast cancer.[7][8][9]
Key Experimental Methodologies
This compound Clinical Trials
EORTC 1608 (STEAM) Trial: A Phase Ib, open-label, non-randomized, multicenter trial designed to determine the maximum tolerated dose (MTD) of this compound in elderly patients with newly diagnosed glioblastoma and to explore its single-agent activity in recurrent glioblastoma.[4][5][6]
-
Patient Population: Elderly patients (>65 years) with newly diagnosed IDH1R132H-non-mutant glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma.[6]
-
Treatment Arms:
-
Group A: this compound in combination with hypofractionated radiotherapy.
-
Group B: this compound in combination with temozolomide (B1682018).
-
Group C: this compound as a single agent in the recurrent setting.[6]
-
-
Safety Assessment: Safety and tolerability were primary objectives. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
NCT02942264 Trial: A Phase I/II study to evaluate the safety and efficacy of this compound in combination with temozolomide for recurrent high-grade gliomas.[10]
-
Study Design: A dose-escalation Phase I part to determine the MTD of this compound with two different temozolomide schedules (dose-dense and metronomic), followed by a randomized Phase II part.[10]
-
Safety Monitoring: Included regular physical exams, blood tests, and heart function tests. A diary was used to track drug administration and symptoms.[11]
Comparator CDK4/6 Inhibitor Trials
The safety data for the comparator drugs are derived from their large, randomized, double-blind, placebo-controlled Phase III trials in hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer.
-
Palbociclib (PALOMA-2, NCT01740427): Evaluated Palbociclib in combination with letrozole (B1683767) as first-line treatment.[12][13][14]
-
Ribociclib (MONALEESA-2, NCT01958021 & MONALEESA-7, NCT02278120): Assessed Ribociclib with letrozole in postmenopausal women and with endocrine therapy in pre/perimenopausal women, respectively.[1][9][15][16]
-
Abemaciclib (MONARCH 3, NCT02246621): Investigated Abemaciclib plus a nonsteroidal aromatase inhibitor as initial therapy.[2][7][17]
In these trials, safety assessments were rigorously conducted, including the monitoring of hematologic parameters, liver function, and electrocardiograms (for Ribociclib), with adverse events graded using CTCAE.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action of CDK inhibitors and a typical workflow for a Phase I dose-escalation clinical trial.
Caption: Mechanism of action of CDK4/6 inhibitors versus this compound (CDK9 inhibitor).
References
- 1. Ribociclib plus letrozole versus letrozole alone in patients with de novo HR+, HER2− advanced breast cancer in the randomized MONALEESA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MONARCH 3: Adding Abemaciclib to an Aromatase Inhibitor Improves Outcomes in Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 3. Safety and efficacy of abemaciclib plus endocrine therapy in older patients with hormone receptor-positive/human epidermal growth factor receptor 2-negative advanced breast cancer: an age-specific subgroup analysis of MONARCH 2 and 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTNI-34. This compound (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. MONARCH 3: Abemaciclib As Initial Therapy for Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
Reproducibility of Zotiraciclib Preclinical Findings: A Comparative Guide for Researchers
An in-depth analysis of the preclinical data for the CDK9 inhibitor Zotiraciclib reveals a consistent narrative of its anti-glioma activity, primarily centered on its mechanism of action and synergistic effects with temozolomide (B1682018). However, a direct assessment of the reproducibility of these findings is hampered by a lack of publicly available, detailed experimental protocols from the foundational preclinical studies. This guide provides a comprehensive comparison of the reported preclinical performance of this compound with alternative CDK9 inhibitors, Alvocidib and Atuveciclib, and presents the available experimental data to aid researchers in evaluating these compounds.
This compound (formerly TG02) is a multi-kinase inhibitor that has garnered significant interest for its potential in treating high-grade gliomas. Preclinical investigations have consistently pointed to its primary mechanism of action as the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to the disruption of transcriptional processes and a subsequent reduction in the levels of short-lived, key survival proteins, such as MYC and MCL-1, which are often overexpressed in cancer cells.[1][2]
Key Preclinical Findings for this compound in Glioma
In Vitro Efficacy
Preclinical studies have demonstrated this compound's ability to reduce the viability of various glioma cell lines. Notably, in a study on pediatric diffuse midline glioma (DMG) cells, this compound showed a median IC50 of 201 nM across eight different patient-derived cell lines, with a range of 11 to 1258 nM after 72 hours of treatment.[2] This anti-proliferative effect is attributed to the inhibition of CDK9, which was confirmed by the observed loss of RNA polymerase II phosphorylation.[2]
In Vivo Efficacy and Brain Penetrance
A significant hurdle in glioma treatment is the blood-brain barrier. Preclinical data from orthotopic glioblastoma mouse models suggest that this compound can penetrate the blood-brain barrier and suppress CDK9 activity within tumor tissues.[1] This has been linked to a survival benefit in these animal models.[1]
Synergy with Temozolomide
A recurring theme in the preclinical evaluation of this compound is its synergistic anti-glioma effect when used in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[1] This synergy has been observed in both TMZ-sensitive and TMZ-resistant glioblastoma models, suggesting a potential strategy to overcome resistance.[1]
Differential Response in IDH-mutant Glioma
There is emerging preclinical evidence suggesting a selective vulnerability of IDH-mutant gliomas to this compound, both as a single agent and in combination with TMZ.[3] This has prompted clinical investigations into this compound for this specific patient population.[3]
Comparison with Alternative CDK9 Inhibitors
To provide a comprehensive overview, this guide compares the preclinical findings of this compound with two other prominent CDK9 inhibitors, Alvocidib (also known as Flavopiridol) and Atuveciclib (formerly BAY 1143572).
| Feature | This compound (TG02) | Alvocidib (Flavopiridol) | Atuveciclib (BAY 1143572) |
| Primary Target | CDK9 (also inhibits other CDKs, JAK2, FLT3)[4][5] | Pan-CDK inhibitor (inhibits CDK1, 2, 4, 6, 7, 9)[6] | Highly selective for CDK9[7][8][9] |
| Reported IC50 (CDK9) | 3 nM[1] | Not consistently reported specifically for CDK9 in glioma preclinical studies. | 13 nM[4][8] |
| In Vitro Glioma Efficacy | Median IC50 of 201 nM in pediatric DMG cell lines.[2] | IC50 values in the nanomolar range in various glioblastoma cell lines (e.g., U87MG, U118MG, T98G).[10] | Antiproliferative activity demonstrated in various cancer cell lines, but specific glioma IC50 data is limited.[7][8] |
| In Vivo Glioma Efficacy | Demonstrated survival benefit in orthotopic glioblastoma mouse models.[1] | Shown to enhance the cytotoxicity of temozolomide in glioblastoma xenografted mice.[6] | Efficacy demonstrated in xenograft models of other cancers, but specific in vivo glioma data is not readily available.[7] |
| Blood-Brain Barrier Penetration | Suggested by suppression of CDK9 activity in intracranial tumors.[1] | Not explicitly detailed in the context of glioma preclinical studies. | Orally active with demonstrated in vivo efficacy in other cancer models.[8] |
| Combination Synergy | Synergistic effects with temozolomide in TMZ-sensitive and -resistant glioma models.[1] | Enhances cytotoxicity of temozolomide in glioblastoma cell lines and xenografts.[6] | Preclinical combination data in glioma models is not extensively reported. |
Methodologies of Key Preclinical Experiments
While detailed, step-by-step protocols from the original this compound preclinical studies are not fully public, this section outlines the general methodologies for the key experiments based on available information and standard laboratory practices.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug in glioma cell lines.
-
General Protocol:
-
Cell Culture: Glioma cell lines (e.g., patient-derived DMG cells, U87MG, T98G) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or comparator drugs for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated using non-linear regression analysis.
-
Western Blot for Target Engagement
-
Objective: To assess the inhibition of CDK9 activity by measuring the phosphorylation of its downstream target, RNA polymerase II (RNA Pol II).
-
General Protocol:
-
Cell Lysis: Glioma cells are treated with the drug for a specific time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated RNA Pol II (Ser2), total RNA Pol II, and downstream targets like MCL-1 and MYC. A loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy and brain penetrance of the drug.
-
General Protocol:
-
Cell Implantation: Human glioma cells are stereotactically injected into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence or MRI.
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. A vehicle control group is included.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth inhibition can also be measured by imaging.
-
Pharmacodynamic Analysis: At the end of the study, brain tissue can be collected to assess the levels of drug and the phosphorylation status of RNA Pol II to confirm target engagement in the tumor.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, a typical in vitro experimental workflow, and the logical relationship of preclinical findings to clinical trials.
This compound's mechanism of action.
A typical in vitro cell viability workflow.
Progression from preclinical to clinical studies.
Conclusion and Future Directions
For researchers and drug development professionals, the available data provides a strong rationale for the continued investigation of this compound and other CDK9 inhibitors. Future preclinical studies should prioritize detailed reporting of experimental protocols to enhance transparency and facilitate reproducibility. Furthermore, head-to-head preclinical comparisons of different CDK9 inhibitors using standardized assays and glioma models would be invaluable for determining the most promising candidates for clinical development. As clinical trial data for this compound continues to emerge, it will be crucial to correlate these outcomes with the initial preclinical findings to validate the predictive power of the preclinical models and inform the design of future studies.
References
- 1. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol's antiproliferative effects in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotiraciclib's Tale of Two Gliomas: A Comparative Analysis of Efficacy in IDH-Mutant vs. IDH-Wildtype Subtypes
For Immediate Release
A significant body of preclinical and clinical research highlights the differential efficacy of the multi-kinase inhibitor Zotiraciclib in isocitrate dehydrogenase (IDH)-mutant versus IDH-wildtype gliomas. Emerging data strongly suggest that IDH-mutant gliomas exhibit a heightened vulnerability to this compound, a finding that is paving the way for more targeted therapeutic strategies for patients with these aggressive brain tumors. This guide provides a comprehensive comparison of this compound's performance in these two distinct glioma subtypes, supported by experimental data and detailed methodologies.
This compound, an oral, brain-penetrant molecule, primarily targets cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the suppression of transcription of key survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in glioblastoma.[3][4][5][6][7] Furthermore, this compound disrupts mitochondrial function and cellular energy production, creating a synthetic-lethal vulnerability, particularly in IDH-mutant cancer cells.[1][2][8][9]
Quantitative Efficacy Data
The superior efficacy of this compound in IDH-mutant gliomas has been demonstrated through both in vitro and in vivo studies, as well as preliminary clinical trial results.
Table 1: In Vitro Efficacy of this compound in Glioma Stem-Like Cells (GSCs)
| Cell Line | IDH Status | IC50 (nM) |
| TS603 | Mutant | 7.06[9][10] |
| BT142 | Mutant | 9.00[9][10] |
| GSC923 | Wildtype | 31.95[9][10] |
| GSC827 | Wildtype | 23.53[9][10] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Orthotopic Mouse Models
| Glioma Model | IDH Status | Treatment | Median Survival | P-value |
| NPA/NPAI | Mutant | Vehicle | 30 days[10] | 0.01[10] |
| This compound | 33 days[10] | |||
| NPA/NPAI | Wildtype | Vehicle | 18 days[10] | 0.07[10] |
| This compound | 20 days[10] |
Table 3: Clinical Efficacy of this compound in Recurrent High-Grade Astrocytomas (Phase I Study)
| Patient Subgroup | Progression-Free Survival (PFS) | P-value | Hazard Ratio (HR) | 95% CI |
| IDH-Mutant | 171 days[8] | 0.015[8] | 2.3[8] | 1.02–5.25[8] |
| IDH-Wildtype | 74 days[8] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Primary patient-derived glioma stem-like cells (GSCs) with and without IDH mutations were utilized. These cells were cultivated in a 3D environment. To determine the half-maximal inhibition concentration (IC50), the GSCs were treated with varying concentrations of this compound. Cell viability was assessed after a predetermined incubation period using a standard cell viability reagent (e.g., CellTiter-Glo®). The resulting data were normalized to untreated controls, and the IC50 values were calculated using non-linear regression analysis.[10]
Orthotopic Mouse Models of Glioma
To evaluate the in vivo efficacy of this compound, an orthotopic mouse model was established. This involved the intracranial injection of glioma cells into the brains of immunocompromised mice. A patient-derived xenograft murine glioma model was also used.[10] Once tumors were established, mice were randomized into treatment and vehicle control groups. This compound was administered orally at a specified dose and schedule. Tumor growth was monitored using non-invasive imaging techniques (e.g., bioluminescence imaging), and survival was the primary endpoint.[10]
Phase I Clinical Trial (NCT02942264)
This clinical trial investigated this compound in combination with temozolomide (B1682018) (TMZ) in patients with recurrent high-grade astrocytomas. The study followed a two-stage, two-arm randomized design. Patients received orally administered this compound in combination with either a dose-dense or metronomic TMZ schedule. The maximum tolerated dose (MTD) of this compound was determined, and the primary endpoint for efficacy was progression-free survival (PFS). A pre-planned subset analysis was conducted to compare the PFS between patients with IDH-mutant and IDH-wildtype gliomas.[8]
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. FDA grants fast track designation to this compound for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]
- 2. cotherabio.com [cotherabio.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. ascopubs.org [ascopubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Exploiting the therapeutic vulnerability of IDH-mutant gliomas with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Inhibitor Resistance: A Comparative Guide on Zotiraciclib Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized cancer treatment. However, the emergence of drug resistance remains a significant clinical challenge. Zotiraciclib (TG02), a multi-kinase inhibitor, has shown promise in preclinical and clinical studies, particularly in brain cancers like glioblastoma.[1][2][3] Its unique inhibitory profile against cyclin-dependent kinase 9 (CDK9), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3) raises critical questions about its efficacy in the context of resistance to other kinase inhibitors targeting these pathways.[4] This guide provides a comparative analysis of this compound and other selected kinase inhibitors, focusing on potential cross-resistance mechanisms, supported by available data and detailed experimental protocols.
Mechanism of Action and Kinase Inhibitory Profiles
This compound is a potent oral spectrum-selective kinase inhibitor that primarily targets CDK9, leading to the depletion of short-lived oncoproteins like MYC.[5] It also exhibits inhibitory activity against other cyclin-dependent kinases, as well as JAK2 and FLT3.[4] Understanding this multi-targeted approach is crucial when considering its potential to overcome or be susceptible to resistance mechanisms developed against more selective inhibitors.
For comparison, we will focus on three other kinase inhibitors:
The following table summarizes the primary targets and reported IC50 values of these inhibitors.
| Inhibitor | Primary Targets | Other Key Targets | Reported IC50 Values |
| This compound | CDK9 | CDK1, CDK2, CDK5, CDK7, JAK2, FLT3 | CDK9: 3 nM, JAK2: 19 nM, FLT3: 19-21 nM[4] |
| Alvocidib | CDK9 | CDK1, CDK2, CDK4, CDK6, CDK7 | CDK9: <40 nM[17][18] |
| Ruxolitinib | JAK1, JAK2 | - | JAK1: 3.3 nM, JAK2: 2.8 nM |
| Gilteritinib | FLT3 | AXL, ALK | FLT3: 0.29 nM, AXL: 0.73 nM[13] |
Signaling Pathway Diagrams
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the core signaling pathways.
Documented Resistance Mechanisms of Comparator Inhibitors
Resistance to kinase inhibitors can be broadly categorized into on-target mechanisms (alterations in the drug target) and off-target mechanisms (activation of bypass signaling pathways). The following table summarizes known resistance mechanisms for the comparator inhibitors.
| Inhibitor | On-Target Resistance Mechanisms | Off-Target Resistance Mechanisms |
| Alvocidib | Limited specific data on resistance mutations. General CDK inhibitor resistance can involve alterations in cell cycle proteins. | Upregulation of anti-apoptotic proteins (e.g., MCL-1, BCL-2), activation of alternative survival pathways. |
| Ruxolitinib | Acquired mutations in the JAK2 kinase domain (e.g., in the ATP-binding pocket).[19][20] | Reactivation of JAK/STAT signaling through heterodimerization of JAK family members, activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK).[21] |
| Gilteritinib | Secondary mutations in the FLT3 kinase domain (e.g., F691L gatekeeper mutation, D835 mutations).[22][23][24][25][26] | Activation of parallel signaling pathways (e.g., RAS/MAPK, PI3K/Akt), upregulation of other receptor tyrosine kinases (e.g., AXL).[23][24][25][26] |
Potential for Cross-Resistance with this compound: A Comparative Analysis
Direct experimental data on the cross-resistance between this compound and other kinase inhibitors is currently limited. However, based on its multi-targeted nature and the known resistance mechanisms of other inhibitors, we can hypothesize potential scenarios.
Scenario 1: Overcoming Resistance to Selective Inhibitors
-
Resistance to selective FLT3 or JAK2 inhibitors: In cases where resistance to an inhibitor like Gilteritinib or Ruxolitinib is driven by on-target mutations in FLT3 or JAK2, this compound's efficacy might be compromised if these mutations also affect its binding. However, if resistance is mediated by the activation of a bypass pathway that is also targeted by this compound (e.g., CDK9-mediated transcription of survival factors), this compound could potentially retain or exhibit enhanced activity. For instance, if resistance to a JAK2 inhibitor involves the upregulation of MYC, this compound's ability to suppress MYC via CDK9 inhibition could be advantageous.
Scenario 2: Shared Resistance Mechanisms
-
Common downstream effectors: Resistance to inhibitors of CDK9, JAK2, and FLT3 can all involve the upregulation of anti-apoptotic proteins like MCL-1. If a tumor develops resistance through a mechanism that persistently maintains high levels of such survival proteins, it might exhibit cross-resistance to this compound, despite its multi-targeted action.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters is a general mechanism of drug resistance that can affect multiple kinase inhibitors. If a tumor acquires this phenotype, it would likely show cross-resistance to this compound and other inhibitors.
Scenario 3: this compound-Specific Resistance
-
Alterations in CDK9: Given that CDK9 inhibition is a key mechanism of this compound's action, mutations in CDK9 that prevent drug binding could confer resistance. It is plausible that such mutations would not be selected for under pressure from a selective JAK2 or FLT3 inhibitor, suggesting that this compound might be effective in such resistant populations.
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments used to evaluate kinase inhibitor efficacy and resistance.
1. Cell Viability Assay (MTT/WST-1)
-
Objective: To determine the cytotoxic or cytostatic effect of kinase inhibitors on cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, complete growth medium, kinase inhibitors (this compound, etc.), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent, solubilization solution (e.g., DMSO or SDS), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[27][28][29][30]
-
2. Western Blot Analysis for Target Engagement
-
Objective: To assess the effect of kinase inhibitors on the phosphorylation status of their targets and downstream signaling proteins.
-
Materials: Cell culture dishes, kinase inhibitors, cell lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Rb, anti-total-Rb), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Treat cultured cells with the kinase inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[31][32][33]
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel (optional), kinase inhibitor formulation, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the kinase inhibitor or vehicle control according to the desired dosing schedule (e.g., oral gavage daily).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[34][35][36][37]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor and the investigation of potential cross-resistance.
Conclusion
This compound's multi-kinase inhibitory profile presents a compelling rationale for its use in cancers driven by CDK9, JAK2, or FLT3 signaling. While direct evidence of cross-resistance with other kinase inhibitors is still emerging, the analysis of known resistance mechanisms for selective inhibitors of these pathways provides a framework for predicting potential interactions. The circumvention of resistance will likely depend on the specific molecular alterations driving resistance in a given tumor. Further preclinical studies, following the protocols outlined in this guide, are imperative to empirically determine the cross-resistance profile of this compound and to guide its rational clinical development, both as a single agent and in combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I Study of this compound in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR this compound IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alvocidib - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 15. jadpro.com [jadpro.com]
- 16. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FLT3 inhibition and mechanisms of drug resistance in mutant FLT3-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 28. broadpharm.com [broadpharm.com]
- 29. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 30. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 31. benchchem.com [benchchem.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. In Vivo Xenograft Study [bio-protocol.org]
- 37. aacrjournals.org [aacrjournals.org]
Independent Validation of Zotiraciclib's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zotiraciclib's mechanism of action with alternative CDK9 inhibitors, supported by experimental data from independent studies. We delve into the molecular pathways affected by this compound and present detailed methodologies for key validation experiments to facilitate reproducibility and further investigation.
Overview of this compound and its Primary Mechanism of Action
This compound (formerly TG02) is an orally bioavailable, multi-kinase inhibitor that readily crosses the blood-brain barrier, making it a promising candidate for the treatment of brain cancers such as glioblastoma.[1][2][3] Its primary mechanism of action is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][4]
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound effectively stalls transcription, leading to the rapid depletion of short-lived mRNAs and their corresponding proteins.[5][6] This disproportionately affects cancer cells, which are often highly dependent on the continuous expression of anti-apoptotic and pro-survival proteins for their growth and survival.
Key downstream targets of CDK9 inhibition by this compound that have been independently validated include:
-
MCL-1 (Myeloid cell leukemia-1): An anti-apoptotic protein crucial for the survival of many cancer cells.[5]
-
c-MYC: A potent oncogene that drives cell proliferation and is overexpressed in a wide range of cancers.[5][7]
-
Survivin and XIAP (X-linked inhibitor of apoptosis protein): Other critical anti-apoptotic proteins.[5]
The Dual Mechanism of Action in IDH-Mutant Gliomas
Recent independent research has uncovered a dual mechanism of action for this compound, particularly in gliomas harboring mutations in the isocitrate dehydrogenase (IDH) gene.[8][9] This dual action contributes to a synthetic lethal vulnerability in these specific cancer cells.
Beyond its established role in CDK9 inhibition, this compound has been shown to:
-
Induce Mitochondrial Dysfunction: this compound impairs mitochondrial function, leading to decreased ATP production and increased oxidative stress.[2][8] This is particularly effective against IDH-mutant gliomas, which exhibit an increased reliance on oxidative mitochondrial metabolism.[8]
-
Inhibit PIM Kinases: this compound also inhibits the PIM kinase family, which further contributes to mitochondrial stress and bioenergetic failure in cancer cells.[8][9]
This combined assault on both transcriptional machinery and cellular energy production provides a strong rationale for the clinical investigation of this compound in IDH-mutant gliomas.[8]
Comparative Analysis with Alternative CDK9 Inhibitors
This compound is one of several CDK9 inhibitors in development. For a comprehensive understanding, it is essential to compare its performance with other notable alternatives, such as Alvocidib (Flavopiridol) and Atuveciclib (BAY-1143572).
| Feature | This compound (TG02) | Alvocidib (Flavopiridol) | Atuveciclib (BAY-1143572) |
| Primary Target | CDK9 | Pan-CDK inhibitor (including CDK9) | CDK9 |
| IC50 for CDK9 | ~3 nM[2] | 20-100 nM range | ~13 nM[10][11] |
| Other Key Targets | JAK2, FLT3, PIM Kinases[5] | CDK1, CDK2, CDK4, CDK6 | GSK3α, GSK3β[10] |
| Blood-Brain Barrier Penetration | Yes[1][2] | Not a primary feature | Preclinical data suggests CNS penetration |
| Clinical Development Status in Glioma | Phase I/II trials ongoing (NCT05588141)[12] | Limited clinical investigation in glioma | Phase I trials in advanced cancers[13] |
Experimental Protocols for Mechanism of Action Validation
To facilitate independent validation and further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and other CDK9 inhibitors.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay determines the direct inhibitory effect of a compound on CDK9 kinase activity.
Principle: The assay measures the amount of ADP produced from the kinase reaction. In the presence of an ATP-competitive inhibitor, the kinase activity is reduced, leading to a decrease in ADP formation.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Further dilute in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate briefly at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Western Blot Analysis for Downstream Target Engagement
This protocol verifies that the CDK9 inhibitor engages its target in a cellular context by measuring the levels of downstream proteins.
Principle: Western blotting is used to detect changes in the expression levels of key proteins such as phosphorylated RNA Polymerase II, MCL-1, and c-MYC following treatment with the inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture glioma cells (e.g., U87, T98G) in appropriate media.
-
Treat cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-RNA Pol II (Ser2), MCL-1, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the CDK9 inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed glioma cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the test compound or vehicle for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Mitochondrial Stress Test (Seahorse XF Assay)
This assay measures key parameters of mitochondrial function in live cells.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. Sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol:
-
Cell Seeding and Preparation:
-
Seed glioma cells in a Seahorse XF culture microplate.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Instrument Setup:
-
Hydrate the sensor cartridge and load it with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
-
Assay Execution:
-
Place the cell culture plate into the analyzer. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements after each injection.
-
-
Data Analysis:
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
This technique provides high-resolution images of subcellular structures, allowing for the qualitative and quantitative assessment of mitochondrial morphology.
Principle: TEM uses a beam of electrons transmitted through an ultrathin section of a specimen to create a highly magnified image.
Protocol:
-
Sample Preparation:
-
Fix glioma cells (treated and untreated) with a suitable fixative (e.g., glutaraldehyde).
-
Post-fix with osmium tetroxide, dehydrate through a graded ethanol (B145695) series, and embed in resin.
-
Cut ultrathin sections (60-90 nm) and mount them on copper grids.
-
-
Staining:
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope. Capture images of mitochondria at high magnification.
-
-
Analysis:
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the CDK9 component of the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and halting transcription elongation of key survival genes.
Caption: this compound's dual mechanism involves both CDK9-mediated transcriptional suppression and PIM kinase-mediated mitochondrial dysfunction, leading to synergistic cancer cell death.
Conclusion
Independent validation studies confirm that this compound's primary mechanism of action is the potent inhibition of CDK9, leading to the downregulation of key survival proteins in cancer cells. Furthermore, compelling evidence highlights a dual mechanism involving the induction of mitochondrial dysfunction, which is particularly effective in IDH-mutant gliomas. This multi-faceted approach distinguishes this compound from other CDK9 inhibitors and provides a strong rationale for its continued clinical development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLK1 inhibition targets Myc-activated malignant glioma cells irrespective of mismatch repair deficiency-mediated acquired resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. researchhub.com [researchhub.com]
- 23. content.protocols.io [content.protocols.io]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle [bio-protocol.org]
- 28. Evaluation of Mitochondrial Morphology Using Transmission Electron Microscopy [bio-protocol.org]
- 29. Mitochondrial Phenotype Analysis using Electron Microscopy - Creative Proteomics [creative-proteomics.com]
- 30. researchgate.net [researchgate.net]
Zotiraciclib in Glioblastoma: A Comparative Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of clinical trials involving Zotiraciclib, a potent oral spectrum selective kinase inhibitor, and compares its performance against standard-of-care treatments for glioblastoma and other high-grade gliomas.
This compound (formerly TG02) is a multi-kinase inhibitor that readily crosses the blood-brain barrier and primarily targets cyclin-dependent kinase 9 (CDK9).[1] By inhibiting CDK9, this compound leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in glioblastoma.[2] This mechanism of action has positioned this compound as a promising therapeutic agent for these aggressive brain tumors. Several clinical trials have evaluated the safety and efficacy of this compound, both as a monotherapy and in combination with other agents.
Comparative Efficacy of this compound
Clinical trials have investigated this compound in various settings for high-grade gliomas, including recurrent anaplastic astrocytoma and glioblastoma. The following tables summarize the key efficacy and safety data from these trials and compare them with established standard-of-care therapies for recurrent glioblastoma.
| Table 1: Efficacy of this compound in Clinical Trials | |||||
| Trial Identifier | Patient Population | Treatment Arm | Metric | Value | Primary Endpoint Met |
| NCT02942264 | Recurrent High-Grade Astrocytoma | This compound + Dose-Dense Temozolomide (B1682018) | Progression-Free Survival at 4 months (PFS4) | 40% | Yes |
| This compound + Metronomic Temozolomide | PFS4 | 25% | |||
| EORTC 1608 (STEAM) | Recurrent Glioblastoma (IDH-wildtype) | This compound Monotherapy | Progression-Free Survival at 6 months (PFS6) | 6.7% | - |
| NCT05588141 | Recurrent High-Grade Glioma (IDH1/2 mutant) | This compound Monotherapy | Clinical Activity | Partial Responses Observed | Ongoing |
| Table 2: Efficacy of Standard-of-Care for Recurrent Glioblastoma | ||||
| Treatment | Metric | Value | Objective Response Rate (ORR) | Median Overall Survival (OS) (months) |
| Lomustine | Progression-Free Survival at 6 months (PFS6) | ~20% | ~10% | 7 - 8.6 |
| Bevacizumab | PFS6 | 42.6% - 50.3% | - | 5.9 - 12.3 |
| Temozolomide (rechallenge) | PFS6 | 27.7% (GBM) | - | - |
Safety and Tolerability Profile of this compound
The safety profile of this compound has been evaluated in multiple clinical trials. The most common dose-limiting toxicities are summarized below.
| Table 3: Common Adverse Events Associated with this compound | ||
| Trial Identifier | Treatment Arm | Dose-Limiting Toxicities / Main Toxicities |
| NCT02942264 | This compound + Temozolomide | Neutropenia, Diarrhea, Elevated liver enzymes, Fatigue |
| EORTC 1608 (STEAM) | This compound + Radiotherapy/Temozolomide | Neutropenia, Gastrointestinal disorders, Hepatotoxicity |
| This compound Monotherapy | Seizure (Grade 3), Multiple Grade 1 events |
Experimental Protocols
Detailed methodologies for the key clinical trials involving this compound are outlined below to provide a comprehensive understanding of the study designs.
NCT02942264: this compound with Temozolomide in Recurrent High-Grade Astrocytoma
This Phase I/II trial aimed to determine the maximum tolerated dose (MTD) and efficacy of this compound combined with two different schedules of temozolomide (TMZ) in adult patients with recurrent anaplastic astrocytoma or glioblastoma.
-
Study Design: The Phase I portion utilized a Bayesian Optimal Interval (BOIN) design to determine the MTD of this compound in two arms:
-
Patient Population: Adults with recurrent anaplastic astrocytoma (WHO grade III) or glioblastoma/gliosarcoma (WHO grade IV) who had progressed after standard treatment.
-
Dosing: The starting dose of this compound was 200 mg, with dose escalation guided by the BOIN design.[3] The MTD was established at 250 mg for both arms.
-
Endpoints: The primary endpoint for the Phase I part was the MTD. For the cohort expansion, the primary endpoint was PFS4.
EORTC 1608 (STEAM): this compound in Newly Diagnosed or Recurrent Glioblastoma
This Phase Ib, open-label, non-randomized trial evaluated the safety and efficacy of this compound in different settings for patients with IDH1R132H-non-mutant newly diagnosed or recurrent glioblastoma.
-
Study Design: The trial had three parallel groups:
-
Group A: MTD finding of this compound in combination with hypofractionated radiotherapy in elderly patients with newly diagnosed glioblastoma.
-
Group B: MTD finding of this compound in combination with temozolomide in elderly patients with newly diagnosed glioblastoma.
-
Group C: Single-agent activity of this compound in patients with recurrent glioblastoma after temozolomide chemoradiotherapy.
-
-
Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma (Groups A & B), and patients with recurrent IDH-wildtype glioblastoma or anaplastic astrocytoma (Group C).
-
Dosing: The MTD of this compound was determined to be 150 mg twice weekly in combination with either radiotherapy or temozolomide.[2]
-
Endpoints: The primary endpoint for Groups A and B was the MTD. For Group C, the primary endpoint was progression-free survival at 6 months (PFS6).[2]
NCT05588141: this compound in Recurrent Gliomas with IDH1/2 Mutations
This ongoing Phase I/II study is evaluating the safety and efficacy of this compound as a single agent in patients with recurrent malignant gliomas harboring IDH1 or IDH2 mutations.
-
Study Design: A Phase I dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II expansion cohort.
-
Patient Population: Patients aged 15 years and older with recurrent diffuse gliomas (WHO grades 2-4) with confirmed IDH1 or IDH2 mutations.
-
Dosing: this compound is administered orally on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle.[4] The starting dose was 200 mg, which has been established as the RP2D.[4]
-
Endpoints: The primary objective of the Phase I part was to estimate the RP2D. The Phase II primary objective is to determine the 12-month progression-free survival (PFS).[5]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and clinical trial processes, the following diagrams are provided.
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and oncogene expression.
Caption: A generalized workflow for a this compound clinical trial in high-grade glioma patients.
References
Safety Operating Guide
Proper Disposal of Zotiraciclib: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of investigational compounds like Zotiraciclib. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks to personnel and the environment.
This compound (also known as TG02 or SB1317) is a potent, orally active, multi-kinase inhibitor targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3)[1][2][3]. As with any active pharmaceutical ingredient, its disposal requires careful consideration to prevent environmental contamination and ensure safety.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Handling: Handle this compound in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid contact with skin and eyes.[4][5] Avoid the formation of dust and aerosols.[4]
-
Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[4]
II. This compound Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[4] It is crucial not to discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[4]
Step-by-Step Disposal Guide:
-
Segregation: At the point of generation, segregate this compound waste from other waste streams.[6][7] It should be classified as chemical waste.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), into a suitable, clearly labeled, and closed container.[4][6]
-
The container should be leak-proof and compatible with the waste.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound".[8]
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8] Ensure the container is kept closed except when adding waste.[9]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4][6] This ensures compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
-
Decontamination of Packaging: Empty containers and packaging that held this compound should also be disposed of properly. They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or for combustible packaging, through controlled incineration with flue gas scrubbing.[4]
III. Key Disposal Information Summary
| Parameter | Guideline | Source |
| Recommended Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [4] |
| Prohibited Disposal Methods | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [4] |
| Waste Classification | Hazardous chemical waste. | [6][8] |
| Container Labeling | Must be clearly labeled, identifying the contents and associated hazards. | [6][8] |
IV. Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal of chemical waste is governed by institutional safety protocols and local, state, and federal regulations.[10][11][12] Researchers must follow the procedures established by their institution's Environmental Health and Safety (EH&S) department.
V. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Zotiraciclib
Essential safety protocols and operational plans are critical for the secure handling and disposal of Zotiraciclib, a potent multi-kinase inhibitor used in cancer research. As a compound designed to interfere with cellular processes, stringent adherence to safety guidelines is paramount to protect laboratory personnel from potential exposure. This document provides detailed, procedural guidance on the necessary personal protective equipment (PPE), handling workflows, and disposal methods to ensure a safe research environment.
Hazard Identification and Risk Assessment
This compound is an investigational drug, and while a comprehensive hazard profile may not be fully established, its mechanism of action as a cyclin-dependent kinase (CDK), JAK2, and FLT3 inhibitor warrants a high degree of caution.[1][2][3] All handling of this compound should be conducted with the assumption that it is a hazardous substance. A thorough risk assessment should be performed before any new procedure involving this compound.
Personal Protective Equipment (PPE) Specifications
The selection and proper use of PPE are the primary defense against chemical exposure. For all procedures involving this compound, the following equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving offers an additional layer of protection in case the outer glove is breached.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects the eyes from splashes or aerosols of this compound.[5] |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 respirator. | Required when there is a risk of generating airborne particles or aerosols, such as when handling the powdered form of this compound.[4] |
| Body Protection | A disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.[4][5] |
| Foot Protection | Disposable shoe covers. | Protects shoes from contamination in the event of a spill.[4] |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of a specific OEL, a conservative approach using occupational exposure banding should be employed to minimize exposure.[6] All work with powdered this compound should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of inhalation.
Standard Operating Procedures for this compound
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
1. Preparation of Work Area:
-
Ensure that a certified chemical fume hood or Class II Biosafety Cabinet is used for all manipulations of powdered this compound.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., vials, solvents, pipettes, waste containers) before introducing this compound to the work area.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
2. Donning PPE:
-
Put on shoe covers, followed by the protective gown.
-
Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Put on the second pair of nitrile gloves, extending the cuffs over the gown's sleeves.
-
Wear safety goggles or a face shield.
-
If handling the powder outside of a contained system, a NIOSH-approved respirator is mandatory.[4]
3. Handling and Use:
-
Weighing: When weighing the powdered form, use a dedicated, contained balance or a balance within the fume hood/BSC to prevent dissemination of the powder.
-
Reconstitution: Slowly add the solvent to the vial containing this compound to avoid splashing. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
All containers holding this compound should be clearly labeled as "Cytotoxic" and with the appropriate hazard symbols.
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove shoe covers.
-
Remove the inner pair of gloves.
-
Dispose of all disposable PPE in a designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel. All cytotoxic waste must be managed in accordance with local, state, and federal regulations.
| Waste Type | Container | Disposal Method |
| Solid Waste (Gloves, gowns, vials, etc.) | Yellow, puncture-proof container labeled "Cytotoxic Waste." | Incineration at a licensed hazardous waste facility. |
| Liquid Waste (Unused solutions, etc.) | Labeled, sealed, and leak-proof container. | Incineration at a licensed hazardous waste facility. |
| Sharps (Needles, syringes, etc.) | Yellow, puncture-proof sharps container labeled "Chemotherapy Sharps." | Incineration at a licensed hazardous waste facility. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
